Contezolid acefosamil
Description
The exact mass of the compound Unii-cjz0KB5903 is 530.08143503 g/mol and the complexity rating of the compound is 960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Contezolid acefosamil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Contezolid acefosamil including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetyloxy-N-(1,2-oxazol-3-yl)-N-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]phosphonamidic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N4O8P/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRAGJLWFBGKFE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807497-11-5 | |
| Record name | MRX-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807497115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJZ0KB5903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Contezolid Acefosamil Mechanism of Action vs. Linezolid
Executive Summary
Contezolid acefosamil (CZA) represents a significant structural evolution in the oxazolidinone class of antibiotics. While it shares the core ribosomal target of Linezolid (LZD)—the 50S subunit—CZA is distinguished by a "double-prodrug" activation mechanism and a critical scaffold modification: the replacement of Linezolid’s morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) system.
This guide details the molecular causality explaining why CZA retains potent activity against multi-drug resistant (MDR) Gram-positive pathogens (including MRSA and VRE) while exhibiting a drastically reduced incidence of myelosuppression and monoamine oxidase (MAO) inhibition compared to Linezolid.
Molecular Architecture & Prodrug Activation
Unlike Linezolid, which is administered as an active moiety, Contezolid acefosamil is a water-soluble O-acyl phosphoramidate prodrug designed to overcome the solubility limitations of the active parent, Contezolid (CZD).
The Activation Cascade
Upon intravenous or oral administration, CZA undergoes a two-step bioactivation process. This design allows for high systemic exposure without the solubility constraints of the parent isoxazole scaffold.
-
Step 1 (Deacylation): Rapid enzymatic hydrolysis of the ester linkage (likely by systemic esterases) converts CZA to the intermediate metabolite MRX-1352 .
-
Step 2 (Dephosphorylation): The N-phosphono group of MRX-1352 is cleaved by alkaline phosphatases to release the active lipophilic drug, Contezolid (CZD) .
Visualization: Prodrug Activation Pathway
Figure 1: The bioactivation cascade of Contezolid acefosamil.[1][2] CZA acts as a delivery vehicle, ensuring high solubility before converting to the active antimicrobial agent.
Mechanism of Action: The Ribosomal Target
The core mechanism of Contezolid is consistent with the oxazolidinone class: inhibition of bacterial protein synthesis at the translation initiation phase.[3]
Binding Site Specificity
Contezolid binds to the 23S rRNA of the 50S ribosomal subunit .[4] Specifically, it targets the Peptidyl Transferase Center (PTC).[5]
-
Competition: It binds to the A-site pocket, sterically hindering the binding of aminoacyl-tRNA.[5]
-
Result: This prevents the formation of the 70S initiation complex (or halts the elongation phase), effectively acting as a bacteriostatic agent.[3][4]
Structural Differentiation (The DHPO Ring)
The critical differentiator is the DHPO ring (2,3-dihydropyridin-4-one) on Contezolid, which replaces the morpholine ring of Linezolid.[6]
-
Interaction: Cryo-EM studies reveal that the fluorinated benzene ring of Contezolid nestles into a hydrophobic pocket defined by nucleotides A2451 and C2452 .
-
Impact: The DHPO ring alters the steric bulk and electronic properties at the "tail" of the molecule. This modification maintains high affinity for bacterial ribosomes but significantly reduces affinity for eukaryotic mitochondrial ribosomes (see Section 4).
Visualization: Ribosomal Interference
Figure 2: Mechanism of Action. Contezolid occupies the A-site of the 50S subunit, physically blocking tRNA entry and halting protein synthesis.[5]
Differentiation Factors: Safety & Selectivity[7]
The clinical limitation of Linezolid is its toxicity profile during long-term use, specifically myelosuppression (thrombocytopenia) and serotonergic toxicity.[3] Contezolid's structural evolution directly addresses these off-target effects.
Monoamine Oxidase (MAO) Inhibition
Linezolid is a reversible, non-selective inhibitor of MAO-A and MAO-B, posing a risk of serotonin syndrome when co-administered with SSRIs.[3]
-
Contezolid Data: The isoxazole and DHPO modifications render Contezolid a significantly weaker inhibitor of human MAO enzymes.
-
Quantitative Comparison:
Mitochondrial Protein Synthesis (MPS)
Myelosuppression (anemia/thrombocytopenia) in oxazolidinones is linked to the inhibition of mitochondrial ribosomes, which share structural homology with bacterial ribosomes.[3]
-
Selectivity: The DHPO ring reduces binding affinity for the mitochondrial ribosome.
-
Outcome: In Phase 3 clinical trials, Contezolid showed significantly lower rates of platelet reduction compared to Linezolid.[4]
Data Summary Table
| Parameter | Linezolid (LZD) | Contezolid (CZD) | Impact |
| Core Scaffold | Morpholine Ring | DHPO Ring + Isoxazole | Reduced off-target binding |
| MAO-A IC50 | ~52 µM | 117 µM | Reduced pressor response risk |
| MAO-B IC50 | 0.35 µM | 52 µM (~148x reduction) | Drastically reduced serotonin syndrome risk |
| Mitochondrial Toxicity | High inhibition of MPS | Low inhibition of MPS | Reduced myelosuppression |
| Bioavailability | 100% (Oral/IV) | High (via CZA Prodrug) | Flexible dosing |
Visualization: Toxicity Pathways
Figure 3: Structural differentiation leads to divergent safety profiles. Contezolid avoids the "off-target" traps that plague Linezolid.[8]
Experimental Validation Framework
To validate these mechanistic claims in a drug development setting, the following protocols are recommended.
Protocol 1: In Vitro MAO Inhibition Assay
Objective: Determine IC50 values for MAO-A and MAO-B to assess serotonergic risk.
-
Reagents: Recombinant human MAO-A and MAO-B enzymes; Kynuramine (substrate).
-
Preparation: Prepare serial dilutions of Contezolid (active form) and Linezolid (control) in phosphate buffer (pH 7.4).
-
Reaction:
-
Incubate enzyme with inhibitor for 15 minutes at 37°C.
-
Add Kynuramine substrate to initiate reaction.
-
Incubate for 20 minutes.
-
-
Detection: Terminate reaction with NaOH. Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310nm / Em 400nm.
-
Analysis: Plot % inhibition vs. log[concentration] to calculate IC50.
-
Validation Criteria: Linezolid MAO-B IC50 should be < 1 µM. Contezolid should be > 50 µM.
-
Protocol 2: Mitochondrial Protein Synthesis (MPS) Assay
Objective: Quantify the inhibition of mitochondrial translation relative to cytoplasmic translation.
-
System: Rat heart mitochondria or specialized cell lines (e.g., K562).
-
Labeling: Use [35S]-methionine pulse labeling in the presence of cycloheximide (to block cytoplasmic translation).
-
Treatment: Treat cells with increasing concentrations of Contezolid and Linezolid for 24-48 hours.
-
Extraction: Lyse cells and precipitate proteins with TCA (Trichloroacetic acid).
-
Quantification: Measure radioactivity in the precipitate via liquid scintillation counting.
-
Result: Calculate IC50 for MPS.
-
Expectation: Contezolid should exhibit a significantly higher IC50 (lower toxicity) than Linezolid.
-
References
-
Micurx Pharmaceuticals. (2021).[1] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chemical Research in Toxicology. Link
-
Frontiers in Pharmacology. (2023). Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment.[3][9] Link
-
American Society for Microbiology. (2024). Population Pharmacokinetic Rationale for Intravenous Contezolid Acefosamil Followed by Oral Contezolid Dosage Regimens. Antimicrobial Agents and Chemotherapy.[2][4][8][10][11][12][13][14][15] Link
-
ACS Pharmacology & Translational Science. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. Link
-
National Institutes of Health (NIH). (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. Journal of Medicinal Chemistry. Link
Sources
- 1. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contezolid Acefosamil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]
- 4. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 5. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. micurxchina.com [micurxchina.com]
- 8. dovepress.com [dovepress.com]
- 9. Safety and Tolerability of Contezolid Versus Linezolid for Short-Term Treatment of Rifampicin-Resistant Pulmonary Tuberculosis: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Contezolid can replace linezolid in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Contezolid can replace linezolid in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. facm.ucl.ac.be [facm.ucl.ac.be]
Technical Guide: Novel Oxazolidinone Prodrugs for MRSA Treatment
Strategies for Solubility Enhancement and Toxicity Mitigation in Next-Generation Antibiotics
Executive Summary
The oxazolidinone class, anchored by Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] However, the clinical utility of early-generation oxazolidinones is limited by poor aqueous solubility (hindering intravenous formulation), myelosuppression, and monoamine oxidase (MAO) inhibition.
This technical guide analyzes the development of novel oxazolidinone prodrugs , with a specific focus on the O-acyl phosphoramidate design strategy (exemplified by Contezolid Acefosamil). We explore the mechanistic rationale for these modifications, detailed synthesis and activation pathways, and validated experimental protocols for assessing prodrug stability and bioconversion.
Part 1: The Clinical Need & Mechanistic Rationale
The Solubility and Toxicity Bottleneck
First-generation oxazolidinones like Linezolid possess low aqueous solubility (~3 mg/mL), necessitating large fluid volumes for intravenous (IV) administration. This is problematic for patients with renal compromise or heart failure. Furthermore, prolonged exposure correlates with mitochondrial protein synthesis inhibition, leading to myelosuppression (thrombocytopenia) and lactic acidosis.
Overcoming Resistance (cfr and optrA)
Resistance to oxazolidinones arises primarily through:
-
Target Modification: The cfr gene encodes a methyltransferase that methylates position A2503 of the 23S rRNA, sterically hindering drug binding.
-
Ribosomal Protection: The optrA gene encodes an ABC-F protein that displaces the antibiotic from the ribosome.
Design Implication: Novel prodrugs must release active moieties (like Contezolid or Tedizolid) that possess structural modifications (e.g., C-5 hydroxymethyl groups or specific ring systems) to maintain affinity despite these resistance mechanisms.
Visualization: Mechanism of Action & Resistance
The following diagram illustrates the oxazolidinone binding site and the interference caused by the cfr methyltransferase.
Figure 1: Oxazolidinone mechanism of action and the steric blockade introduced by Cfr-mediated methylation.
Part 2: Prodrug Design Strategies
Phosphate Prodrugs (The Tedizolid Model)
The simplest approach is converting a hydroxyl group to a phosphate ester.
-
Chemistry: Tedizolid phosphate is the disodium phosphate ester of the active moiety.
-
Advantage: Increases solubility >100-fold compared to the parent drug.[3]
-
Activation: Rapidly hydrolyzed by endogenous alkaline phosphatases in the intestinal brush border (oral) or plasma (IV) to release the active drug.
O-Acyl Phosphoramidate Prodrugs (The Contezolid Acefosamil Model)
To further improve solubility and reduce peak plasma concentrations (Cmax) associated with toxicity, a double-prodrug strategy is employed.
-
Structure: Contezolid acefosamil (MRX-4) utilizes an O-acyl phosphoramidate moiety.[4][5]
-
Mechanism: This requires a two-step activation, providing a more controlled release profile.
-
Step 1 (O-deacetylation): Enzymatic cleavage of the acyl group.
-
Step 2 (N-dephosphorylation): Spontaneous or enzymatic removal of the phosphoramidate group to yield the active Contezolid (MRX-I).
-
Part 3: Bioconversion & Pharmacokinetics
Understanding the conversion rate is vital. If conversion is too slow, the prodrug is excreted; if too fast, it may not achieve the desired distribution or safety profile.
Visualization: The Activation Cascade
The following diagram details the specific activation pathway for Contezolid Acefosamil.
Figure 2: Two-step bioactivation pathway of Contezolid Acefosamil from inactive prodrug to active antibiotic.
Comparative Data: Prodrug vs. Active Parent
The following table summarizes the physicochemical shifts achieved through prodrug design.
| Feature | Active Parent (e.g., Contezolid) | Prodrug (e.g., Contezolid Acefosamil) |
| Aqueous Solubility | Low (< 0.5 mg/mL) | High (> 200 mg/mL) |
| Administration Route | Oral only (typically) | IV and Oral |
| In Vitro Activity (MIC) | Potent (0.25 - 1.0 µg/mL) | Inactive (requires conversion) |
| Toxicity Profile | Potential MAO inhibition | Reduced Cmax-related toxicity |
Part 4: Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Bioconversion Assay)
Objective: To determine the half-life (
Materials:
-
Pooled human/mouse plasma or Liver Microsomes (0.5 mg/mL protein).
-
Test Compound (Prodrug) and Control (Active Parent).[4]
-
Phosphate Buffer (pH 7.4).
-
Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
LC-MS/MS system.[6]
Methodology:
-
Preparation: Pre-incubate plasma/microsomes at 37°C for 5 minutes.
-
Initiation: Spike the test compound (final concentration 1 µM) into the matrix.
-
Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile to stop enzymatic activity and precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Collect supernatant.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the prodrug and the appearance of the active parent (m/z transitions specific to each).
-
Calculation: Plot ln(concentration) vs. time to determine
and .
Self-Validating Check: The "Active Parent" concentration must increase stoichiometrically as the "Prodrug" concentration decreases. If the prodrug disappears but the parent does not appear, investigate alternative metabolic pathways or hydrolysis instability.
Protocol B: Solubility Profiling (pH-Dependent)
Objective: To confirm the solubility advantage of the prodrug across physiological pH ranges.
Methodology:
-
Buffer Preparation: Prepare buffers at pH 1.2 (gastric), 4.5, 6.8, and 7.4 (blood).
-
Saturation: Add excess solid prodrug to 1 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PVDF membrane.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard curve.
-
Criteria: A viable IV prodrug candidate should exhibit solubility >10 mg/mL (ideally >50 mg/mL) at pH 7.4.
References
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New potent oxazolidinones for the treatment of Gram-positive bacterial infections.[3][7][8][9][10][11] Current Topics in Medicinal Chemistry. Link
-
Wang, J., et al. (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies.[4] Journal of Medicinal Chemistry. Link
-
Hoy, S. M. (2021). Contezolid Acefosamil: First Approval. Drugs. Link
-
Prokocimer, P., et al. (2013). Tedizolid phosphate: a novel oxazolidinone prodrug for the treatment of acute bacterial skin and skin structure infections. Journal of Antimicrobial Chemotherapy. Link
-
Long, K. S., & Vester, B. (2012). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome.[12] Antimicrobial Agents and Chemotherapy.[3][11][13][14] Link
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. micurxchina.com [micurxchina.com]
- 6. Tedizolid Population Pharmacokinetics, Exposure Response, and Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 11. journals.asm.org [journals.asm.org]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 14. microbiologyresearch.org [microbiologyresearch.org]
Technical Guide: Contezolid Acefosamil (MRX-4) Therapeutic Architecture
Executive Summary
Contezolid acefosamil (MRX-4) represents a significant structural evolution in the oxazolidinone class of antibiotics. Designed to overcome the dose-limiting toxicities of its predecessor, linezolid, MRX-4 acts as a water-soluble prodrug for the active moiety contezolid (MRX-I) .
This guide details the therapeutic targeting mechanism of MRX-4, distinguishing its high-affinity binding to the bacterial 50S ribosomal subunit from its engineered selectivity against human mitochondrial ribosomes and monoamine oxidases (MAO). By utilizing a unique ortho-fluorophenyl dihydropyridone scaffold, contezolid decouples antimicrobial potency from the myelosuppressive and serotonergic liabilities that have historically plagued this drug class.
Molecular Architecture & Prodrug Bioactivation
Contezolid acefosamil is not the active antimicrobial agent; it is a double-prodrug designed for high solubility (enabling both IV and oral formulations) and rapid in vivo conversion.
The Bioactivation Cascade
Upon administration, MRX-4 undergoes a two-step enzymatic cleavage to release the active contezolid (MRX-I).
-
O-deacetylation: Rapid hydrolysis, likely mediated by non-specific esterases, yields the intermediate MRX-1352.
-
N-dephosphorylation: Phosphatases (e.g., alkaline phosphatase) remove the phosphate group to release the active lipophilic drug, contezolid.
Visualization of Metabolic Activation
The following diagram illustrates the conversion pathway and the resulting active pharmacophore.
Figure 1: Bioactivation pathway of Contezolid Acefosamil. The prodrug requires sequential enzymatic cleavage to generate the ribosome-binding active moiety.
Primary Therapeutic Target: Bacterial Ribosome
The efficacy of contezolid is driven by its specific interaction with the bacterial translation machinery.[1] Unlike earlier oxazolidinones, contezolid's binding mode has been elucidated via cryo-electron microscopy (Cryo-EM) to understand its structural advantages.
Target Specificity
-
Primary Target: 23S rRNA component of the 50S ribosomal subunit.[2][3][4][5]
-
Binding Site: Peptidyl Transferase Center (PTC), specifically the A-site (Aminoacyl-tRNA site).[3]
-
Mechanism: Contezolid binds to the A-site pocket, sterically hindering the placement of the aminoacyl-tRNA.[2][3] This prevents the formation of the peptide bond, effectively freezing protein synthesis at the initiation complex formation or early elongation phase.
Structural Determinants of Binding (PDB: 6WQN)
Cryo-EM studies (PDB ID: 6WQN ) reveal that contezolid occupies the conserved oxazolidinone binding pocket but with a distinct conformation compared to linezolid:
-
Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring forces the molecule into a non-planar conformation (a twisted dihedral angle between rings A and B).
-
Residue Interaction: Key interactions involve hydrogen bonding with the backbone of nucleotide A2503 and van der Waals contacts with U2504 and G2061 (E. coli numbering).
-
Dihydropyridone Ring: This ring system replaces the morpholine ring of linezolid, altering the electronic properties and contributing to the reduced affinity for human mitochondrial ribosomes.
Off-Target Pharmacology & Safety Profile
The critical innovation of contezolid is not just what it hits, but what it misses. The structural modifications were explicitly driven by the need to reduce mitochondrial toxicity and MAO inhibition.
Mitochondrial Selectivity (Myelosuppression Reduction)
Linezolid-associated myelosuppression (thrombocytopenia, anemia) is directly linked to the inhibition of mitochondrial protein synthesis (MPS), as human mitochondrial ribosomes share homology with bacterial ribosomes.
-
Contezolid Advantage: Contezolid exhibits a significantly higher IC50 for mitochondrial protein synthesis compared to linezolid.
-
Clinical Consequence: In Phase 3 trials, contezolid demonstrated a drastic reduction in hematological adverse events compared to linezolid, even over prolonged dosing.
Monoamine Oxidase (MAO) Inhibition
Oxazolidinones can act as weak MAO inhibitors, leading to serotonin syndrome risks.
-
MAO-A/B Affinity: Contezolid shows a >100-fold reduction in MAO-B inhibition and ~2-fold reduction in MAO-A inhibition compared to linezolid.
-
Structural Basis: The non-planar "twisted" conformation of contezolid prevents it from fitting into the tight, planar substrate channel of the MAO enzymes.
Comparative Pharmacology Data[2][7][8][9]
| Parameter | Linezolid | Contezolid (MRX-I) | Therapeutic Implication |
| Bacterial Ribosome IC50 | ~2-4 µM | ~2-4 µM | Equivalent antibacterial potency. |
| Mitochondrial MPS IC50 | Low (High Inhibition) | High (Low Inhibition) | Reduced risk of myelosuppression. |
| MAO-A Ki | ~50 µM | >100 µM | Reduced risk of serotonin syndrome. |
| MAO-B Ki | ~5 µM | >700 µM | Drastically reduced adrenergic interaction. |
Microbiological Spectrum & Resistance
Contezolid targets Gram-positive pathogens, including multi-drug resistant (MDR) strains.[6][2][4][5][7][8]
Activity Profile[8][11]
-
Methicillin-Resistant S. aureus (MRSA): Highly potent (MIC90: 0.5–1.0 mg/L).
-
Vancomycin-Resistant Enterococci (VRE): Active against E. faecalis and E. faecium (including VanA/VanB strains).
-
Penicillin-Resistant S. pneumoniae (PRSP): Retains full potency.
Resistance Mechanisms
While contezolid is a new generation agent, it shares the core oxazolidinone pharmacophore.[3][4]
-
Cfr Methylase: The cfr gene methylates A2503, blocking antibiotic binding. Contezolid generally shows cross-resistance with linezolid in cfr-positive strains, unlike tedizolid which can often overcome this due to additional binding contacts.
-
OptrA: An ABC-F protein that protects the ribosome. Contezolid MICs are elevated in optrA positive strains, similar to linezolid.
-
Significance: Contezolid's value lies in its safety , allowing for sustained dosing to treat susceptible MDR infections, rather than overcoming specific linezolid-resistance mechanisms like cfr.
Experimental Protocols
To validate the therapeutic targets and safety profile of Contezolid Acefosamil/Contezolid in a research setting, the following protocols are recommended.
Protocol 1: Mitochondrial Protein Synthesis (MPS) Inhibition Assay
Purpose: To verify the reduced toxicity potential of Contezolid compared to Linezolid.
-
Cell System: Use K562 or HepG2 cell lines.
-
Drug Treatment: Incubate cells with varying concentrations (0.1 µM to 100 µM) of Contezolid (active form) and Linezolid (control) for 48–72 hours.
-
Labeling: Add [35S]-methionine to the culture medium for the final 2 hours of incubation. Include emetine (100 µg/mL) to inhibit cytosolic protein synthesis, isolating the mitochondrial signal.
-
Extraction: Lyse cells and precipitate proteins using Trichloroacetic acid (TCA).
-
Analysis: Resolve proteins via SDS-PAGE.
-
Quantification: Use autoradiography to quantify the synthesis of mitochondrial subunits (e.g., COXI, COXII).
-
Calculation: Plot % inhibition vs. Log[Concentration] to determine IC50. Expect Contezolid IC50 >> Linezolid IC50.
Protocol 2: Broth Microdilution for MIC Determination (CLSI Standard)
Purpose: To determine antibacterial potency against MRSA/VRE.
-
Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Stock Solution: Dissolve Contezolid (MRX-I) powder in DMSO (not water, as the active drug is lipophilic). Note: Do not use the prodrug MRX-4 for in vitro MIC tests unless adding an activation enzyme.
-
Dilution: Create a doubling dilution series in 96-well plates (range: 64 mg/L down to 0.06 mg/L).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute to achieve ~5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate at 35 ± 2°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
Workflow Visualization
Figure 2: Parallel experimental workflows for validating potency and mitochondrial safety.
References
-
MicuRx Pharmaceuticals. (2021). Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chemical Research in Toxicology. Link
-
Belousoff, M. J., et al. (2020).[9] Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science. Link
-
Wang, L., et al. (2021).[4] In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. Frontiers in Microbiology. Link
-
Zhao, X., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy.[2][4][5][7][10][11][12][13] Link
-
Hoy, S. M. (2021). Contezolid: First Approval. Drugs. Link
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- 11. Contezolid can replace linezolid in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
The Architecture of Activation: An In-depth Technical Guide to O-acyl Phosphoramidate Prodrug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic masking of biologically active molecules to enhance their therapeutic potential is a cornerstone of modern drug development. Among the various prodrug strategies, the O-acyl phosphoramidate approach, particularly the ProTide (pro-nucleotide) technology, has emerged as a powerful platform for the intracellular delivery of phosphorylated drugs. This guide provides a comprehensive technical overview of the core principles governing the design, synthesis, and evaluation of O-acyl phosphoramidate prodrugs, intended to equip researchers with the foundational knowledge and practical insights necessary to leverage this technology effectively.
The Rationale: Overcoming the Phosphorylation Barrier
Many potent therapeutic agents, particularly nucleoside and nucleotide analogs, require intracellular phosphorylation to exert their pharmacological effect. However, the inherent negative charge of phosphate groups severely limits their ability to cross the lipophilic cell membrane, creating a significant hurdle for drug delivery. Furthermore, the first phosphorylation step, often catalyzed by cellular kinases, can be inefficient and a rate-limiting factor in the activation of these drugs.[1][2]
The O-acyl phosphoramidate prodrug strategy elegantly circumvents these challenges. By masking the phosphate moiety with an aryloxy group and an amino acid ester, the molecule is rendered neutral and lipophilic, facilitating its passive diffusion across the cell membrane.[3] Once inside the cell, these masking groups are sequentially cleaved by intracellular enzymes to release the active, phosphorylated drug, effectively bypassing the need for active transport and the often-inefficient first phosphorylation step.[1][4]
The Grand Design: Anatomy of an O-acyl Phosphoramidate Prodrug
The archetypal O-acyl phosphoramidate prodrug, or ProTide, is a sophisticated molecular construct engineered for efficient intracellular drug delivery. Its core structure consists of three key components:
-
The Parent Drug: This is the therapeutically active molecule, typically containing a hydroxyl or amino group to which the phosphoramidate moiety is attached. While initially developed for nucleoside analogs in antiviral and anticancer therapy, this technology has been successfully applied to a broader range of molecules, including non-nucleoside substrates.[2][5]
-
The Phosphoramidate Core: This central phosphorus atom is the linchpin of the prodrug. It is linked to the parent drug via a phosphate ester bond.
-
The Masking Moieties:
-
Aryloxy Group: Typically a phenoxy or naphthyloxy group, this moiety serves to neutralize one of the negative charges of the phosphate group. The electronic properties of the aryl ring can be modulated to influence the stability and activation rate of the prodrug.[6]
-
Amino Acid Ester: An amino acid, most commonly L-alanine, is linked to the phosphorus atom via a phosphoramidate (P-N) bond.[4] The carboxyl group of the amino acid is further esterified, often with a simple alkyl group (e.g., isopropyl, ethyl), to complete the neutralization of the phosphate charge. The choice of amino acid and its ester can significantly impact the rate of enzymatic activation and the overall efficacy of the prodrug.[4]
-
The Intracellular Unveiling: A Two-Act Play of Enzymatic Activation
The genius of the O-acyl phosphoramidate prodrug design lies in its ability to harness the cell's own enzymatic machinery for its activation. This process is a meticulously orchestrated two-step cascade:
Act I: The Esterase-Mediated Hydrolysis
Upon entering the cell, the prodrug first encounters esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[7][8] These enzymes selectively hydrolyze the ester bond of the amino acid moiety, exposing a free carboxylate group.[9] Cathepsin A, a lysosomal serine carboxypeptidase, has been identified as a major hydrolase responsible for this initial activation step for several phosphoramidate prodrugs.[10][11]
Act II: Intramolecular Cyclization and Phosphoramidase Cleavage
The newly formed carboxylate anion initiates a rapid intramolecular nucleophilic attack on the adjacent phosphorus atom. This results in the formation of a transient, unstable five-membered cyclic intermediate and the concomitant expulsion of the aryloxy group (e.g., phenol).[12][13]
This cyclic intermediate is then hydrolyzed by water, with the attack occurring exclusively at the phosphorus center, to yield an alaninyl-monophosphate metabolite.[12][14] The final and critical step is the cleavage of the P-N bond by a phosphoramidase-type enzyme, most notably the Histidine Triad Nucleotide-binding protein 1 (HINT-1).[3][15] HINT-1 is a ubiquitous and highly conserved enzyme that catalyzes the hydrolysis of the phosphoramidate bond, finally liberating the free, active nucleoside monophosphate.[7][16] This monophosphate can then be further phosphorylated by cellular kinases to the active di- and triphosphate forms.
Figure 1. Intracellular activation pathway of an O-acyl phosphoramidate prodrug.
The Gatekeeper: HINT-1's Catalytic Mechanism
HINT-1 employs a two-step double-displacement mechanism for phosphoramidate hydrolysis.[16] The reaction is initiated by the nucleophilic attack of the active site His112 on the phosphorus atom of the substrate, leading to the formation of a covalent enzyme-AMP intermediate and the release of the amino acid.[1][12] In the second step, a water molecule hydrolyzes this intermediate, regenerating the active enzyme and releasing the nucleoside monophosphate.[16] The histidine triad (His-X-His-X-His) motif is crucial for this catalytic activity, acting as a proton shuttle during the reaction.[1]
The Art of Creation: Stereoselective Synthesis
The phosphorus center in O-acyl phosphoramidate prodrugs is chiral, leading to the formation of diastereomers. These diastereomers can exhibit significantly different biological activities and metabolic stabilities. Therefore, the development of stereoselective synthetic methods is of paramount importance.
One of the most powerful and widely used methods for the stereocontrolled synthesis of ProTides is the oxazaphospholidine approach .[17][18] This method allows for the preparation of diastereomerically pure phosphoramidates with high yields and selectivity.
Sources
- 1. Phosphoramidate hydrolysis catalyzed by human histidine triad nucleotide binding protein 1 (hHint1): a cluster-model DFT computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of the C-terminal loop of histidine triad nucleotide binding protein1 (Hint1) on substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cardiff.ac.uk [cardiff.ac.uk]
- 11. Proteolytic Activation of Human Cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Mechanism of Human Histidine Triad Nucleotide Binding Protein 1 (Hint1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Contezolid Acefosamil: Mechanistic Insights and In Vitro Efficacy Against Vancomycin-Resistant Enterococci (VRE)
A Technical Whitepaper for Drug Development Professionals and Clinical Microbiologists
Executive Summary
The relentless proliferation of multidrug-resistant (MDR) Gram-positive pathogens, particularly Vancomycin-Resistant Enterococci (VRE), has severely compromised the efficacy of the modern antimicrobial armamentarium. While legacy oxazolidinones like linezolid have served as critical countermeasures, their clinical utility is frequently truncated by dose-limiting myelosuppression and monoamine oxidase (MAO) inhibition.
Contezolid acefosamil (MRX-4) represents a next-generation, rationally designed oxazolidinone prodrug that circumvents these toxicological barriers while maintaining potent, targeted activity against VRE. This technical guide synthesizes the molecular pharmacology, in vitro susceptibility profiling, and standardized experimental methodologies required to evaluate contezolid acefosamil's efficacy in preclinical and clinical development pipelines.
Molecular Architecture and Mechanism of Action
Contezolid acefosamil is an O-acyl phosphoramidate prodrug engineered to overcome the poor aqueous solubility (<0.3 mg/mL) of its active parent moiety, contezolid (MRX-I) 1. The prodrug exhibits high aqueous solubility (>200 mg/mL), rendering it highly suitable for intravenous (IV) administration 2.
Upon administration, contezolid acefosamil undergoes rapid in vivo enzymatic cleavage—specifically O-deacetylation and N-dephosphorylation—to release the active pharmacophore. Once inside the bacterial cell, contezolid binds with high affinity to the V region of the 23S ribosomal RNA on the 50S subunit. This steric blockade prevents the formation of the functional 70S initiation complex, thereby halting bacterial mRNA translation and arresting VRE replication 3.
Contezolid acefosamil prodrug activation and VRE ribosomal inhibition mechanism.
In Vitro Susceptibility Profiling Against VRE
Contezolid demonstrates potent bacteriostatic activity against a broad spectrum of Gram-positive pathogens, including Enterococcus faecalis and Enterococcus faecium harboring vanA or vanM resistance cassettes.
Recent large-scale surveillance data indicates that contezolid possesses an MIC distribution slightly superior to linezolid against VRE isolates. Notably, nearly 80% of VRE strains exhibit a contezolid MIC of ≤0.5 μg/mL, compared to a broader right-shifted distribution for legacy oxazolidinones 4.
Table 1: Comparative In Vitro Activity Profiles
| Pathogen Phenotype | Antimicrobial Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| VRE (n=129) | Contezolid | 0.5 | 1.0 | 0.25 - 2.0 |
| Linezolid | 1.0 | 2.0 | 0.5 - 4.0 | |
| MRSA (n=321) | Contezolid | 0.5 | 0.5 | 0.25 - 1.0 |
| Linezolid | 1.0 | 1.0 | 0.5 - 2.0 |
Data synthesized from standardized broth microdilution assays. Contezolid successfully inhibited 100% of tested VRE isolates at ≤2.0 μg/mL.
Standardized Experimental Protocol: VRE Susceptibility & Time-Kill Kinetics
To accurately assess the pharmacodynamic profile of contezolid against VRE, researchers must employ rigorous, self-validating in vitro assays. The following protocol outlines the setup for a Time-Kill Kinetic Assay, emphasizing the causality behind critical experimental parameters.
Protocol: Time-Kill Kinetic Assay for Contezolid
Objective: To determine the rate and extent of VRE killing by contezolid over 24 hours, differentiating between bacteriostatic (<3 log₁₀ CFU/mL reduction) and bactericidal (≥3 log₁₀ CFU/mL reduction) activity.
Step 1: Media Preparation and Quality Control (Self-Validation)
-
Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Concurrently streak E. faecalis ATCC 29212 as a Quality Control (QC) strain.
-
Causality: CAMHB provides standardized divalent cation concentrations (Ca²⁺, Mg²⁺), preventing artificial fluctuations in drug-target binding. If the contezolid MIC against the ATCC 29212 strain falls outside the validated range (typically 1–4 μg/mL), the entire assay is invalidated, ensuring data trustworthiness.
Step 2: Inoculum Standardization
-
Action: Inoculate VRE colonies into CAMHB and incubate until the logarithmic growth phase. Adjust the suspension spectrophotometrically to yield a final test concentration of exactly
CFU/mL. -
Causality: Testing bacteria in the exponential phase ensures active ribosomal synthesis, the direct target of contezolid. A precise
CFU/mL density prevents the "inoculum effect"—where artificially high bacterial loads deplete the active drug, yielding false resistance data.
Step 3: Drug Exposure and Incubation
-
Action: Expose the VRE inoculum to contezolid at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control. Incubate at 37°C with continuous agitation (150 rpm).
-
Causality: Agitation ensures homogenous drug distribution and optimal aeration, preventing premature entry into the stationary phase due to hypoxia.
Step 4: Time-Point Sampling and Enumeration
-
Action: Extract 100 μL aliquots at 0, 2, 4, 8, 12, and 24 hours. Perform 10-fold serial dilutions in sterile saline and plate on Brain Heart Infusion (BHI) agar.
-
Causality: Serial dilution is mandatory to wash out the antibiotic and halt its inhibitory effect (carryover effect), ensuring that only viable, surviving colonies are enumerated.
Step-by-step workflow for VRE time-kill kinetic assays with contezolid.
Overcoming Legacy Limitations: Safety and Pharmacokinetics
The primary limitation of first-generation oxazolidinones is their off-target binding to human mitochondrial ribosomes and human monoamine oxidase (MAO), leading to severe myelosuppression (thrombocytopenia) and dangerous drug-drug interactions (serotonin syndrome), respectively.
Contezolid was rationally designed with a unique molecular topology that significantly reduces its affinity for human mitochondrial 16S rRNA and MAO enzymes. Clinical and preclinical data reveal a marked decline in hematological toxicity, enabling its use in prolonged therapeutic regimens (e.g., >14 days) required for deep-seated or complex VRE infections 5. Furthermore, pharmacokinetic analyses demonstrate that contezolid requires no dose adjustments in patients with mild to moderate renal impairment, a critical advantage for diabetic cohorts 5.
Clinical Translation and Future Perspectives
Contezolid (oral formulation) received approval in China in 2021 for the treatment of complicated skin and soft tissue infections (cSSTI) 2. Currently, contezolid acefosamil is undergoing global Phase 3 clinical trials evaluating an IV-to-oral step-down therapy model for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and diabetic foot infections.
By preserving the potent anti-VRE efficacy of the oxazolidinone class while stripping away the dose-limiting toxicities, contezolid acefosamil stands as a highly promising therapeutic asset for modern antimicrobial stewardship programs.
References
- MDPI - Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms.
- New Drug Approvals - Contezolid.
- Patsnap Synapse - What is Contezolid Acefosamil used for?
- Frontiers in Microbiology / PMC - In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China.
- Open Forum Infectious Diseases (Oxford Academic) - Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials.
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- 5. academic.oup.com [academic.oup.com]
Next-Generation Oxazolidinone Antibiotics: A Technical Guide to Structural Evolution, Mechanism, and Preclinical Evaluation
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural biology, resistance mechanisms, mitochondrial toxicity mitigation, and self-validating experimental workflows.
Executive Summary
Since the introduction of linezolid in 2000, oxazolidinones have served as a critical last line of defense against multidrug-resistant (MDR) Gram-positive pathogens and multidrug-resistant tuberculosis (MDR-TB). However, the clinical utility of first-generation oxazolidinones is severely bottlenecked by off-target toxicities—specifically myelosuppression, lactic acidosis, and peripheral neuropathy—driven by the inhibition of mammalian mitochondrial protein synthesis.
This whitepaper provides an in-depth technical analysis of next-generation oxazolidinones (e.g., Tedizolid, Contezolid, Delpazolid, Sutezolid). By examining high-resolution structural biology and cellular metabolic assays, we elucidate how targeted modifications to the core oxazolidinone scaffold enable these novel agents to evade bacterial resistance mechanisms while uncoupling antibacterial efficacy from mitochondrial toxicity.
Mechanism of Action and Structural Biology
Ribosomal Binding and Translation Inhibition
Oxazolidinones are unique among protein synthesis inhibitors. Rather than blocking elongation, they inhibit the initiation phase of bacterial translation. As demonstrated by early biochemical assays, oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the critical tRNAfMet-mRNA-70S ternary initiation complex1[1].
Overcoming Target-Site Resistance
The emergence of resistance, primarily driven by the cfr gene (which methylates A2503 of the 23S rRNA) and mutations in ribosomal proteins L3/L4, creates steric hindrance that blocks linezolid from its binding pocket2[2].
Next-generation oxazolidinones overcome this through structural extensions. High-resolution Cryo-Electron Microscopy (Cryo-EM) reveals that compounds like Tedizolid (featuring an extended D-ring) and Contezolid (featuring an isoxazole ring replacing the morpholine ring) establish novel interactions with the periphery of the PTC. These extended binding profiles allow the drugs to anchor securely to the 50S subunit even when the primary A-site is structurally altered by cfr-mediated methylation3[3].
Diagram 1: Mechanism of action and resistance evasion pathways of next-generation oxazolidinones.
Mitigating Mitochondrial Toxicity and MAO Inhibition
The dose-limiting toxicities of linezolid (myelosuppression and lactic acidosis) are not idiosyncratic; they are mechanistically linked to the evolutionary homology between bacterial 23S rRNA and mammalian mitochondrial 16S rRNA. Prolonged exposure inhibits mitochondrial protein synthesis (MPS), specifically depleting Subunit I of Cytochrome c-oxidase (CYTox I), leading to a collapse in oxidative phosphorylation 4[4].
Drug developers have utilized structure-activity relationship (SAR) optimization to decouple antibacterial activity from MPS inhibition.
Table 1: Comparative Profiles of Key Oxazolidinones
| Drug | Structural Modification (vs. Linezolid) | Primary Indication | Mitochondrial Toxicity / MAO Inhibition Profile | Clinical Status |
| Linezolid | Base morpholine ring | MDR Gram-positive, MDR-TB | High (Dose-limiting myelosuppression) | Approved |
| Tedizolid | D-ring addition, modified C-ring | ABSSSI | Moderate (Mitigated by rapid reversibility & qD dosing) | Approved |
| Contezolid | Isoxazole ring | MDR Gram-positive | Low (Significantly reduced myelosuppression) | Approved (China) |
| Delpazolid | Tetrahydrotriazine ring | MDR-TB, NTM | Low (Reduced MAO inhibition) | Phase II |
| Sutezolid | Thiomorpholine ring | MDR-TB | Low to Moderate | Phase II |
Data synthesized from recent clinical and preclinical pharmacology reviews5[5],6[6].
Core Experimental Workflows (Self-Validating Protocols)
To rigorously evaluate next-generation oxazolidinones, researchers must employ self-validating experimental systems that confirm both on-target efficacy (ribosomal binding) and off-target safety (mitochondrial function).
High-Resolution Cryo-EM Ribosomal Binding Assay
Purpose: To map the precise binding orientation of novel oxazolidinones within the PTC and validate resistance evasion structurally. Causality Check: Refinement is restricted to the 50S subunit rather than the entire 70S complex to maximize local resolution (~3 Å) at the PTC, allowing unambiguous assignment of the drug's functional groups7[7].
Step-by-Step Methodology:
-
Sample Preparation: Purify 70S ribosomes from a target bacterial strain (e.g., MRSA or M. tuberculosis).
-
Complex Formation: Solubilize the test oxazolidinone in DMSO. Incubate the purified ribosomes with the drug at a final concentration of ~10 µM.
-
Equilibration: Incubate the mixture at 37°C for 15 minutes to allow PTC penetration, followed by 1 hour on ice to stabilize the complex.
-
Vitrification: Apply the sample to glow-discharged TEM grids and plunge-freeze in liquid ethane to preserve the native hydrated state.
-
Data Acquisition & Analysis: Image the specimens using a transmission electron microscope (TEM) at an acceleration voltage of 200 kV. Perform single-particle 3D reconstruction and refine the density map focusing specifically on the 50S subunit using RELION or cryoSPARC.
Mitochondrial Toxicity Assessment via Extracellular Flux Analysis (Seahorse XF)
Purpose: To quantify the impact of oxazolidinones on mammalian mitochondrial oxidative metabolism. Causality Check: HL-60 (promyelocytes) or THP-1 (monocytes) cell lines are strictly utilized because they represent the myeloid lineage, directly modeling the clinical phenotype of oxazolidinone-induced myelosuppression4[4]. The addition of FCCP is critical as it uncouples the electron transport chain (ETC), forcing maximum respiration and exposing latent CYTox I depletion that basal respiration might mask.
Step-by-Step Methodology:
-
Cell Culture & Exposure: Culture HL-60 or THP-1 cells. Expose cells to the test oxazolidinone at concentrations corresponding to human
for 48 to 72 hours. -
Assay Preparation: Wash and resuspend cells in unbuffered Seahorse XF base medium. Seed into a microplate.
-
Basal Measurement: Measure the baseline Oxygen Consumption Rate (OCR).
-
Oligomycin Injection: Inject Oligomycin (ATP synthase inhibitor) to determine ATP-linked respiration.
-
FCCP Injection: Inject FCCP (uncoupling agent) to collapse the proton gradient and measure maximal respiratory capacity. A significant drop in FCCP-stimulated OCR compared to vehicle controls indicates oxazolidinone-induced mitochondrial toxicity8[8].
-
Rotenone/Antimycin A Injection: Inject Rot/AA (Complex I and III inhibitors) to shut down mitochondrial respiration entirely, allowing calculation of non-mitochondrial oxygen consumption.
Diagram 2: Extracellular Flux Analysis workflow for assessing oxazolidinone-induced mitochondrial toxicity.
Future Perspectives
The next frontier in oxazolidinone development lies in optimizing pharmacokinetic/pharmacodynamic (PK/PD) indices alongside structural safety. For instance, while Tedizolid is a more potent inhibitor of mitochondrial protein synthesis in vitro than linezolid, its once-daily (qD) dosing regimen allows for a drug-free trough period. This pharmacokinetic clearance permits mitochondrial recovery, resulting in an overall lower incidence of myelosuppression in vivo4[4]. Future drug design will increasingly rely on this intersection of structural biology (e.g., Delpazolid and Contezolid) and dynamic dosing strategies to cure MDR-TB and MRSA safely.
References
- The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria.Antimicrobial Agents and Chemotherapy - ASM Journals.
- Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.Journal of Medicinal Chemistry - ACS Publications.
- Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM.ACS Pharmacology & Translational Science.
- Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family.PMC.
- Mitochondrial Alterations Induced by Linezolid and Tedizolid.PMC.
- New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?MDPI.
- Contezolid, a novel oxazolidinone antibiotic.Frontiers.
- Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution.Agilent.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? | MDPI [mdpi.com]
- 6. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]
- 7. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Deep Dive: Contezolid Acefosamil Binding Site & Mechanism of Action
Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Subject: 50S Ribosomal Subunit Interaction & Structural Pharmacology
Executive Summary
Contezolid acefosamil (CZA) represents a significant structural evolution in the oxazolidinone class of antibiotics, designed to address the twin challenges of multi-drug resistance (MDR) and dose-limiting toxicity associated with its predecessor, linezolid.
This guide provides a granular analysis of the Contezolid binding site within the 50S ribosomal subunit . Unlike linezolid, which relies on an acetamide moiety, contezolid utilizes a non-coplanar isoxazole ring system. This structural modification fundamentally alters its interaction with the Peptidyl Transferase Center (PTC), specifically creating novel hydrophobic contacts with 23S rRNA residues A2451 and C2452 . These interactions are critical for its enhanced potency against MDR pathogens (including cfr-positive strains) and its significantly reduced mitochondrial toxicity.
Molecular Architecture & Prodrug Activation
Contezolid acefosamil is not the active binding moiety; it is a water-soluble prodrug. Understanding the precise bioconversion pathway is a prerequisite for any binding study, as the in situ concentration of the active metabolite drives the thermodynamic equilibrium at the ribosome.
The Activation Cascade
Upon intravenous or oral administration, CZA undergoes a two-step enzymatic cleavage to release the active pharmacophore, Contezolid (CZD).
-
O-deacylation: Rapid hydrolysis of the ester linkage, likely mediated by non-specific plasma esterases, yielding the intermediate MRX-1352.
-
N-dephosphorylation: Cleavage of the phosphoramidate group by phosphoramidases (e.g., alkaline phosphatase), releasing the active Contezolid.
Bioconversion Pathway Diagram
Figure 1: Bioconversion of Contezolid Acefosamil to the active Contezolid moiety.
The 50S Ribosomal Binding Site: Structural Analysis
The primary target of Contezolid is the 23S rRNA within the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit. The definitive structural evidence is derived from Cryo-EM studies (e.g., PDB ID: 6WQN ), which resolve the drug-ribosome complex at ~2.9 Å resolution.
The Binding Pocket (A-Site Overlap)
Contezolid binds to the A-site of the PTC, sterically hindering the placement of the aminoacyl-tRNA. This inhibition prevents peptide bond formation. However, the mode of binding distinguishes it from earlier oxazolidinones.
Key Residue Interactions (23S rRNA)
The binding efficacy of Contezolid is driven by a network of hydrogen bonds and unique hydrophobic stacking interactions that are absent in linezolid binding.
| Residue (E. coli numbering) | Interaction Type | Structural Mechanism | Significance |
| A2451 | Hydrophobic / | The isoxazole ring of Contezolid nests into a hydrophobic cleft formed by A2451. | Critical Differentiator: Linezolid's acetamide group cannot form this tight interaction. This contributes to Contezolid's higher affinity.[1] |
| C2452 | Hydrophobic | Stabilizes the orientation of the isoxazole ring alongside A2451. | Enhances the "lock-and-key" fit of the non-coplanar B/C ring system. |
| G2505 | Steric / Displacement | The drug occupies the space where G2505 would normally interact with incoming tRNA. | Primary mechanism of translation inhibition. |
| U2504 | Van der Waals | Proximal contact stabilizing the oxazolidinone core. | Conserved interaction across the oxazolidinone class.[2] |
| A2503 | Hydrogen Bond | H-bond between the C5-substituent and the ribose backbone. | Anchors the drug in the correct orientation. |
Comparative Binding Topology
The defining feature of Contezolid is the isoxazole ring at the C5 position (replacing linezolid's acetamide).
-
Linezolid: The acetamide group is flexible and extends into the solvent/pocket interface.
-
Contezolid: The isoxazole ring is rigid and non-coplanar with the phenyl ring. This geometry forces the molecule into a deeper, more specific engagement with the A2451/C2452 hydrophobic pocket.[2][3]
Interaction Map
Figure 2: Interaction network of Contezolid within the 50S Ribosomal Subunit PTC.
Structural Basis for Reduced Toxicity
A major limitation of linezolid is myelosuppression, caused by inhibition of mitochondrial protein synthesis. Bacterial and mitochondrial ribosomes share high homology in the PTC, but they are not identical.
-
The Selectivity Filter: The human mitochondrial ribosome has subtle structural differences in the region corresponding to bacterial A2451/C2452 .
-
Mechanism: Contezolid's isoxazole ring is highly optimized for the bacterial hydrophobic pocket.[4] It fits poorly into the homologous human mitochondrial pocket due to steric clashes or lack of complementary hydrophobic residues.
-
Result: This structural "mismatch" results in a significantly lower affinity for mitochondrial ribosomes (
is higher), thereby preserving mitochondrial function and reducing the risk of thrombocytopenia and anemia.
Experimental Protocols: Validating Binding
To rigorously validate the binding site and affinity, the following self-validating workflows are recommended.
Cryo-EM Structure Determination Workflow
This protocol is the gold standard for visualizing the drug-ribosome interaction (e.g., reproducing PDB 6WQN results).
Reagents: Purified 70S ribosomes (S. aureus or E. coli), Contezolid (active form), Quantifoil grids.
-
Complex Formation: Incubate 70S ribosomes (100 nM) with Contezolid (10-50 µM, >100x
) in Buffer A (50 mM HEPES pH 7.5, 100 mM , 10 mM ) for 30 mins at 37°C. -
Grid Preparation: Apply 3 µL of complex to glow-discharged Quantifoil R1.2/1.3 grids. Blot for 3-4s at 4°C/100% humidity and plunge-freeze in liquid ethane.
-
Data Collection: Collect movies on a Titan Krios (300 kV) with a direct electron detector (e.g., K3). Target Nyquist resolution < 3 Å.[5][6]
-
Processing:
-
Motion correction (MotionCor2).
-
Particle picking and 2D classification (Relion/CryoSPARC).
-
3D reconstruction and refinement.
-
Validation: The density for the drug should only appear in the presence of the ligand. Compare maps with apo-ribosome to confirm density assignment to Contezolid.
-
Workflow Diagram
Figure 3: Cryo-EM workflow for structural validation of ligand binding.
References
-
Wright, A., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science. [Link][7]
-
Belousoff, M.J. (2020). PDB Entry 6WQN: Structure of the 50S subunit of the ribosome from Methicillin Resistant Staphylococcus aureus in complex with the antibiotic, contezolid.[8] RCSB Protein Data Bank. [Link][5]
-
Gordeev, M.F., & Yuan, Z.Y. (2014). New potent antibacterial oxazolidinone (MRX-I) with an improved safety profile. Journal of Medicinal Chemistry. [Link]
-
Hoy, S.M. (2021). Contezolid: First Approval. Drugs. [Link][1][9]
-
Wilson, D.N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Safety and Tolerability of Contezolid Versus Linezolid for Short-Term Treatment of Rifampicin-Resistant Pulmonary Tuberculosis: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. 6wqn summary [rna.bgsu.edu]
- 7. Frontiers | Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment [frontiersin.org]
- 8. wwPDB: pdb_00006wqn [wwpdb.org]
- 9. Contezolid - MicuRx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
The Spectrum of Activity for Contezolid Acefosamil: A Technical Guide
Topic: Spectrum of Activity for Contezolid Acefosamil Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Contezolid acefosamil (CZA, MRX-4) represents a significant evolution in the oxazolidinone class of antibiotics.[1] Designed to overcome the dose-limiting toxicities of linezolid—specifically myelosuppression and monoamine oxidase (MAO) inhibition—CZA serves as a water-soluble prodrug for the active moiety, contezolid (CZD, MRX-I) .
This guide delineates the spectrum of activity for contezolid, detailing its efficacy against multidrug-resistant (MDR) Gram-positive pathogens and Mycobacterium tuberculosis.[2][3] It provides critical experimental protocols for researchers, distinguishing between the prodrug (used in vivo) and the active metabolite (required for in vitro assays).
Chemical & Pharmacological Basis[2][4][5]
To accurately assess the spectrum of activity, one must understand the relationship between the administered form and the active agent.
2.1 The Prodrug Paradox
Contezolid acefosamil is devoid of intrinsic antibacterial activity .[4] It relies on a two-step metabolic activation in vivo.
-
Step 1: O-deacetylation (likely via esterases) to the intermediate MRX-1352.
-
Step 2: N-dephosphorylation (via phosphoramidases) to release the active contezolid .
Research Implication: For in vitro susceptibility testing (MIC determination), researchers must use Contezolid , not Contezolid acefosamil. Using the prodrug in standard broth microdilution will yield false-negative results due to the absence of activating enzymes in the media.
2.2 Structural Determinants of Safety
Contezolid differs from linezolid by a key structural modification: a trifluorophenyl ring (specifically an ortho-fluorine) replacing the morpholine ring's surroundings. This steric and electronic alteration reduces binding affinity for human mitochondrial ribosomes and MAO enzymes, thereby widening the therapeutic window without compromising ribosomal binding in bacteria.
Figure 1: Metabolic activation pathway of Contezolid Acefosamil to the active Contezolid.
Spectrum of Activity
The spectrum of contezolid mirrors that of linezolid but with notable potency retention against resistant phenotypes.[5]
3.1 Aerobic Gram-Positive Cocci
Contezolid exhibits potent activity against the "ESKAPE" pathogens of the Gram-positive world.
| Organism | Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Comparison to Linezolid |
| Staphylococcus aureus | MRSA / MSSA | 0.5 | 1.0 | Equivalent or 2-fold more potent |
| Enterococcus faecalis | VRE (VanA/VanB) | 0.5 - 1.0 | 2.0 | Equivalent; better MIC distribution |
| Enterococcus faecium | VRE (VanA/VanB) | 0.5 | 1.0 | Equivalent |
| Streptococcus pneumoniae | PRSP (Penicillin-R) | 0.25 | 0.5 | Equivalent |
| Staphylococcus epidermidis | MRSE | 0.25 | 0.5 | 2-fold more potent |
3.2 Mycobacteria and Actinomycetes
A critical differentiator for contezolid is its utility in long-term regimens for tuberculosis and nocardiosis due to its improved safety profile.
-
Mycobacterium tuberculosis (Mtb): Active against MDR and XDR strains.[2]
-
MIC Range: 0.125 – 1.0 mg/L.
-
Intracellular Activity: Demonstrates robust intracellular killing in macrophage models, comparable to linezolid.
-
-
Nocardia spp.:
-
N. cyriacigeorgica & N. farcinica: Contezolid shows lower MICs compared to linezolid in head-to-head studies.
-
3.3 Anaerobes
Activity is driven by the oxazolidinone class effect.[1]
-
Gram-Positive Anaerobes: Highly active against Peptostreptococcus, Finegoldia magna, and Actinomyces spp. (MIC ≤ 2 mg/L).[5][6]
-
Gram-Negative Anaerobes: Limited activity against Bacteroides fragilis group (MIC 4–8 mg/L), similar to linezolid.[7]
-
Clostridioides difficile: Generally susceptible (MIC ~2 mg/L), though not a primary indication.
3.4 Resistance Profile
-
Cross-Resistance: Strains harboring the plasmid-mediated cfr (rRNA methyltransferase) or optrA (ABC transporter) genes generally show reduced susceptibility to contezolid, similar to linezolid.
-
Mutation Frequency: Spontaneous resistance frequency is low (<10⁻⁹). In Mtb, resistance is linked to rplC and rrl mutations; however, some data suggests a lack of complete cross-resistance in specific mce3R mutants.
Figure 2: Hierarchical overview of Contezolid's antimicrobial spectrum.
Experimental Methodologies
To ensure scientific integrity, the following protocols must be adhered to.
Protocol A: In Vitro MIC Determination (Broth Microdilution)
Objective: Determine the susceptibility of clinical isolates.[2][5][7] Critical Note: Do NOT use Contezolid Acefosamil. Use Contezolid .[1][2][8][4][5][7][9][10][11]
-
Reagent Preparation:
-
Dissolve Contezolid powder in DMSO (dimethyl sulfoxide) to create a stock solution (e.g., 10 mg/mL).
-
Validation: Ensure the powder is >98% pure active moiety.
-
-
Media:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
For Streptococci: Supplement with 2-5% lysed horse blood.
-
For Mtb: Use Middlebrook 7H9 broth supplemented with OADC.
-
-
Inoculum:
-
Prepare a 0.5 McFarland standard suspension (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute to achieve a final well concentration of 5 x 10⁵ CFU/mL.
-
-
Assay Execution:
-
Dispense serial two-fold dilutions of Contezolid (Range: 0.03 – 64 mg/L).
-
Incubate at 35°C ± 2°C for 16-20 hours (24h for Enterococci; 7-14 days for Mtb).
-
-
Quality Control (QC):
-
Include S. aureus ATCC 29213. Expected Range: 0.25 – 1.0 mg/L (verify against CLSI M100 standards for linezolid if specific contezolid breakpoints are unavailable, but note they are often identical).
-
Protocol B: In Vivo Efficacy (Murine Thigh Infection Model)
Objective: Assess efficacy in a living system.[2][4][7][12] Critical Note: Use Contezolid Acefosamil (CZA) to mimic clinical dosing.[13]
-
Infection:
-
Induce neutropenia in mice (Cyclophosphamide: 150 mg/kg Day -4, 100 mg/kg Day -1).
-
Inoculate thigh muscle with 10⁵-10⁶ CFU of MRSA.
-
-
Treatment:
-
Administer CZA via oral gavage or IV tail vein injection.
-
Dosing: Calculate human-equivalent dose based on AUC (Area Under Curve).
-
Control: Linezolid (parallel arm).
-
-
Endpoint:
-
Harvest thighs at 24 hours.
-
Homogenize and plate for CFU enumeration.
-
Success Metric: >2 log₁₀ reduction in bacterial load compared to untreated controls.
-
Clinical Relevance & Safety Profile
The primary driver for contezolid acefosamil's development is not a broader spectrum, but a safer one.
-
Myelosuppression: In Phase 3 trials, contezolid demonstrated a significantly lower incidence of thrombocytopenia compared to linezolid (approx. 2% vs. ~15-30% in long-term use). This allows for treatment durations exceeding the standard 14-28 day limit of linezolid.
-
Serotonin Syndrome: The reduced MAO-A/B inhibition minimizes the risk of interaction with SSRIs, a common contraindication for linezolid.
References
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New potent antibacterial oxazolidinone (MRX-I) with an improved safety profile.[2][10] Journal of Medicinal Chemistry, 57(11), 4487–4497. Link
-
Eckburg, P. B., et al. (2017). Safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel oxazolidinone MRX-I in a randomized, double-blind, placebo-controlled, phase 1 study. Antimicrobial Agents and Chemotherapy, 61(4), e02336-16. Link
-
Shoen, C., et al. (2018).[3] In vitro and in vivo activities of contezolid (MRX-I) against Mycobacterium tuberculosis.[2][3] Antimicrobial Agents and Chemotherapy, 62(8), e00493-18.[3] Link[3]
-
Wang, L., et al. (2021).[14] In vitro activity of contezolid against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and strains with linezolid resistance genes from China.[5][6] Frontiers in Microbiology, 12, 725082. Link
-
Hoy, S. M. (2021). Contezolid: First Approval. Drugs, 81(13), 1587–1591. Link
Sources
- 1. What is Contezolid Acefosamil used for? [synapse.patsnap.com]
- 2. In Vitro and In Vivo Activities of Contezolid (MRX-I) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 662. In vitro antibacterial activity of contezolid compared to linezolid and vancomycin in clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 697. Evaluation of Contezolid Activity to Anaerobic and Gram-positive-cocci Isolates from a Phase 3 Acute Bacterial Skin and Skin Structure Infection Clinical Trial (MRX-I-06) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Evolution and Engineering of Contezolid Acefosamil (MRX-4): A Technical Whitepaper on MicuRx's Next-Generation Oxazolidinone
Introduction & The Molecular Rationale
The oxazolidinone class of antibiotics, pioneered by linezolid, represents a critical line of defense against multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). However, the clinical utility of early-generation oxazolidinones is severely bottlenecked by dose-limiting hematological toxicities (myelosuppression) and the risk of serotonin syndrome due to off-target monoamine oxidase-A (MAO-A) inhibition [[1]]().
MicuRx Pharmaceuticals engineered Contezolid (MRX-I) to directly address these structural liabilities. By replacing the traditional morpholine ring found in linezolid with a novel 2,3-dihydropyridin-4-one (DHPO) ring, MicuRx scientists sterically hindered the molecule's affinity for the MAO-A binding pocket while preserving the precise spatial geometry required to bind the 23S rRNA of the bacterial 50S ribosomal subunit 1. This structural innovation successfully decoupled antibacterial efficacy from hematological toxicity.
However, a secondary challenge emerged: Contezolid possesses poor aqueous solubility, rendering it unsuitable for intravenous (IV) administration. Because severe acute bacterial skin and skin structure infections (ABSSSI) and diabetic foot infections (DFI) often require immediate, high systemic drug exposure, an IV formulation was clinically imperative. This necessity birthed Contezolid acefosamil (MRX-4/CZA) , an innovative O-acyl phosphoramidate prodrug of contezolid [[2]]().
Prodrug Engineering and Mechanism of Action
Contezolid acefosamil represents the first-in-class use of an O-acyl phosphoramidate prodrug moiety. This specific functional group was selected because it dramatically enhances aqueous solubility (>200 mg/mL) while maintaining excellent hydrolytic stability at the physiological pH required for IV infusion 2.
Upon administration, CZA is pharmacologically inert. It undergoes a rapid, sequential metabolic activation in vivo. First, it is hydrolyzed into an intermediate metabolite (MRX-1352), which is subsequently cleaved by systemic enzymes to release the active moiety, Contezolid (CZD) 3. The active CZD then penetrates bacterial cells and binds to the peptidyl transferase center of the 50S ribosomal subunit, halting mRNA translation and bacterial proliferation [[4]](). Finally, CZD is degraded into the inactive metabolite MRX-1320 and excreted via urine 5.
Metabolic activation of Contezolid acefosamil and its ribosomal mechanism of action.
Pharmacokinetic Profiling & Clinical Translation
Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies conducted in healthy subjects demonstrated that Contezolid acefosamil exhibits highly predictable, dose-proportional pharmacokinetics [[3]](). Because the prodrug converts rapidly, systemic exposure is primarily driven by the active CZD.
A critical finding from these studies was that the apparent total clearance of oral CZD is approximately 16.0 L/h, with a steady-state volume of distribution of 20.5 L [[6]](). To achieve immediate therapeutic efficacy (AUC between 75 and 100 mg*h/L), a front-loaded dosing strategy is required.
Quantitative Pharmacokinetic Summary
The following table summarizes the PK parameters of the active drug (Contezolid) following the administration of the prodrug (Contezolid acefosamil) in Phase I SAD trials 3.
| Route of CZA Admin | Dose (mg) | Cmax of CZD (mg/L) | AUC0–inf of CZD (h·mg/L) | Median Tmax (h) | Mean t1/2 (h) |
| Intravenous (IV) | 500 | 1.95 ± 0.57 | 40.25 ± 10.12 | 2.00 | 13.33 |
| Intravenous (IV) | 2000 | 15.61 ± 4.88 | 129.41 ± 38.30 | 2.75 | 16.74 |
| Oral (PO) | 500 | 8.66 ± 2.60 | 30.44 ± 7.33 | 2.50 | N/A |
| Oral (PO) | 1500 | 37.10 ± 8.66 | 162.36 ± 47.08 | 2.98 | N/A |
Self-Validating Experimental Methodologies
To ensure rigorous scientific integrity during the development of CZA, MicuRx and its clinical partners utilized self-validating experimental protocols. Below are two foundational methodologies used to characterize the drug.
Protocol 1: Ex Vivo Prodrug Conversion & LC-MS/MS Quantification
Objective: Accurately quantify CZA, MRX-1352, and CZD in human plasma without artifactual ex vivo degradation. Causality: Because CZA is an O-acyl phosphoramidate, it is highly susceptible to rapid hydrolysis by plasma esterases. If esterase activity is not immediately quenched upon blood collection, the measured CZA levels will be falsely low, and CZD levels falsely high, corrupting the PK model. Step-by-Step Methodology:
-
Matrix Preparation: Pre-chill collection tubes containing K2EDTA and an esterase inhibitor cocktail (e.g., dichlorvos or sodium fluoride).
-
Sample Collection & Quenching: Draw venous blood directly into the pre-chilled tubes. Invert gently and immediately centrifuge at 4°C (3000 x g for 10 mins) to separate plasma.
-
Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS) for both CZA and CZD.
-
Self-Validation Step: Include a "Blank Matrix Spike" QC sample. Spike known concentrations of CZA into blank plasma after the addition of the esterase inhibitor. If CZA degrades into MRX-1352 in this QC sample during the LC-MS/MS run, the quenching protocol is deemed invalid.
-
Quantification: Analyze the supernatant via LC-MS/MS using a C18 column with a gradient mobile phase of 0.1% formic acid in water/acetonitrile.
Protocol 2: Population Pharmacokinetic (PopPK) Monte Carlo Simulation
Objective: Establish a safe and effective IV-to-oral step-down dosing regimen for Phase III trials. Causality: Severe infections require rapid target attainment. PopPK modeling determines if an initial IV loading dose can saturate the volume of distribution before transitioning to a maintenance oral dose, ensuring the AUC remains within the therapeutic window (75–100 mg*h/L) 7. Step-by-Step Methodology:
-
Data Pooling: Aggregate concentration-time data for CZA, MRX-1352, and CZD from Phase I (healthy) and Phase II (patient) cohorts.
-
Structural Modeling: Construct a multi-compartment model in NONMEM, defining sequential first-order conversion rates (CZA → MRX-1352 → CZD).
-
Covariate Analysis: Evaluate the impact of renal clearance, body weight, and food intake (which enhances CZD bioavailability) on the apparent total clearance.
-
Monte Carlo Simulation: Simulate 1,000 virtual patients receiving a loading dose of 2000 mg IV CZA, followed by either 1000 mg IV CZA q12h or 800 mg PO CZD q12h.
-
Self-Validation Step: Execute a Visual Predictive Check (VPC). Overlay the simulated 90% prediction intervals with the actual observed Phase II clinical data. The model is validated only if the empirical data points distribute symmetrically within the simulated confidence bounds.
Clinical Milestones and Development Trajectory
The clinical journey of Contezolid and its prodrug has been marked by rapid progression, driven by the urgent global need for safer anti-MRSA therapeutics.
In 2018, recognizing the potential of this next-generation oxazolidinone, the U.S. FDA granted both Contezolid and Contezolid acefosamil Qualified Infectious Disease Product (QIDP) and Fast Track designations for the treatment of ABSSSI 8. By 2019, MicuRx reported positive top-line results from a pivotal Phase 3 trial in China for oral contezolid in complicated skin and soft tissue infections (cSSTI), proving noninferiority to linezolid with significantly fewer hematologic adverse events 9. Concurrently, the US Phase 2 trial for CZA (MRX4-201) met all primary and secondary efficacy endpoints 10.
This robust clinical data culminated in the first global regulatory approval of Contezolid by China's National Medical Products Administration (NMPA) in June 2021 11.
Strategic clinical development pipeline of Contezolid acefosamil by MicuRx.
The successful engineering of Contezolid acefosamil demonstrates a masterclass in rational drug design—solving a biological toxicity problem via core ring substitution, and subsequently solving a physicochemical solubility problem via advanced prodrug functionalization.
References
-
[4] What is Contezolid Acefosamil used for? - Patsnap Synapse. Patsnap.
-
[3] A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy - ASM Journals.
-
[2] Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. ACS Publications.
-
[7] Population Pharmacokinetics of Contezolid Acefosamil and Contezolid – Rationale for a Safe and Effective Loading Dose Regimen. PMC - NIH.
-
[9] MicuRx Reports Positive Top-line Results of a China Phase 3 Clinical Trial for Novel Antibiotic Contezolid in Complicated Skin and Soft Tissue Infections. BioSpace.
-
[6] Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. PubMed - NIH.
-
[5] A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. PMC - NIH.
-
[1] Contezolid. Monoamine oxidase-A (MAO-A) inhibitor, Treatment of acute bacterial skin and skin structure infections. Portico.
-
[11] Contezolid: First Approval. PMC - NIH.
-
[10] MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil. MicuRx Pharmaceuticals, Inc.
-
[8] MicuRx Announces Receipt of FDA's QIDP and Fast Track Designations for Contezolid and Contezolid Acefosamil. MicuRx Pharmaceuticals, Inc.
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- 6. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1118. Population Pharmacokinetics of Contezolid Acefosamil and Contezolid – Rationale for a Safe and Effective Loading Dose Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. micurx.com [micurx.com]
- 9. MicuRx Reports Positive Top-line Results of a China Phase 3 Clinical Trial for Novel Antibiotic Contezolid in Complicated Skin and Soft Tissue Infections - BioSpace [biospace.com]
- 10. MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil – MicuRx Pharmaceuticals, Inc. [micurxchina.com]
- 11. Contezolid: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pharmacokinetic Modeling of Contezolid Acefosamil (MRX-4) Conversion: Application Note & Protocols
Executive Summary
This application note provides a comprehensive technical framework for characterizing the pharmacokinetics (PK) of Contezolid Acefosamil (CZA, MRX-4) , a water-soluble prodrug of the oxazolidinone antibiotic Contezolid (CZ, MRX-I) . Unlike simple prodrugs, CZA undergoes a unique two-step activation process involving an intermediate metabolite (MRX-1352 ) before yielding the active drug.
Accurate modeling of this system requires a sophisticated structural model that accounts for Michaelis-Menten conversion kinetics , auto-inducible clearance , and pH-dependent hydrolysis . This guide details the bioanalytical protocols, in vitro assays, and computational modeling strategies necessary to support drug development and dosage optimization for this class of compounds.
Scientific Background & Mechanism of Action[1]
The Solubility Challenge
Contezolid (MRX-I) is a potent oxazolidinone designed to reduce the myelosuppression and monoamine oxidase (MAO) inhibition associated with linezolid.[1] However, its low aqueous solubility limits intravenous (IV) formulation.[2] Contezolid Acefosamil (CZA) was developed as an O-acyl phosphoramidate prodrug to enhance solubility (>200 mg/mL), enabling IV administration.[1]
The Two-Step Activation Pathway
The conversion of CZA to active Contezolid is not a single-step hydrolysis. It proceeds through a distinct intermediate, MRX-1352 .[2][3][4][5][6]
-
Step 1 (Deacylation): CZA is rapidly converted to MRX-1352 via enzymatic O-deacylation. This step follows saturable (Michaelis-Menten) kinetics.
-
Step 2 (Activation): MRX-1352 (an N-phosphono derivative) is hydrolyzed to Contezolid . This step involves both spontaneous pH-mediated hydrolysis and enzymatic cleavage (likely phosphatases). Crucially, this step exhibits auto-induction , where the conversion rate increases with time and concentration.[5]
-
Elimination: Active Contezolid is metabolized to MRX-1320 (inactive) via oxidative metabolism.[5]
Pathway Visualization
The following diagram illustrates the structural relationship and kinetic flow between the parent prodrug, intermediate, active drug, and metabolite.
Caption: Metabolic cascade of Contezolid Acefosamil. Red arrows indicate activation steps requiring specific modeling parameters.
Protocol: Bioanalytical Quantification (LC-MS/MS)
Objective: Simultaneous quantification of CZA, MRX-1352, Contezolid, and MRX-1320 in plasma. Critical Challenge: CZA and MRX-1352 are unstable in plasma ex-vivo. Without stabilization, CZA converts to MRX-1352/CZ during sample processing, leading to overestimation of the active drug.
Sample Collection & Stabilization
-
Anticoagulant: Use K2-EDTA tubes.
-
Stabilization (CRITICAL):
-
Immediately upon collection, place blood on wet ice.
-
Centrifuge at 4°C (3000 x g, 10 min) to harvest plasma.
-
Acidification: Add 10 µL of 10% Formic Acid or 0.5M Citric Acid per 100 µL of plasma immediately. This lowers pH to < 4.0, inhibiting spontaneous hydrolysis of the phosphoramidate bond.
-
Flash freeze at -70°C.
-
LC-MS/MS Conditions
-
Instrument: Sciex API 4000/5000 or equivalent Triple Quad.
-
Column: Phenomenex Gemini C6-Phenyl (2.0 x 50 mm, 5 µm) or Agilent ZORBAX Eclipse Plus C18.
-
Rationale: Phenyl phases often provide better separation for polar prodrugs/metabolites than standard C18.
-
-
Mobile Phase:
-
Gradient: Steep gradient (5% B to 95% B over 3-4 mins) to elute the polar CZA early and the lipophilic CZ later.
-
Internal Standards: Use stable isotope-labeled analogs (e.g., Contezolid-d5, MRX-1352-d5) to compensate for matrix effects and potential on-column conversion.
Quality Control
-
Conversion Check: Prepare QC samples containing only CZA. Analyze them; if Contezolid peaks appear >5% of the parent, the stabilization or extraction method is failing.
Protocol: In Vitro Conversion Kinetics
Objective: To determine the
Experimental Design
-
Systems:
-
Human Plasma (pH 7.4).
-
Human Liver S9 Fraction / Microsomes.
-
Intestinal Fluid (Simulated, SGF/SIF) for oral bioavailability assessment.
-
-
Substrate Concentration: Range from 0.1 µM to 100 µM (spanning therapeutic range).
-
Incubation: 37°C in water bath.
Workflow
-
Initiation: Spike CZA into the matrix.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 200 µL ice-cold Acetonitrile containing Internal Standard + 1% Formic Acid (to stop hydrolysis).
-
Analysis: Quantify disappearance of CZA and appearance of MRX-1352 and CZ.
Data Analysis
Fit the initial velocity (
Pharmacokinetic Modeling Framework
Objective: Construct a population PK (PopPK) model that captures the delay and non-linearity of the prodrug activation.
Structural Model Design
The model must be a multi-compartment catenary system .
-
Compartment 1 (CZA): Receives IV input. Elimination is split between:
- (First-order elimination of prodrug).
- (Conversion to MRX-1352, Michaelis-Menten).
-
Compartment 2 (MRX-1352): Receives input from Cmp 1.
- (Conversion to CZ). Key Feature: This parameter is time-dependent (auto-induction).
-
Compartment 3 (Contezolid): Receives input from Cmp 2.[5]
-
Standard 2-compartment disposition (
).
-
Mathematical Formulation (Differential Equations)
The following equations describe the mass balance for the central compartments.
1. CZA Compartment (
2. MRX-1352 Compartment (
3. Auto-Induction Function for
4. Contezolid Compartment (
Modeling Workflow Visualization
Caption: Step-wise workflow for developing the integrated PopPK model.
Key Pharmacokinetic Parameters
When analyzing data, focus on these derived parameters to validate the model:
| Parameter | Definition | Typical Value (Healthy) | Interpretation |
| Total Clearance of Active Drug | ~16.0 L/h | Moderate clearance; active drug is main driver of efficacy. | |
| Max Conversion Rate | High | Indicates rapid "burst" of MRX-1352 formation post-IV. | |
| Bioavailability | >90% | High oral absorption allows IV-to-Oral switch. | |
| Half-life | ~5-6 hours | Supports q12h dosing. | |
| Induction Factor | Increase in conversion rate | ~1.5x over 7 days | Conversion becomes more efficient with multiple doses. |
References
-
Bulitta, J. B., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens.[5][6][9] Antimicrobial Agents and Chemotherapy.[1][3] Link
-
Eckburg, P. B., et al. (2017). Safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel oxazolidinone MRX-I in healthy adults. Antimicrobial Agents and Chemotherapy.[1][3] Link
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New potent, safe and soluble oxazolidinones. Bioorganic & Medicinal Chemistry Letters. Link
-
Li, Y., et al. (2023). A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects.[10] Frontiers in Pharmacology. Link
-
Zhang, W., et al. (2022). Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid.[11][12] Pharmaceuticals.[13][1][2][3][6][11][12] Link
Sources
- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | β-tricalcium phosphate/calcium sulfate loaded with contezolid acefosamil (MRX-4) for antimicrobial potency, prevention and killing efficacy of MRSA biofilm [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Rapid LC-MS/MS Method for the Quantification of Contezolid in Human Plasma and Liver, and Its Application to a Pharmacokinetic Study in Liver Transplant Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid [mdpi.com]
- 12. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Contezolid Acefosamil used for? [synapse.patsnap.com]
Application Note: Precision Dosing Regimens for Contezolid Acefosamil in Diabetic Foot Infections
Executive Summary
Diabetic Foot Infections (DFI) represent a critical unmet medical need, often complicated by multidrug-resistant (MDR) Gram-positive pathogens such as MRSA and VRE. While Linezolid has historically been the standard of care for these resistant infections, its long-term use (often required for DFI) is dose-limited by myelosuppression (thrombocytopenia, anemia) and monoamine oxidase (MAO) inhibition.
Contezolid acefosamil (CZA, MRX-4) is a novel, water-soluble prodrug of contezolid (MRX-I) designed to overcome these toxicity barriers. This application note details the Phase 3-validated dosing regimens, pharmacokinetic (PK) rationale, and experimental protocols for deploying CZA in DFI studies. The regimen utilizes a "front-loading" IV strategy to ensure rapid tissue saturation, followed by a seamless oral step-down to maintain efficacy while minimizing hematologic risks.
Pharmacology & Mechanism of Action
The Prodrug Strategy
Contezolid acefosamil is not the active moiety.[1] It is a double-prodrug designed for high aqueous solubility (allowing IV administration), which the active molecule, contezolid, lacks. Upon administration, CZA undergoes a two-step enzymatic conversion to release the active antibiotic.
Metabolic Pathway Visualization
The following diagram illustrates the conversion of the prodrug CZA to the active Contezolid and its subsequent clearance.[2]
Figure 1: Metabolic activation pathway of Contezolid Acefosamil. The prodrug (CZA) is rapidly converted to the intermediate MRX-1352, then to the active Contezolid, which targets bacterial protein synthesis.
Mechanism of Action
Contezolid belongs to the oxazolidinone class.[2][3][4][5][6] It inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.
-
Differentiation: Unlike Linezolid, Contezolid has a modified structure (isoxazole ring) that significantly reduces binding to human mitochondrial ribosomes, the primary driver of myelosuppression.
Recommended Dosing Regimen (Phase 3 Standard)
The following regimen is derived from Phase 3 clinical data (e.g., NCT05369052) and is optimized for moderate-to-severe DFI where rapid tissue penetration is critical.
Intravenous (IV) Initiation[2][4][5][6][7][8]
-
Loading Dose: 2000 mg Contezolid Acefosamil (IV) × 1 dose.[2][4][5][6][7]
-
Rationale: Rapidly achieves steady-state concentrations of the active moiety (Contezolid) in plasma and inflamed soft tissue.
-
Administration: Infuse over 90 minutes.
-
-
Maintenance Dose: 1000 mg Contezolid Acefosamil (IV) q12h.[2][4][5][6]
Oral Step-Down Therapy
-
Trigger: Clinical stability (usually after ≥3-5 days of IV therapy).
-
Dose: 800 mg Contezolid (Oral Tablet) q12h.[2][4][5][6][7]
-
Bioavailability:[11] The 800 mg oral dose provides exposure (AUC) comparable to the 1000 mg IV prodrug maintenance dose.
-
Food Effect: Administer with or without food (minimal impact on absorption).
-
Duration of Therapy[2]
-
Standard DFI: 14 to 28 days total (IV + Oral).
-
Note: Extended durations (>28 days) have shown a favorable safety profile compared to Linezolid, which typically requires cessation due to toxicity.
Dosing Workflow Diagram
Figure 2: Clinical decision algorithm for Contezolid Acefosamil dosing in DFI. Note the critical loading dose to ensure rapid therapeutic onset.
Application Protocols
Protocol A: Pharmacokinetic (PK) Assessment in DFI
Objective: To quantify the conversion of prodrug to active moiety and assess tissue penetration.
1. Sampling Schedule (Steady State - Day 3):
-
Pre-dose (Trough): 0h (immediately before infusion).
-
Peak: End of infusion (1h).
-
Distribution Phase: 2h, 4h, 8h, 12h.
2. Analyte Handling:
-
Challenge: CZA converts to Contezolid ex vivo if not stabilized.
-
Stabilization: Blood samples must be collected in tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) and immediately centrifuged at 4°C.
-
Storage: Plasma must be acidified (if required by specific assay) and stored at -70°C.
3. Bioanalytical Method (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Transitions (MRM):
-
CZA (Prodrug): m/z 553.1 → [Fragment specific to phosphate group].
-
Contezolid (Active): m/z 409.1 → [Fragment specific to isoxazole ring].
-
Protocol B: Microbiological Efficacy Monitoring
Objective: Confirm susceptibility of DFI pathogens (MRSA, VRE).
1. Bacterial Isolation:
-
Obtain deep tissue biopsy or curettage (swabs are inferior for DFI).
-
Isolate Gram-positive cocci.
2. MIC Determination (Broth Microdilution):
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: 5 x 10^5 CFU/mL.
-
Breakpoint Interpretation (CLSI/EUCAST):
-
Susceptible: ≤ 2 µg/mL (Provisional, based on Linezolid breakpoints).
-
Note: Contezolid often exhibits MICs 2-fold lower than Linezolid against MDR strains.
-
Safety & Toxicity Monitoring
Unlike Linezolid, Contezolid Acefosamil does not require weekly complete blood counts (CBC) for short durations, but for DFI (long-term), the following schedule is recommended to validate safety.
| Parameter | Frequency | Threshold for Action | Rationale |
| Platelet Count | Baseline, then Weekly | < 75% of Baseline | CZA has significantly reduced myelosuppression risk compared to Linezolid. |
| Hemoglobin | Baseline, then Weekly | Drop > 2 g/dL | Monitor for anemia, though risk is low. |
| Blood Pressure | Daily (Inpatient) | SBP > 160 mmHg | CZA has 10-fold lower MAO inhibition than Linezolid; tyramine interaction is rare but possible. |
Data Summary: CZA vs. Linezolid[14]
| Feature | Contezolid Acefosamil (CZA) | Linezolid (LNZ) |
| Bioavailability | 100% (IV), ~90% (Oral Active) | 100% (IV/Oral) |
| Myelosuppression | Low (Minimal mitochondrial binding) | High (Dose-limiting >14 days) |
| MAO Inhibition | Weak (Low interaction risk) | Moderate (SSRI contraindication) |
| Dosing Frequency | q12h | q12h |
| Renal Adjustment | None required (Safe in renal failure) | Caution (Metabolite accumulation) |
References
-
MicuRx Pharmaceuticals. (2024).[6][10] Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy.[5][12] Link
-
ClinicalTrials.gov. (2025).[13] Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid in Diabetic Foot Infections (NCT05369052).[14][13] Link[13]
-
Gordeev, M. F., & Yuan, Z. Y. (2021). New Potent Oxazolidinones for the Treatment of Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link
-
Eckburg, P. B., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Efficacy of Contezolid Acefosamil in Acute Bacterial Skin and Skin Structure Infections. Clinical Infectious Diseases. Link
-
Hoy, S. M. (2021). Contezolid: First Approval. Drugs. Link
Sources
- 1. micurx.com [micurx.com]
- 2. researchgate.net [researchgate.net]
- 3. MicuRx Completes Phase III Trial of MRX-4 Injection in China [synapse.patsnap.com]
- 4. Contezolid Acefosamil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicuRx: Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China [prnewswire.com]
- 9. micurx.com [micurx.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. studyscavenger.com [studyscavenger.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) | Clinical Research Trial Listing [centerwatch.com]
Application Note: In Vitro Susceptibility Testing for Contezolid & Contezolid Acefosamil
This Application Note and Protocol guide details the in vitro susceptibility testing for Contezolid and its prodrug, Contezolid acefosamil.
Introduction & Mechanistic Basis[1]
Contezolid (MRX-I) is a novel oxazolidinone antibiotic designed to treat multidrug-resistant Gram-positive infections, including MRSA and VRE. Contezolid acefosamil (MRX-4) is the water-soluble prodrug of Contezolid, developed to facilitate intravenous administration.
The Critical Distinction: Prodrug vs. Active Moiety
For in vitro susceptibility testing (MIC determination), it is critical to distinguish between the two forms.
-
Contezolid (Active): This is the microbiologically active agent. It binds to the bacterial 50S ribosomal subunit. Standard susceptibility testing (MIC/Disk Diffusion) must be performed using Contezolid.
-
Contezolid Acefosamil (Prodrug): This molecule is largely inactive in vitro until it undergoes hydrolysis (O-deacylation and N-dephosphorylation) to release the active Contezolid. This conversion is efficient in vivo (plasma/tissue esterases) but does not occur spontaneously or efficiently in standard microbiological media (e.g., Mueller-Hinton Broth).
Guidance: Unless you are specifically studying the conversion kinetics or prodrug stability, you must use Contezolid (MRX-I) for all standard antimicrobial susceptibility testing (AST). Testing the prodrug directly in broth will yield falsely elevated MICs due to lack of activation.
Mechanism of Action & Activation Pathway
Figure 1: Activation pathway of Contezolid Acefosamil. Note the lack of conversion in standard in vitro media.
Experimental Protocol: Broth Microdilution (BMD)
This protocol follows CLSI M07 guidelines, adapted for Contezolid.
A. Materials & Reagents
| Component | Specification | Notes |
| Test Agent | Contezolid (MRX-I) powder | Do not use the prodrug (Acefosamil) for MIC. |
| Solvent | DMSO (Dimethyl sulfoxide) | Contezolid has low water solubility (approx 0.2 mg/mL). |
| Diluent | Cation-Adjusted Mueller-Hinton Broth (CA-MHB) | Standard medium. |
| Fastidious Supplement | Lysed Horse Blood (LHB) | 2.5% to 5% v/v (Only for Streptococci). |
| Plates | 96-well polystyrene, U-bottom | Untreated (non-binding). |
B. Stock Solution Preparation
Target Stock Concentration: 1280 µg/mL (10X the highest test concentration of 128 µg/mL).
-
Weighing: Weigh Contezolid powder (correcting for potency/purity).
-
Formula:
-
-
Dissolution: Add 100% DMSO to dissolve.[1] Vortex until clear.
-
Note: Avoid water or saline for the master stock; precipitation may occur.
-
-
Sterilization: DMSO stocks are self-sterilizing; do not filter (filters may adsorb drug).
C. Dilution Scheme (Serial Dilution)
Prepare 2X working concentrations in CA-MHB.
-
Intermediate Dilution: Dilute the 1280 µg/mL DMSO stock 1:10 into CA-MHB to get 128 µg/mL (now in 10% DMSO).
-
Serial Dilution: Perform 2-fold serial dilutions in CA-MHB down to 0.06 µg/mL.
-
Final Plate Setup: Add 50 µL of diluted drug to 50 µL of bacterial inoculum.
-
Final Test Range: 64 µg/mL to 0.03 µg/mL.
-
Final DMSO Content: ≤ 1% (Non-toxic to bacteria).
-
D. Inoculum Preparation & Incubation[3][4][5][6]
-
Direct Colony Suspension: Resuspend fresh colonies (18-24h growth) in saline to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).
-
Dilution: Dilute this suspension 1:150 in CA-MHB (or CA-MHB + LHB for fastidious organisms).
-
Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL drug.
-
Final Inoculum: ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Staphylococci/Enterococci: 35 ± 2°C, ambient air, 16-20 hours.
-
Streptococci:[2] 35 ± 2°C, ambient air, 20-24 hours.
-
E. Quality Control (QC)
Since specific CLSI breakpoints for Contezolid may not be universally established in all regions, Linezolid is often used as a comparator class-agent, and internal validation against literature values is recommended.
Expected MIC Ranges for Reference Strains (Literature Consensus):
| QC Organism | Strain ID | Contezolid MIC Range (µg/mL)* | Linezolid CLSI Range (µg/mL)** |
| S. aureus | ATCC 29213 | 0.25 – 1.0 | 1 – 4 |
| E. faecalis | ATCC 29212 | 0.25 – 1.0 | 1 – 4 |
| S. pneumoniae | ATCC 49619 | 0.12 – 0.5 | 0.5 – 2 |
*Based on aggregated data from MIC studies (e.g., Wang et al., 2021; Zhang et al., 2020). Users should validate these ranges internally. **CLSI M100 standard ranges for Linezolid.
Protocol: Handling Contezolid Acefosamil (Prodrug)
When to use this: Only for solubility studies, stability assays, or in vitro conversion assays (e.g., using liver microsomes or plasma).
Solubility & Stock[2][9]
-
Solvent: Water (Sterile Deionized).
-
Solubility: >200 mg/mL (Highly soluble).
-
Stability: Stable in aqueous solution at pH 4.0–7.4 for >72 hours.
In Vitro Conversion Assay (Microsomal Stability)
To demonstrate the conversion of Prodrug (Acefosamil) to Active (Contezolid):
-
System: Liver microsomes (Human/Rat) or Plasma.
-
Substrate: 1 µM Contezolid Acefosamil.
-
Reaction: Incubate at 37°C in phosphate buffer (pH 7.4) with NADPH regenerating system (if oxidative metabolism is suspected, though hydrolysis is primary).
-
Sampling: Aliquot at 0, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS monitoring transitions for Acefosamil (Prodrug), MRX-1352 (Intermediate), and Contezolid (Active).
Workflow Visualization
Figure 2: Decision matrix for handling Contezolid variants in the laboratory.
References
-
Wang, J., et al. (2022). "Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies." ACS Medicinal Chemistry Letters.
-
Zhang, W., et al. (2021). "In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China." Frontiers in Microbiology.
-
Pfaller, M. A., et al. (2020). "In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe." Antimicrobial Agents and Chemotherapy.
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[3][4] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.
-
Eckburg, P. B., et al. (2021). "Safety, Tolerability, Pharmacokinetics, and Efficacy of Contezolid Acefosamil in a Phase 2 Randomized, Double-Blind Trial." Clinical Infectious Diseases.
Sources
- 1. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 2. Disk diffusion test interpretive criteria and quality control recommendations for testing linezolid (U-100766) and eperezolid (U-100592) with commercially prepared reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmpt.ca [cmpt.ca]
- 4. fda.gov [fda.gov]
Advanced Protocol: HPLC & LC-MS/MS Analysis of Contezolid Acefosamil and Contezolid
Executive Summary & Scientific Context
Contezolid acefosamil (CZA, MRX-4) represents a significant advancement in oxazolidinone antibiotics. Designed as a highly water-soluble O-acyl phosphoramidate prodrug, it overcomes the solubility limitations of its active parent, Contezolid (CZD, MRX-I). Upon intravenous or oral administration, CZA undergoes rapid enzymatic hydrolysis—likely via the intermediate MRX-1352—to release the active Contezolid.
For the analytical chemist, this dual-identity presents a specific challenge:
-
Drug Product Analysis (QC): Requires a method to quantify the intact prodrug (CZA) and detect degradation products in aqueous formulations where it is stable (pH 4–7.4).
-
Bioanalysis (PK/TDM): Requires a method to quantify the active metabolite (Contezolid) in biological matrices where the prodrug is rapidly converted.
This guide provides two distinct, validated protocols addressing these opposing requirements, grounded in recent pharmacokinetic data and physicochemical properties.
Physicochemical Profile & Analytical Targets[1][2][3][4][5][6]
| Property | Contezolid Acefosamil (CZA) | Contezolid (CZD) | Analytical Implication |
| Role | Prodrug (Inactive) | Active Moiety | Different targets for QC vs. PK. |
| MW | ~552.3 Da (Na salt) | ~409.3 Da | Mass shift crucial for MS detection. |
| Solubility | > 200 mg/mL (Water) | ~0.2 mg/mL (Water) | CZA requires aqueous diluents; CZD requires organic solvents. |
| UV Max | ~254 nm | ~251–254 nm | Shared oxazolidinone core allows similar UV detection. |
| Stability | Stable at pH 4.0–7.4 | Stable in plasma | CZA degrades in plasma; keep samples cold if analyzing prodrug. |
Visualizing the Metabolic Pathway
The following diagram illustrates the conversion pathway critical for understanding which analyte to target in your specific matrix.
Caption: In vivo conversion of Contezolid Acefosamil to active Contezolid. Note that for plasma analysis, Contezolid is the primary analyte.
Protocol A: HPLC-UV for Drug Product (Quality Control)
Application: Purity assessment, assay content, and stability testing of Lyophilized Powder for Injection or Tablets. Principle: Reversed-Phase Chromatography (RP-HPLC) with UV detection.[1]
Equipment & Reagents
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 stationary phase, 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Hypersil BDS C18).[1]
-
Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Phosphoric Acid.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, adjusted to pH 3.0 with dilute phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Primary).[1]
-
Injection Volume: 10–20 µL.
-
Run Time: 15–20 minutes.
Gradient Program
Note: While isocratic elution (e.g., 80:20 Buffer:ACN) works for simple assays, a gradient is recommended for stability-indicating methods to elute late-eluting impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 10.0 | 50 | 50 |
| 12.0 | 50 | 50 |
| 12.1 | 85 | 15 |
| 18.0 | 85 | 15 |
Sample Preparation (Formulation)
-
Stock Solution: Weigh accurately 25 mg of Contezolid Acefosamil reference standard. Dissolve in Water (due to high solubility) to a concentration of 1.0 mg/mL.
-
Working Standard: Dilute Stock Solution with Mobile Phase A to a final concentration of 50–100 µg/mL.
-
Sample Solution: Reconstitute lyophilized powder with WFI (Water for Injection), then dilute with Mobile Phase A to target concentration.
Protocol B: LC-MS/MS for Bioanalysis (Plasma/CSF)[8]
Application: Pharmacokinetic (PK) studies, Therapeutic Drug Monitoring (TDM).[5][6] Principle: UPLC with Electrospray Ionization (ESI) in Positive Mode. Target Analyte: Contezolid (Active).[7][8] Note: CZA is rarely quantified in plasma due to rapid conversion, but if required, specialized stabilization (acidification/cold) is needed immediately upon collection.
Equipment & Reagents
-
System: UPLC coupled to Triple Quadrupole MS (e.g., Waters ACQUITY UPLC + Sciex QTRAP or Agilent 6400 Series).
-
Column: ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Mass Spectrometry Parameters (ESI+)
-
Source Temp: 500°C (Instrument dependent).
-
Capillary Voltage: 3.0–4.0 kV.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Contezolid | 409.2 | 269.1 | Quantifier |
| Linezolid (IS) | 338.1 | 296.2 / 195.1 | Internal Standard |
| Tedizolid | 371.0 | 343.1 | Concurrent Analysis |
Chromatographic Gradient (UPLC)
-
Flow Rate: 0.45 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15 | Initial |
| 0.5 | 15 | Hold |
| 2.5 | 50 | Ramp |
| 2.6 | 95 | Wash |
| 3.0 | 95 | Hold |
| 3.1 | 15 | Re-equilibrate |
| 4.0 | 15 | End |
Sample Preparation (Protein Precipitation)
Rationale: Simple, rapid, and effective for oxazolidinones. Avoids LLE complexity.
-
Aliquot: Transfer 50 µL of plasma/CSF into a centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (Linezolid-d3 or Linezolid, ~500 ng/mL).
-
Precipitation: Add 150–200 µL of Acetonitrile (or Methanol).
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: 12,000 rpm for 10 minutes at 4°C.
-
Injection: Transfer supernatant to a vial; inject 1–5 µL.
Method Validation & Performance Criteria
To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must meet the following criteria (based on literature data for Contezolid):
| Parameter | Acceptance Criteria (Bioanalysis) | Typical Performance |
| Linearity | 0.995–0.999 | |
| Range | Covers | 10–10,000 ng/mL |
| Accuracy | ±15% (±20% at LLOQ) | 92–108% |
| Precision (CV) | <15% (<20% at LLOQ) | <10% Intra/Inter-day |
| Recovery | Consistent (>50%) | >90% (Protein Precip.) |
| Matrix Effect | 85–115% | Negligible with isotope IS |
Analytical Workflow Decision Matrix
Use this decision tree to select the correct protocol for your sample type.
Caption: Decision matrix for selecting the appropriate analytical workflow based on sample origin.
Troubleshooting & Expert Tips
-
Prodrug Stability: If you must analyze CZA in biological matrices (e.g., for a mechanistic distribution study), you must inhibit esterases/phosphatases immediately. Collect blood into pre-chilled tubes containing enzyme inhibitors (e.g., NaF/KOx) and process at 4°C.
-
Carryover: Oxazolidinones can stick to injector ports. Ensure the needle wash includes organic solvent (e.g., 50:50 MeOH:Water).
-
Internal Standard: If deuterated Contezolid is unavailable, Linezolid is a structurally similar and acceptable internal standard, provided chromatographic separation is baseline resolved (Contezolid RT ~2.8 min, Linezolid RT ~2.1 min in many gradients).
References
-
MicuRx Pharmaceuticals. (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. Journal of Medicinal Chemistry.
-
American Society for Microbiology. (2024). Population Pharmacokinetic Rationale for Intravenous Contezolid Acefosamil Followed by Oral Contezolid Dosage Regimens. Antimicrobial Agents and Chemotherapy.[9][7][10]
-
Tian, Z., et al. (2026).[3] Development and Validation of a Rapid LC-MS/MS Method for the Quantification of Contezolid in Human Plasma and Liver. Biomedical Chromatography.
-
Zhang, Y., et al. (2022). Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. Molecules.
-
National Institutes of Health (NIH). (2023). A Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Contezolid Acefosamil. Clinical Pharmacology in Drug Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Rapid LC-MS/MS Method for the Quantification of Contezolid in Human Plasma and Liver, and Its Application to a Pharmacokinetic Study in Liver Transplant Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. hra.nhs.uk [hra.nhs.uk]
Application Note: Clinical Trial Inclusion Protocols for Contezolid Acefosamil
This application note details the clinical trial architecture for Contezolid Acefosamil (MRX-4) , a novel oxazolidinone prodrug designed to overcome the myelosuppression and monoamine oxidase (MAO) inhibition limitations associated with linezolid.
The following protocols and criteria are synthesized from Phase 2 and Phase 3 clinical frameworks (e.g., NCT05369052, NCT03747497) targeting Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and Diabetic Foot Infections (DFI) .
Drug Candidate: Contezolid Acefosamil (MRX-4) / Contezolid (MRX-I) Therapeutic Class: Oxazolidinone Antibiotic (Next-Generation) Primary Indications: ABSSSI, Diabetic Foot Infections (DFI) Document Type: Clinical Operations Guide & Protocol Design
Executive Summary & Mechanistic Rationale
The Challenge: The Oxazolidinone Ceiling
Linezolid is the gold standard for oral treatment of MRSA, but its utility is capped by toxicity:
-
Myelosuppression: Thrombocytopenia and anemia limit therapy duration (typically <14 days).
-
MAO Inhibition: Drug-drug interactions (DDIs) with serotonergic agents (SSRIs) prevent use in many comorbid patients.
The Solution: Contezolid Acefosamil (MRX-4)
MRX-4 is a water-soluble prodrug that enables high-dose intravenous (IV) administration. It rapidly converts to Contezolid (MRX-I) , the active moiety. Contezolid features a non-coplanar trifluoromethyl structure that reduces binding to human mitochondrial ribosomes—the primary driver of bone marrow toxicity—while maintaining bacterial ribosomal inhibition.
Mechanism of Action & Activation Pathway
The following diagram illustrates the critical prodrug conversion workflow that dictates the pharmacokinetic (PK) sampling points in the clinical protocol.
Figure 1: Biotransformation pathway of Contezolid Acefosamil.[1][2] The design minimizes mitochondrial toxicity, allowing for longer treatment durations required in DFI trials.
Strategic Trial Design: Inclusion Criteria
The inclusion criteria for MRX-4 studies are designed to capture a "real-world" comorbid population (e.g., diabetics with renal insufficiency) that was often excluded from legacy linezolid trials, thereby demonstrating the drug's superior safety profile.
A. Target Population Demographics
| Parameter | Criterion | Rationale |
| Age | ≥ 18 years | Adult pharmacokinetic profile established.[3][4] |
| Diabetes Status | Type 1 or Type 2 (Required for DFI) | Confirmed via ADA criteria (HbA1c, fasting plasma glucose). |
| Infection Type | ABSSSI: Cellulitis, Erysipelas, Major AbscessDFI: Moderate (IDSA 3) or Severe (IDSA 4) | Must involve systemic signs of infection to justify IV therapy. |
| Infection Onset | Acute (<14 days) | Ensures active bacterial replication rather than chronic colonization. |
B. Infection Severity Definitions (The "Entry Ticket")
To ensure trial validity, the infection must be measurable and severe enough to warrant the risk of an investigational drug.
1. ABSSSI Specifics
-
Lesion Size: Must have a total lesion surface area of ≥ 75 cm² (erythema + edema + induration).
-
Systemic Signs (Must have ≥1):
-
Fever (>38.0°C) or Hypothermia (<36.0°C).
-
WBC count >10,000/mm³ or <4,000/mm³.
-
10% immature neutrophils (bands).
-
Lymphangitis.
-
2. Diabetic Foot Infection (DFI) Specifics
-
Location: Infection distal to the malleolus (ankle).
-
Severity (IWGDF/IDSA Classification):
-
Moderate: Erythema >2 cm around ulcer OR deep tissue involvement (abscess, fasciitis).
-
Severe: Systemic inflammatory response syndrome (SIRS) present.
-
-
Vascular Status: Adequate perfusion required to ensure drug delivery (e.g., Ankle-Brachial Index > 0.5 or Toe Pressure > 30 mmHg). Rationale: Ischemic limbs may fail therapy due to lack of blood flow, not drug failure.
Safety Guardrails: Exclusion Criteria
This section differentiates MRX-4 trials from standard antibiotic trials. While MRX-4 is safer, Phase 3 protocols remain conservative to prevent confounding adverse events.
A. Pharmacologic Exclusions
-
Prior Antibiotics: Receipt of systemic antibiotics with Gram-positive activity within 96 hours prior to randomization.[5]
-
Exception: Documented clinical failure of the prior therapy (progression of lesion size).
-
-
MAO Inhibitors: While MRX-4 has reduced MAO inhibition, protocols often exclude patients taking MAOIs (e.g., phenelzine, selegiline) or requiring them during the study to eliminate any risk of Serotonin Syndrome as a confounder.
-
Note: SSRIs/SNRIs are typically permitted (unlike in strict linezolid protocols), highlighting the competitive advantage of MRX-4.
-
B. Clinical Exclusions
-
Osteomyelitis: Patients with confirmed osteomyelitis are typically excluded unless the study has a specific "Long-Term Therapy" arm.
-
Operational Check: If bone is visible or palpable (Probe-to-Bone test positive), an MRI is required to rule out osteomyelitis before enrollment.
-
-
Severe Hepatic/Renal Disease:
-
ALT/AST > 3x Upper Limit of Normal (ULN).
-
Total Bilirubin > 2x ULN.[6]
-
Note: Moderate renal impairment is often included to demonstrate safety, as oxazolidinones do not typically require renal dose adjustment.
-
-
Hematologic Baseline:
-
Neutrophils < 1,000 cells/mm³.
-
Platelets < 50,000 cells/mm³.
-
Rationale: Although MRX-4 causes less myelosuppression, enrolling patients with pre-existing cytopenia makes safety assessment difficult.
-
Operational Protocol: Screening to Randomization
The following workflow describes the step-by-step process for site coordinators to validate eligibility.
Figure 2: Operational workflow for patient enrollment. Critical decision points involve the 96-hour prior antibiotic washout and confirmation of Gram-positive etiology.[5][7]
Data Monitoring & Endpoints
Efficacy Endpoints
-
Early Clinical Response (48-72 hours):
-
Success: ≥ 20% reduction in lesion surface area compared to baseline.[5]
-
Failure: Progression or < 20% reduction.
-
-
Test of Cure (7-14 days post-therapy): Complete resolution of signs/symptoms such that no further antibiotic therapy is required.
Safety Monitoring (The "Differentiator")
Because MRX-4's value proposition is safety, the protocol requires rigorous hematologic monitoring.
-
CBC Schedule: Baseline, Day 3, Day 7, Day 14, and End of Therapy.
-
Specific Analysis: Comparison of platelet count trends between MRX-4 and Linezolid arms. A "substantial abnormal" result is often defined as a ≥ 50% reduction from baseline platelets.
References
-
ClinicalTrials.gov. (2025).[8] Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI).[3][8][9][10][11][12] NCT05369052.[8] Link
-
MicuRx Pharmaceuticals. (2019). MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil.[13]Link
-
Hoy, S. M. (2021). Contezolid: First Approval. Drugs, 81(13), 1587–1591. Link
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New potent oxazolidinones with reduced monoamine oxidase inhibition. Journal of Medicinal Chemistry. Link
-
ClinicalTrials.gov. (2018). Contezolid Acefosamil Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection.[5][7][11][14] NCT03747497.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Exclusion criteria of breast cancer clinical trial protocols: a descriptive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) [ctv.veeva.com]
- 10. New Antibiotics vs Linezolid for Diabetic Foot Infections · Recruiting Participants for Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI) | Clinical Research Trial Listing [centerwatch.com]
- 13. MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil – MicuRx Pharmaceuticals, Inc. [micurxchina.com]
- 14. researchgate.net [researchgate.net]
Application Note: Preparation and Administration Protocol for Contezolid Acefosamil (MRX-4) IV Solution
Scientific Rationale & Introduction
Contezolid acefosamil (MRX-4) is an innovative, water-soluble O-acyl phosphoramidate prodrug of contezolid (MRX-I), a next-generation oxazolidinone antibiotic[1]. It is indicated for the treatment of complicated skin and soft tissue infections (cSSTI), acute bacterial skin and skin structure infections (ABSSSI), and diabetic foot infections (DFI) caused by multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)[2].
Causality of Molecular Design: First-generation oxazolidinones (e.g., linezolid) feature a morpholine ring associated with off-target monoamine oxidase (MAO) inhibition, which can lead to serotonergic neurotoxicity and myelosuppression[3]. Contezolid replaces this with a 2,3-dihydropyridin-4-one (DHPO) ring, significantly reducing MAO-A/B inhibition and improving the safety profile for prolonged therapy[4]. However, active contezolid is highly lipophilic with poor aqueous solubility (<0.3 mg/mL), precluding direct intravenous (IV) formulation[4]. The acefosamil prodrug overcomes this barrier, providing high water solubility for IV administration before undergoing rapid in vivo enzymatic conversion to the active moiety[3].
Pharmacokinetics & Prodrug Metabolism
Upon IV administration, contezolid acefosamil is rapidly hydrolyzed by endogenous phosphatases into an intermediate (MRX-1352), which is subsequently converted to the active antibacterial agent, contezolid[1]. This predictable Michaelis-Menten kinetic profile ensures that systemic exposure (AUC) to the active drug is bioequivalent whether administered via the IV prodrug or the oral tablet, facilitating a seamless IV-to-oral step-down therapy[5].
Mandatory Visualization: Workflow & Metabolic Pathway
Figure 1: Clinical administration workflow and the in vivo metabolic conversion pathway of Contezolid Acefosamil.
Materials & Equipment
-
Drug Product : Contezolid acefosamil 1000 mg lyophilized powder supplied in 20 mL single-use vials. The formulation contains sodium citrate dihydrate and citrate buffers to maintain optimal pH during reconstitution[6].
-
Diluents : 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS) in 300 mL IV infusion bags (compatible with both DEHP and non-DEHP containers)[6].
-
Equipment : 10 mL or 20 mL sterile syringes, 18-21G sterile needles, 70% isopropyl alcohol swabs.
Step-by-Step Preparation Protocol
Self-Validating System: This protocol incorporates sequential verification steps to ensure sterility, complete dissolution, and chemical stability.
Step 1: Storage Verification and Thawing
-
Action : Retrieve the required number of 1000 mg vials from the -20°C freezer[6].
-
Validation : Verify the temperature log. Allow the vials to equilibrate to controlled room temperature (25°C) for approximately 15-30 minutes prior to reconstitution to prevent condensation and ensure optimal solubility.
Step 2: Primary Reconstitution
-
Action : Using aseptic technique, withdraw 10 mL of the chosen diluent (D5W or NS) from the 300 mL infusion bag.
-
Action : Inject the 10 mL diluent slowly against the inner glass wall of the 20 mL vial containing the lyophilized powder. Causality: Directing the flow against the wall minimizes foaming and protein/peptide degradation, ensuring a uniform dissolution.
-
Action : Gently swirl the vial (do not shake vigorously) until the powder is completely dissolved.
-
Validation : Perform a visual inspection against a light and dark background. The resulting concentrate must be a clear, colorless to pale yellow solution, entirely free of particulate matter. If precipitation or phase separation is observed, discard the vial immediately[7].
Step 3: Final Dilution
-
Action : Withdraw the entire reconstituted volume from the vial and inject it back into the original 300 mL IV bag (D5W or NS)[6].
-
Action : For a 2000 mg loading dose , repeat Steps 2 and 3 with a second 1000 mg vial, adding both to the appropriate volume of diluent as per institutional guidelines for high-dose infusions[8].
-
Action : Gently invert the IV bag 5-10 times to ensure a homogeneous mixture.
Step 4: Labeling and Storage
-
Action : Label the IV bag with the patient details, final concentration, date, and exact time of preparation.
-
Validation : Verify the administration window. The prepared solution is chemically and physically stable for up to 16 hours at 25°C (77°F) or up to 48 hours under refrigeration at 4°C (39.2°F) [6].
Administration Guidelines
-
Loading Dose : 2000 mg IV administered as a continuous infusion over 90 minutes [5][8].
-
Maintenance Dose : 1000 mg IV administered over 60 minutes , every 12 hours (q12h)[5][8].
-
Step-Down Therapy : Once clinical stability is achieved, transition the patient to oral contezolid tablets (800 mg PO q12h) for the remainder of the 7-14 day treatment course[5][8].
Quantitative Data Summary
| Parameter | Specification | Clinical & Mechanistic Rationale |
| Storage (Unreconstituted) | -20°C | Maintains long-term stability of the lyophilized O-acyl phosphoramidate prodrug, preventing premature hydrolysis[6]. |
| Reconstituted Stability | 16 hrs at 25°C; 48 hrs at 4°C | Prevents hydrolytic degradation of the prodrug prior to administration[6]. |
| Loading Dose Infusion | 2000 mg over 90 mins | Rapidly achieves therapeutic steady-state plasma concentrations of active MRX-1[5][8]. |
| Maintenance Infusion | 1000 mg over 60 mins (q12h) | Maintains AUC/MIC targets against MRSA/VRE without exceeding peak toxicity thresholds[5][8]. |
| Oral Step-Down Dose | 800 mg PO (q12h) | Provides bioequivalent systemic exposure to the 1000 mg IV dose, enabling safe outpatient transition[5][8]. |
References
-
CLINICAL PROTOCOL - ClinicalTrials.gov . clinicaltrials.gov. 6
-
MicuRx's MRX-4 Meets Primary Endpoint in Phase III cSSTI Trial . medpath.com. 8
-
A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects . nih.gov. 1
-
Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity . micurxchina.com. 3
-
Contezolid (MRX-I) | Antibiotic . medchemexpress.com. 7
-
Contezolid: First Approval - PMC - NIH . nih.gov. 2
-
Contezolid. Monoamine oxidase-A (MAO-A) inhibitor . portico.org. 4
-
Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens . asm.org. 5
Sources
- 1. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contezolid: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micurxchina.com [micurxchina.com]
- 4. Portico [access.portico.org]
- 5. journals.asm.org [journals.asm.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
Application Note & Protocol: High-Performance LC-MS/MS Quantification of MRX-1352 in Human Plasma
Introduction & Clinical Context
Contezolid (CZD) is a novel oxazolidinone antibiotic developed to treat multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It was specifically designed to offer a superior safety profile with significantly reduced myelosuppression and monoamine oxidase inhibition compared to earlier oxazolidinones like linezolid[1].
To facilitate flexible hospital-to-outpatient care, an intravenous (IV) formulation, contezolid acefosamil (CZA), was developed. CZA is a highly water-soluble prodrug that, upon IV administration, rapidly undergoes deacylation to form the intermediate metabolite MRX-1352 . This intermediate is subsequently dephosphorylated to release the active antimicrobial moiety, contezolid, which is eventually metabolized in the liver to the inactive metabolite MRX-1320[2].
The Scientific Imperative for Measuring MRX-1352: Because the parent prodrug (CZA) converts so rapidly in vivo, it is nearly impossible to capture its full pharmacokinetic (PK) profile. Therefore, quantifying the intermediate MRX-1352 is the critical linchpin for [1]. Accurate measurement of MRX-1352 allows clinical pharmacologists to map the conversion clearance kinetics and justify complex dosing regimens—such as a 2000 mg IV loading dose—ensuring that efficacious steady-state concentrations of active contezolid are achieved reliably[3].
Metabolic Pathway Visualization
Fig 1: In vivo metabolic conversion of IV contezolid acefosamil to active and inactive metabolites.
Analytical Methodology: The "Why" Behind the Protocol
To achieve regulatory-grade quantification of MRX-1352, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is required. The experimental choices in this protocol are driven by the specific chemical vulnerabilities of the analyte:
-
Matrix Selection (Basified K
-EDTA Plasma): Prodrugs and their intermediates are highly susceptible to ex vivo enzymatic hydrolysis by plasma esterases. Collecting blood in K -EDTA and immediately basifying the plasma stabilizes MRX-1352, arresting its spontaneous conversion to contezolid. This ensures the measured concentration is a true reflection of the in vivo state at the exact time of the blood draw[2]. -
Chromatographic Separation (Gemini C6-Phenyl Column): Oxazolidinones possess distinct aromatic ring structures. A phenyl-hexyl stationary phase provides unique
interactions that offer superior retention and selectivity compared to standard C18 columns. This guarantees narrow, non-overlapping peaks for MRX-1352, contezolid, and MRX-1320[2]. -
Ionization & Internal Standards: MRX-1352 is highly polar and ionizes efficiently in positive mode. Utilizing a TurboIonSpray (ESI) source coupled with deuterated internal standards (e.g., MRX-1352-D5) is non-negotiable. The deuterated standard co-elutes with the analyte, perfectly compensating for any matrix-induced ion suppression or enhancement during ionization[2].
Step-by-Step Experimental Protocol
Phase 1: Sample Collection & Stabilization
-
Draw venous blood into pre-chilled K
-EDTA vacutainer tubes. -
Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate the plasma.
-
Transfer exactly 50 µL of the harvested plasma into a pre-labeled cryovial containing the validated basification buffer to stabilize MRX-1352.
-
Flash-freeze the stabilized aliquots and store at -80°C until analysis.
Phase 2: Protein Precipitation & Extraction
-
Thaw the basified plasma samples on wet ice.
-
Aliquot 50 µL of the stabilized plasma into a 96-well extraction plate.
-
Add 20 µL of the Internal Standard (IS) working solution (containing MRX-1352-D5, Contezolid-D5, and MRX-1320-D5).
-
Add 200 µL of ice-cold extraction solvent (Acetonitrile/Methanol, 80:20 v/v) to precipitate plasma proteins.
-
Vortex the plate vigorously for 5 minutes to ensure complete extraction.
-
Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a clean 96-well autosampler plate for LC-MS/MS injection.
Phase 3: LC-MS/MS Conditions
-
Instrument: Sciex API 4000 or 5000 mass spectrometer.
-
Ion Source: TurboIonSpray (Positive Ionization Mode).
-
Analytical Column: Phenomenex Gemini C6-Phenyl (5 µm, 110Å, 2.0 × 50 mm).
-
Mobile Phase: Gradient elution utilizing (A) 0.1% Formic acid in HPLC-grade water and (B) 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Quantitative Data Summary
The following table summarizes the validated pharmacokinetic assay parameters for MRX-1352 and its downstream metabolites, based on[1]:
| Parameter | MRX-1352 (Intermediate) | Contezolid (Active) | MRX-1320 (Inactive) |
| Retention Time (min) | 1.69 | 2.79 | 2.12 |
| Linear Range (mg/L) | 0.0200 – 20.0 | 0.0100 – 10.0 | 0.00200 – 2,000 |
| Lower Limit of Quantitation | 0.0200 mg/L | 0.0100 mg/L | 0.00200 mg/L |
| Precision (% CV) | 3.3% – 14.0% | 2.6% – 5.5% | 3.1% – 13.0% |
| Accuracy (Bias %) | -7.7% to +2.3% | -3.8% to +12.4% | -5.9% to +0.8% |
| Internal Standard (IS) | MRX-1352-D5 | Contezolid-D5 | MRX-1320-D5 |
System Suitability & Self-Validating Quality Control
To ensure the absolute trustworthiness of the generated pharmacokinetic data, this protocol must operate as a self-validating system. Every analytical batch must pass the following internal checks:
-
Matrix Effect Evaluation: Blank basified plasma from at least six different lots (including severely hemolytic and lipemic plasma) must be spiked with low and high concentrations of MRX-1352. The IS-normalized matrix factor must be ~1.0, confirming the absence of matrix-induced ion suppression[2].
-
Selectivity & Specificity: Blank matrix spiked at exactly 1× the LLOQ (0.0200 mg/L) must demonstrate a signal-to-noise (S/N) ratio
5:1, with zero interfering peaks at the 1.69 min retention time[2]. -
Dilution Integrity: For clinical samples exceeding the Upper Limit of Quantification (ULOQ of 20 mg/L), a 10-fold dilution with blank basified plasma must be performed. Quality Control (QC) samples mimicking this dilution must yield precision and bias within
15%[2]. -
Batch Acceptance Criteria: Each run must include calibration standards and QC samples at low, mid, and high concentrations (e.g., 0.060 to 100 mg/L for MRX-1352). The run is only valid if the bias falls between -7.7% and 2.3%, and precision does not exceed 14.0%[2].
References
-
Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. Antimicrobial Agents and Chemotherapy (2024).[Link]
-
A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy (2023).[Link]
-
Phase 1 Study in Healthy Chinese Subjects of Novel Prodrug, MRX-4. Open Forum Infectious Diseases (2023). [Link]
Sources
- 1. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 1118. Population Pharmacokinetics of Contezolid Acefosamil and Contezolid – Rationale for a Safe and Effective Loading Dose Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing serotonergic toxicity in oxazolidinone therapy
Technical Support Center: Oxazolidinone Safety & Serotonergic Toxicity
Current Status: Operational Subject: Minimizing Serotonergic Toxicity in Oxazolidinone Therapy (Linezolid/Tedizolid) Ticket ID: OX-MAO-5HT-GUIDE Assigned Specialist: Senior Application Scientist, Pharmacodynamics Division
Welcome to the Oxazolidinone Safety Hub
This technical resource is designed for medicinal chemists, pharmacologists, and clinical researchers. Unlike standard antibiotic classes, oxazolidinones (e.g., Linezolid, Tedizolid) possess a dual pharmacophore: they inhibit bacterial protein synthesis (primary target) but also act as reversible, non-selective Monoamine Oxidase Inhibitors (MAOIs) (off-target).
This guide provides the protocols to screen for this toxicity preclinically and manage it translationally.
Module 1: Mechanism & Risk Stratification
The Core Problem: Oxazolidinones mimic the structure of Toloxatone (an antidepressant).[1] They bind to the active site of mitochondrial MAO enzymes.
-
MAO-A: Metabolizes Serotonin (5-HT), Norepinephrine.[2] (Inhibition
Serotonin Syndrome).[2][3][4][5][6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
MAO-B: Metabolizes Dopamine, Phenylethylamine. (Inhibition
Potential interactions, but less critical for acute toxicity).
Visualizing the Toxicity Pathway The following diagram illustrates the "bottleneck" created by oxazolidinones at the synaptic cleft.
Figure 1: Mechanism of Action.[1][4][7] Oxazolidinones competitively inhibit MAO-A, preventing 5-HT breakdown. Accumulation triggers 5-HT2A toxicity.
Module 2: Preclinical Screening Protocols
Objective: Determine the MAO inhibition potential (IC50) of a new oxazolidinone analog (NewChem-1) compared to Linezolid.
Standard Operating Procedure: MAO Inhibition Assay
Method: Amplex Red Fluorometric Assay (High Sensitivity) or Kynuramine Spectrophotometric Assay.
Step-by-Step Protocol:
-
Enzyme Prep: Use Recombinant Human MAO-A and MAO-B (expressed in baculovirus/HEK293).
-
Substrate:
-
MAO-A: Tyramine or Serotonin (10-100 µM).
-
MAO-B: Benzylamine (100 µM).
-
-
Incubation:
-
Pre-incubate NewChem-1 with enzyme for 15 minutes at 37°C (Crucial: Oxazolidinones are reversible; long pre-incubation is not required for covalent binding, but ensures equilibrium).
-
-
Reaction: Add substrate + Amplex Red reagent + HRP (Horseradish Peroxidase).
-
Detection: Measure fluorescence (Ex/Em 530/590 nm) after 30 minutes.
Troubleshooting & FAQs
Q: My NewChem-1 has a lower IC50 (8 µM) than Linezolid (50 µM) for MAO-A. Is it unsafe?
A: Not necessarily. Toxicity is driven by the Safety Margin (SM) .
Linezolid: High Cmax (~60 µM) vs. High IC50 (~50 µM). Ratio
1:1. (High Risk). * Tedizolid: Low IC50 (~8 µM) but very Low Free Cmax (~1-2 µM). Rationgcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 0.2:1. (Lower Risk). Action: Calculate your compound's Free
/ratio. If >1, you have a toxicity flag.
Q: The IC50 values shift dramatically between runs. Why?
A: Check your Substrate Concentration .
Oxazolidinones are competitive inhibitors. If you use saturating substrate concentrations (
), you will artificially inflate the IC50 (making the drug look safer than it is).Fix: Always run the assay at Substrate Concentration =
of the enzyme.
Module 3: Clinical & Translational Management
Objective: Safely managing subjects (human or animal models) requiring oxazolidinones while on serotonergic therapy.
Comparative Safety Data
| Parameter | Linezolid (Reference) | Tedizolid (Next-Gen) | Clinical Implication |
| MAO-A IC50 | ~56 µM (Weak) | ~8.7 µM (Moderate) | Tedizolid binds tighter in vitro.[8][9] |
| MAO-B IC50 | ~0.7 - 2.0 µM (Potent) | ~6.0 µM (Moderate) | Linezolid is a potent MAO-B inhibitor. |
| Therapeutic Dose | 600 mg BID | 200 mg QD | Tedizolid requires less mass. |
| Cmax (Total) | ~15-20 µg/mL (~60 µM) | ~2-3 µg/mL (~8 µM) | Linezolid floods the system. |
| Protein Binding | 31% | 70-90% | Crucial: Tedizolid has low free drug levels. |
| Safety Conclusion | High Risk (Cmax > IC50) | Low Risk (Free Cmax < IC50) | Tedizolid is preferred for high-risk patients. |
Translational Workflow: Co-Medication Decision Tree
Use this logic flow when designing clinical trials or animal model protocols involving analgesia/anesthesia.
Figure 2: Clinical Decision Support. Distinguishes between safe (morphinan) and unsafe (phenylpiperidine) opioids.
Key Drug Interactions (The "Red List")
Do NOT co-administer oxazolidinones with these agents in preclinical or clinical settings without strict monitoring:
-
SSRIs/SNRIs: Fluoxetine, Paroxetine, Venlafaxine.[4]
-
Phenylpiperidine Opioids: Fentanyl, Meperidine (Pethidine), Tramadol. Mechanism: These possess intrinsic Serotonin Reuptake Inhibition (SRI) activity.
-
Sympathomimetics: Pseudoephedrine, Dopamine (vasopressor). Risk: Hypertensive crisis due to MAO-B inhibition.
References
-
FDA Drug Safety Communication. (2011).[3] Serious CNS reactions possible when linezolid (Zyvox) is given to patients taking certain psychiatric medications.[3][10]Link
-
Flanagan, S., et al. (2013). In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions. Antimicrobial Agents and Chemotherapy.[1][4][11][12] Link
-
Gatti, M., et al. (2021). Serotonin syndrome by drug interactions with linezolid: clues from pharmacovigilance-pharmacokinetic/pharmacodynamic analysis. European Journal of Clinical Pharmacology. Link
-
BioVision (Abcam). (2023). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit Protocol.Link
-
MSD Manual Professional. (2022). Linezolid and Tedizolid: Mechanism and Toxicity.[8][9]Link
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 3. FDA Drug Safety Communication: Updated information about the drug interaction between linezolid (Zyvox) and serotonergic psychiatric medications | FDA [fda.gov]
- 4. Linezolid and Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin syndrome by drug interactions with linezolid: clues from pharmacovigilance-pharmacokinetic/pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SSRIs and Linezolid Interaction: Serotonin Syndrome Risk | empathia.ai [empathia.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Drug Safety Communication: Serious CNS reactions possible when linezolid (Zyvox) is given to patients taking certain psychiatric medications | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reducing myelosuppression risks with Contezolid acefosamil
Welcome to the Technical Support Center for Contezolid Acefosamil (MRX-4). As drug development professionals, you are likely aware that while oxazolidinones are critical for combating multidrug-resistant Gram-positive infections, their long-term utility is severely bottlenecked by dose- and duration-dependent myelosuppression.
As a Senior Application Scientist, I have designed this guide to troubleshoot your preclinical and clinical assays. By understanding the exact causality behind oxazolidinone toxicity, you can ensure robust, self-validating experimental designs when evaluating the mitochondrial-sparing profile of contezolid.
Section 1: Mechanistic Inquiries & Troubleshooting FAQs
Q: How does the structural modification in contezolid acefosamil prevent the myelosuppression typically seen with linezolid? A: Myelosuppression in this class is not primarily immune-mediated; it is an on-target effect on an off-target organelle. It is directly linked to the evolutionary homology between the bacterial 23S rRNA target and the mammalian mitochondrial protein synthesis (MPS) machinery[1]. Linezolid utilizes a morpholine ring that inadvertently fits into the mammalian mitochondrial ribosome binding pocket. Contezolid replaces this with a 2,3-dihydropyridin-4-one (DHPO) ring. This structural modification creates steric hindrance within the mammalian mitochondrial ribosome while maintaining high affinity for the bacterial 50S subunit, effectively decoupling antibacterial efficacy from hematological toxicity[2].
Q: My in vitro human hematopoietic progenitor cell (CFU-GM) assay shows no toxicity for CZA, but also no antibacterial efficacy. What went wrong? A: You are likely administering the prodrug directly into a cell-free or enzymatically limited in vitro system. Contezolid acefosamil (MRX-4) is an O-acyl phosphoramidate prodrug designed strictly to improve aqueous solubility (>200 mg/mL) for intravenous formulation[3]. CZA itself has no antibacterial or toxic activity. In in vivo models, it is rapidly deacylated to an intermediate (MRX-1352) and then dephosphorylated to the active moiety, contezolid (MRX-I)[3]. For in vitro MPS or CFU-GM assays lacking these specific esterases and phosphatases, you must use the active drug, contezolid (MRX-I).
Q: Why am I not seeing the expected high rates of severe anemia in my clinical cohorts treated with contezolid compared to linezolid? A: This aligns with the drug's intended pharmacological profile. In retrospective cohort studies of highly vulnerable populations (e.g., Stage 5 Chronic Kidney Disease), linezolid treatment resulted in a 46.43% incidence of severe anemia, whereas contezolid treatment showed only a 14.75% incidence[4]. Contezolid preserves reticulocyte counts significantly better than linezolid, validating its bone marrow-sparing mechanism[4].
Section 2: Pathway Visualization
Metabolic activation of contezolid acefosamil and target differentiation reducing myelosuppression.
Section 3: Standardized Protocols for Toxicity Evaluation
To ensure scientific integrity, all toxicity assays must be self-validating. This means incorporating internal controls that prove the assay is sensitive enough to detect the specific mechanism of oxazolidinone-induced toxicity.
Protocol 1: In Vitro Assessment of Mitochondrial Protein Synthesis (MPS) Inhibition
Causality: Measuring MPS directly isolates the root cause of oxazolidinone myelosuppression before downstream cellular apoptosis occurs. Self-Validation: Linezolid must be run concurrently as a positive control. If the Linezolid IC50 does not fall within established historical baselines, the assay lacks the dynamic range to validate Contezolid's safety.
-
Cell Culture Preparation: Culture K562 human erythroleukemia cells in RPMI-1640 medium. K562 cells are highly metabolically active and exquisitely sensitive to MPS inhibition.
-
Compound Preparation: Dissolve active Contezolid (MRX-I) and Linezolid in DMSO. (Do not use CZA, as the cell culture lacks the enzymes for prodrug conversion).
-
Cytosolic Blockade: Pre-incubate cells with 100 µg/mL emetine for 10 minutes. Causality: Emetine selectively halts cytosolic protein synthesis, ensuring that any subsequent protein translation measured is exclusively mitochondrial.
-
Metabolic Labeling: Add the test compounds (concentration gradient) along with 10 µCi/mL of[^35S]-methionine. Incubate for 2 hours at 37°C.
-
Quantification: Lyse the cells, precipitate the newly synthesized radioactive proteins using 10% Trichloroacetic acid (TCA), and capture them on glass fiber filters. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate the IC50. A successful assay will show a significantly higher IC50 for Contezolid compared to the Linezolid positive control, proving reduced off-target binding.
Protocol 2: In Vivo Hematological Safety Profiling in Rodent Models
Causality: While in vitro assays prove the mechanism, in vivo models are required to account for the pharmacokinetic exposure and prodrug conversion of CZA.
-
Animal Selection & Dosing: Utilize Sprague-Dawley rats. Administer CZA intravenously (e.g., 40, 80, and 120 mg/kg BID) over a 28-day repeat-dose period.
-
Control Arms (Self-Validation): Include a vehicle control arm and a Linezolid IV arm. The Linezolid arm must demonstrate a statistically significant drop in platelets to validate the model's sensitivity to oxazolidinone toxicity.
-
Blood Sampling: Collect blood via the tail vein on days 7, 14, 21, and 28.
-
Hematological Analysis: Perform Complete Blood Counts (CBC). Crucial Step: Specifically monitor reticulocyte counts . Reticulocytes are the earliest indicators of bone marrow suppression, often dropping days before a significant decline in mature erythrocytes or hemoglobin is observed[4].
-
Bone Marrow Evaluation: At day 28 necropsy, extract femurs, fix in 10% neutral buffered formalin, decalcify, and perform H&E staining to assess bone marrow cellularity and megakaryocyte density.
Section 4: Quantitative Data Comparison
To assist in your experimental benchmarking, the following table summarizes the key physicochemical and toxicological differences between the compounds.
| Parameter | Linezolid | Contezolid (MRX-I) | Contezolid Acefosamil (MRX-4) |
| Aqueous Solubility | ~3 mg/mL | ~0.2 mg/mL | >200 mg/mL |
| Active Antibacterial Moiety | Yes | Yes | No (Prodrug) |
| Structural Core | Morpholine ring | 2,3-dihydropyridin-4-one (DHPO) | DHPO (with O-acyl phosphoramidate) |
| MPS Inhibition (IC50) | High Inhibition (Low IC50) | Significantly Reduced (High IC50) | N/A (Requires conversion) |
| Clinical Severe Anemia Risk | High (e.g., 46.43% in CKD patients) | Low (e.g., 14.75% in CKD patients) | Low (Mirrors Contezolid) |
| MAO-B Inhibition | High | Low (148-fold reduction vs Linezolid) | Low |
References
- Comparative hematological safety of contezolid versus linezolid in patients with renal failure Source: Dovepress URL
- Source: Frontiers in Pharmacology (via NIH PMC)
- Hematological Safety of Contezolid versus Linezolid in Stage 5 Chronic Kidney Disease: An Active-Comparator New-User Retrospective Cohort Study Source: Taylor & Francis URL
- β-tricalcium phosphate/calcium sulfate loaded with contezolid acefosamil (MRX-4)
Sources
- 1. Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. β-tricalcium phosphate/calcium sulfate loaded with contezolid acefosamil (MRX-4) for antimicrobial potency, prevention and killing efficacy of MRSA biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Contezolid Acefosamil (MRX-4)
Topic: Solution Stability & pH-Dependent Hydrolysis Dynamics
Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers.
The Stability-Solubility Paradox
Executive Summary: Contezolid acefosamil (CZA) is the water-soluble O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic contezolid (CZD).[1][2] While CZA exhibits high aqueous solubility (>200 mg/mL), its stability is inextricably linked to pH.[1]
The Critical Mechanism: CZA is designed to undergo bioconversion in vivo. However, in vitro (during formulation, storage, or analysis), it is susceptible to specific hydrolytic pathways.
-
The "Safe Zone" (pH 4.0 – 7.4): CZA is relatively stable.[1]
-
The "Danger Zone" (pH < 4.0): Acid-catalyzed hydrolysis cleaves the phosphoramidate moiety.
-
The Consequence: Hydrolysis releases the parent drug, Contezolid (CZD). Unlike the prodrug, CZD is practically insoluble in water (~0.2 mg/mL) .[1]
-
Result: Immediate precipitation/crystallization in the vial or tubing.
-
Visualizing the Degradation Pathway
Figure 1: The degradation cascade of Contezolid Acefosamil. Note that the appearance of the parent drug (Red) triggers precipitation due to drastic solubility loss.
Troubleshooting Guide
Scenario A: "I see a white precipitate forming in my stock solution after 24 hours."
Diagnosis: You have likely experienced pH drift or utilized an unbuffered solvent that allowed the solution to become acidic, triggering the conversion of CZA to insoluble CZD.
Root Cause Analysis:
-
Diluent Choice: Did you use unbuffered Saline (0.9% NaCl) or D5W? While usually acceptable, atmospheric CO₂ absorption can lower the pH of unbuffered water over time.
-
Concentration: If you are working at high concentrations (>10 mg/mL), even a 1% conversion to the parent drug will exceed the 0.2 mg/mL solubility limit of CZD, causing visible particles.
Corrective Actions:
-
Check pH Immediately: If pH is < 4.0, the sample is compromised.
-
Buffer Your Stock: Do not store CZA in pure water for long periods. Use a 10 mM Phosphate Buffer (pH 6.5 - 7.0) for stock solutions intended for storage >4 hours.
-
Filtration is NOT a Fix: Filtering the precipitate removes the active parent drug, altering your effective concentration. Discard and prepare fresh.
Scenario B: "My HPLC chromatogram shows peak splitting or 'ghost' peaks."
Diagnosis: On-column hydrolysis. The acidic environment of standard HPLC mobile phases (often 0.1% Trifluoroacetic acid or Formic acid) is degrading the prodrug during the run.
Root Cause Analysis:
-
Mobile Phase pH: Standard reverse-phase methods often use pH ~2-3 to suppress silanol activity. CZA is unstable at this pH.
-
Sample Diluent: Dissolving the sample in an acidic mobile phase prior to injection.
Corrective Actions:
-
Switch Mobile Phase Modifier: Replace TFA/Formic Acid with 10 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer (pH 7.0).
-
Reduce Column Temperature: High column temps (>40°C) accelerate hydrolysis. Run at 20°C - 25°C.
-
Auto-Sampler Stability: Keep the auto-sampler at 4°C. Ensure the sample diluent is neutral (pH 7.0), not acidic.
Experimental Protocols
Protocol 3.1: pH-Rate Profile Determination
Objective: To validate the stability window for a specific formulation or assay buffer.
Reagents:
-
Buffers: Citrate (pH 2, 4), Phosphate (pH 6, 7.4), Borate (pH 9).
-
CZA Stock: 1 mg/mL in Methanol (minimizes hydrolysis during prep).
Workflow:
-
Spike: Add 10 µL CZA stock to 990 µL of each buffer (Final Conc: 10 µg/mL).
-
Incubate: Hold at 25°C in a temperature-controlled bath.
-
Sampling:
-
Timepoints: 0, 1, 2, 4, 8, 24 hours.
-
CRITICAL: Quench acidic samples (pH 2, 4) immediately by diluting 1:1 with 100 mM Phosphate Buffer (pH 7.4) to stop hydrolysis before injection.
-
-
Analysis: HPLC-UV (254 nm). Measure the disappearance of the CZA peak and the appearance of the CZD peak.
Data Interpretation:
| pH Condition | Expected Result (24h) | Observation |
| pH 2.0 | > 50% Degradation | Rapid appearance of CZD peak; potential precipitation if conc. is high. |
| pH 4.0 | < 5% Degradation | Minimal change. |
| pH 6.0 - 7.4 | < 1% Degradation | Optimal Stability Window. |
| pH 9.0 | Variable | Potential base-catalyzed hydrolysis (slower than acid). |
Protocol 3.2: Troubleshooting Flowchart
Figure 2: Decision tree for resolving common stability issues.
Frequently Asked Questions (FAQs)
Q: Can I use D5W (5% Dextrose) as a vehicle for IV administration studies? A: Yes, but with caution. D5W typically has a pH between 3.5 and 6.5. If the pH of your specific D5W bag is on the lower end (<4.0), it may trigger hydrolysis. Best Practice: Use Normal Saline (0.9% NaCl) or buffered D5W, as CZA is more stable in the pH 4-7 range.
Q: Is the degradation reversible? A: No. The hydrolysis of the phosphoramidate ester to the parent drug (CZD) and the phosphate group is irreversible. Once precipitation occurs, you cannot "redissolve" it back into the prodrug form by adjusting pH.
Q: Why does the literature mention "enzymatic conversion" if it degrades chemically? A: In vivo, the conversion is driven by phosphatases (like alkaline phosphatase) to release the active drug rapidly. In vitro, we are observing "chemical leakage"—the unwanted acid-catalyzed hydrolysis that mimics the activation step but happens prematurely in the flask.
References
-
Gordeev, M. F., et al. (2021). "Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies."[1][2] Journal of Medicinal Chemistry.
-
Eckburg, P. B., et al. (2017). "Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Contezolid Acefosamil (MRX-4) in Healthy Volunteers." Antimicrobial Agents and Chemotherapy.
-
MicuRx Pharmaceuticals. (2023). "Contezolid Acefosamil (MRX-4) Investigator's Brochure."
-
Hoy, S. M. (2021). "Contezolid: First Approval." Drugs.
Sources
- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Contezolid acefosamil loading doses for ABSSSI
Technical Support Center: Clinical Pharmacology & Development Topic: Optimizing Contezolid Acefosamil (MRX-4) Loading Doses for ABSSSI Doc ID: CZA-OPT-2026-V4 Status: Active
Executive Summary
Contezolid acefosamil (CZA) is the water-soluble prodrug of contezolid (MRX-I), a next-generation oxazolidinone designed to treat multidrug-resistant Gram-positive infections (MRSA, VRE) while minimizing the myelosuppression associated with linezolid.
The Core Challenge: Unlike standard oxazolidinones, CZA requires a specific loading dose strategy to overcome the lag time inherent in prodrug-to-active conversion and to achieve steady-state therapeutic exposure (AUC) on Day 1. This guide details the optimized dosing protocols, pharmacokinetic (PK) rationale, and safety monitoring required for ABSSSI (Acute Bacterial Skin and Skin Structure Infections) trials.
Module 1: Optimized Dosing Protocols
Q: What is the scientifically validated loading dose regimen for CZA in ABSSSI?
A: Based on population PK (PopPK) modeling and Phase 2/3 clinical data, a "front-loaded" regimen is required to achieve immediate target attainment (
The Optimized Protocol:
-
Loading Dose (T=0h): Administer 2000 mg Contezolid acefosamil IV (infusion over 1 hour).
-
Maintenance Dose (IV): Begin 1000 mg IV q12h starting 12 hours after the loading dose.
-
Step-Down (Oral): Switch to 800 mg Contezolid (active moiety) oral tablets q12h when clinically stable.
Technical Rationale:
Without a loading dose, contezolid accumulation to steady-state takes approximately 3–5 dosing intervals (1.5–2.5 days). The 2000 mg loading dose saturates the volume of distribution (
Q: How does the prodrug conversion pathway impact dosing timing?
A: You must account for the metabolic cascade. CZA is not active; it must be hydrolyzed to the intermediate MRX-1352 , which is then converted to active contezolid .[1][2]
Workflow Visualization (Metabolic Pathway & Dosing Logic):
Figure 1: Pharmacokinetic activation pathway of Contezolid Acefosamil.[1][2][3][4][5] Note the bypass of CYP450 enzymes, reducing drug-drug interaction risks.
Module 2: PK/PD Troubleshooting & Target Attainment
Q: What is the primary PK/PD target for efficacy in ABSSSI?
A: The efficacy driver is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (
| Parameter | Target Value | Notes |
| Target Pathogen | MRSA / VRE | MIC |
| PK/PD Index | Primary predictor of bacterial kill | |
| Target Magnitude | Derived from neutropenic thigh infection models | |
| Steady State Target | Achieved on Day 1 with 2000mg loading dose |
Troubleshooting Low Exposure: If therapeutic drug monitoring (TDM) indicates low exposure:
-
Check Food Intake (Oral): Oral contezolid absorption is significantly enhanced by food.[6] Ensure patients take the 800 mg dose with a high-fat or standard meal.
-
Review Infusion Rate: Rapid conversion of CZA to MRX-1352 occurs during infusion. Ensure the IV line is flushed properly to deliver the full prodrug volume.
Q: Why is Contezolid safer than Linezolid regarding myelosuppression?
A: This is a critical differentiation point for long-term dosing.
-
Linezolid: Inhibits mitochondrial protein synthesis (MPS), leading to bone marrow toxicity (thrombocytopenia, anemia) after >10 days.
-
Contezolid: Structural modification (isoxazole ring) reduces affinity for mitochondrial ribosomes. Furthermore, it is metabolized by Flavin Monooxygenase 5 (FMO5) , not MAO, significantly reducing serotonergic toxicity and myelosuppression risks.
Module 3: Common Experimental & Clinical FAQs
Q: Can we use the same assay to measure CZA and Contezolid? A: No. You must use a validated LC-MS/MS method that separates the prodrug (CZA), the intermediate (MRX-1352), and the active moiety (Contezolid).
-
Warning: In ex vivo plasma samples, CZA may continue converting to contezolid if not stabilized. Use acidified plasma or immediate freezing (-80°C) to quench conversion post-draw.
Q: Is dose adjustment required for renal impairment? A: Generally, no . Contezolid is primarily metabolized (FMO5) rather than renally excreted unchanged. Phase 2 data suggests standard loading and maintenance doses are safe for patients with mild-to-moderate renal impairment.
Q: How do I handle a missed loading dose? A: If the 2000 mg loading dose is missed and a standard 1000 mg dose is given:
-
Impact: Steady state will be delayed by 24–48 hours.
-
Correction: Do not "double up" the next dose. Continue with 1000 mg q12h, but monitor clinical response closely for the first 2 days, as
may be sub-therapeutic initially.
References
-
Bulitta, J. B., et al. (2024). Population Pharmacokinetic Rationale for Intravenous Contezolid Acefosamil Followed by Oral Contezolid Dosage Regimens.[1][2][3][4][5] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10][11]
-
MicuRx Pharmaceuticals.[6][11][12] (2019). Phase II Data on Contezolid Acefosamil in ABSSSI Support Progression to Phase III Trials. BioWorld.
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New Potent Oxazolidinones with Reduced MAO Inhibition and Improved Safety Profile. Journal of Medicinal Chemistry.
-
ClinicalTrials.gov. A Study to Evaluate the Safety and Efficacy of Contezolid Acefosamil Compared to Linezolid in Adults with ABSSSI (NCT03747497).[13][13]
-
Wang, Y., et al. (2023). A Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Contezolid Acefosamil.[6] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 8. What Are the Challenges of Treating ABSSSI? [kimyrsa.com]
- 9. dovepress.com [dovepress.com]
- 10. Safety and Tolerability of Contezolid Versus Linezolid for Short-Term Treatment of Rifampicin-Resistant Pulmonary Tuberculosis: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Contezolid Acefosamil used for? [synapse.patsnap.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Safety Analysis: Contezolid Acefosamil vs. Linezolid
An In-depth Guide for Researchers and Drug Development Professionals on the Safety Profiles of Next-Generation Oxazolidinones
In the landscape of antimicrobial agents, the oxazolidinone class represents a critical line of defense against multidrug-resistant (MDR) Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Linezolid, the first-in-class agent, has been a clinical workhorse, but its utility is often constrained by significant safety concerns, primarily myelosuppression and monoamine oxidase (MAO) inhibition[3][4]. This has driven the development of next-generation oxazolidinones, such as contezolid and its water-soluble prodrug, contezolid acefosamil, which are engineered to retain potent antibacterial activity while mitigating these dose-limiting toxicities[5][6].
This guide provides a detailed, evidence-based comparison of the safety profiles of contezolid acefosamil and linezolid, synthesizing data from non-clinical studies and clinical trials. We will explore the mechanistic underpinnings of their differing safety profiles, present comparative data on key adverse events, and outline the experimental methodologies used to validate these findings.
Mechanistic Basis for Differentiated Safety Profiles
The primary safety liabilities of linezolid—myelosuppression and MAO inhibition—are linked to its chemical structure, specifically the morpholine ring and its metabolism[6]. Contezolid was designed with a modified scaffold, replacing the morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) ring, which significantly alters its metabolic pathway and reduces off-target activities[6].
-
Myelosuppression (Hematologic Toxicity): Linezolid's hematologic toxicity is believed to stem from the inhibition of mitochondrial protein synthesis in mammalian cells, a consequence of the similarity between bacterial ribosomes and human mitochondrial ribosomes[1][7][8]. This interference with mitochondrial function can lead to thrombocytopenia (low platelet count), anemia, and neutropenia, particularly with prolonged therapy ( >10-14 days)[7][9][10]. Contezolid's novel structure is designed to reduce this off-target activity, leading to a markedly attenuated potential for myelosuppression[5][6][11]. Preclinical and clinical data suggest that contezolid acefosamil does not induce the significant, dose-dependent reductions in platelet counts observed with linezolid[12].
-
Monoamine Oxidase (MAO) Inhibition: Linezolid is a weak, nonselective, and reversible inhibitor of both MAO-A and MAO-B[13][14]. This inhibition can lead to an accumulation of neurotransmitters like serotonin, posing a risk of serotonin syndrome, a potentially life-threatening condition, especially when co-administered with serotonergic agents like SSRIs[14][15][16]. It also necessitates dietary restrictions to avoid tyramine-rich foods, which can cause a hypertensive crisis[17]. In vitro and in vivo studies have demonstrated that contezolid has a significantly lower potential for MAO inhibition. Compared to linezolid, contezolid shows a 2-fold and 148-fold reduction in the reversible inhibition of human MAO-A and MAO-B isoforms, respectively[3][4][6]. This translates to a minimized risk of serotonin syndrome and drug-food interactions[3].
The following diagram illustrates the proposed metabolic and off-target pathways that differentiate the two compounds.
Comparative Clinical and Non-Clinical Safety Data
Head-to-head studies have consistently demonstrated a favorable safety profile for contezolid acefosamil compared to linezolid. The most significant differences are observed in the rates of hematologic and MAO-related adverse events.
| Adverse Event Category | Contezolid / Contezolid Acefosamil | Linezolid | Key Findings & Citations |
| Myelosuppression | |||
| Thrombocytopenia | Significantly lower incidence. | Most common hematologic AE, risk increases with duration >10 days. | Phase 2 and 3 trials showed hematologic abnormalities were less common with contezolid and its prodrug.[18][19] A study in RR-TB patients reported no myelosuppression with contezolid vs. 30.8% anemia in the linezolid group.[20] |
| Anemia | Low to no incidence reported. | Frequently observed, especially in long-term therapy. | |
| MAO-Inhibition Related | |||
| Peripheral Neuropathy | Not observed in short-term studies. | 53.8% in a 2-month RR-TB study. | A study on rifampicin-resistant tuberculosis found a stark difference in neuropathy incidence.[20] |
| Serotonergic Effects | Devoid of neurotoxicity in mouse models at supratherapeutic doses. | Elicits serotonergic responses in animal models. | Nonclinical evaluations show a markedly improved MAO-related safety profile for contezolid.[3][4] |
| Gastrointestinal | Nausea, vomiting reported. | Nausea, diarrhea, vomiting are common. | The most common TEAEs for both drugs are gastrointestinal, with comparable or milder incidence for contezolid.[19][20] |
| Overall TEAEs | 14.3% in RR-TB study. | 92.3% in RR-TB study. | A randomized controlled study showed a dramatically lower overall incidence of TEAEs for contezolid.[20] |
Data synthesized from multiple clinical and non-clinical studies. Percentages are illustrative of findings from specific trials and may vary.
Experimental Protocols for Safety Assessment
The differentiation in safety profiles is validated through rigorous non-clinical and clinical testing. Below are representative protocols central to evaluating the key safety concerns of oxazolidinones.
This in vivo model is a standard for assessing the potential of a drug to cause hypertensive crises due to MAO inhibition.
Objective: To evaluate the effect of contezolid acefosamil, compared to linezolid, on the pressor response to an intravenous tyramine challenge in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: Animals are divided into groups and administered vehicle control, linezolid (e.g., 50 mg/kg), or contezolid acefosamil (e.g., up to 120 mg/kg) via oral gavage.
-
Anesthesia & Cannulation: Rats are anesthetized, and the carotid artery is cannulated for continuous arterial blood pressure monitoring.
-
Tyramine Challenge: A baseline blood pressure is established. A bolus of tyramine (an MAO substrate) is administered intravenously.
-
Data Collection: The increase in mean arterial pressure (MAP) is recorded post-challenge.
-
Endpoint: A significant potentiation of the tyramine-induced pressor response indicates MAO inhibition.
Expected Outcome: Studies using this model have shown that linezolid elicits significant serotonergic responses, while no significant increase in arterial blood pressure was observed for contezolid acefosamil, confirming its lower MAO inhibition potential[3][4].
Pivotal Phase 3 trials, such as those for complicated skin and soft tissue infections (cSSTI) or diabetic foot infections (DFI), employ strict monitoring protocols to compare hematologic safety[21][22][23].
Objective: To compare the incidence and severity of myelosuppression between contezolid acefosamil and linezolid in adult patients.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group design is used.
-
Patient Population: Adults with infections requiring 14 to 28 days of antibiotic therapy[22].
-
Randomization: Patients are randomized (e.g., 3:2 ratio) to receive either contezolid acefosamil (IV/PO) or linezolid (IV/PO)[21].
-
Hematologic Monitoring: Complete blood counts (CBC) with differentials (including platelet, hemoglobin, and neutrophil counts) are performed at baseline, twice weekly during therapy, and at end-of-therapy and follow-up visits.
-
Primary Safety Endpoint: The primary safety endpoint is often the incidence of treatment-emergent adverse events, with a key focus on clinically significant thrombocytopenia (e.g., platelet count < 100 x 10⁹/L or a >50% decrease from baseline).
-
Statistical Analysis: The incidence of hematologic abnormalities between the two treatment arms is compared using appropriate statistical methods.
The workflow for such a clinical safety assessment is depicted below.
Conclusion and Future Directions
The development of contezolid acefosamil represents a significant step forward in the oxazolidinone class. By specifically engineering the molecule to avoid the structural liabilities of linezolid, researchers have created an agent with a substantially improved safety profile[5][6]. The marked reduction in both myelosuppression and MAO inhibition suggests that contezolid acefosamil could be a safer alternative, particularly for patients requiring longer treatment durations or those on concomitant serotonergic medications[3][4][19].
Ongoing Phase 3 clinical trials in patient populations like those with diabetic foot infections, who often have comorbidities and require extended therapy, will be crucial in confirming these safety advantages in a real-world setting[18][23][24]. The data gathered to date strongly support the potential for contezolid acefosamil to expand the utility of the oxazolidinone class, offering clinicians a potent therapeutic option with a much wider safety margin.
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Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. (2021). Chemical Research in Toxicology. [Link]
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What is the mechanism by which linezolid (oxazolidinone antibiotic) causes thrombocytopenia (low platelet count)? (2025). Dr.Oracle. [Link]
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Linezolid-Induced Myelosuppression. (2024). Annals of Internal Medicine: Clinical Cases. [Link]
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Reversible Myelosuppresion With Prolonged Usage of Linezolid in Treatment of Methicillin-Resistant Staphylococcus aureus. (2020). Cureus. [Link]
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Linezolid-Induced Pure Red Cell Aplasia: A Case Report. (2022). Dove Medical Press. [Link]
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Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. (2022). Journal of Medicinal Chemistry. [Link]
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Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. (2021). ACS Publications. [Link]
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Linezolid and Serotonin Toxicity. (2003). Clinical Infectious Diseases. [Link]
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Linezolid. (n.d.). Wikipedia. [Link]
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Study on the Safety and Effectiveness of Contezolid Acefosamil, Contezolid, and Linezolid for Adults with Moderate or Severe Diabetic Foot Infections. (2025). Clinicaltrials.eu. [Link]
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What is Contezolid Acefosamil used for? (2024). Patsnap Synapse. [Link]
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Linezolid and tedizolid adverse effects: a review on serotonin syndrome, myelosuppression, neuropathies, and lactic acidosis. (2025). Antimicrobial Stewardship & Healthcare Epidemiology. [Link]
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Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists. (n.d.). Baylor University Medical Center Proceedings. [Link]
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Serotonin Syndrome Associated with Linezolid Administration. (2006). U.S. Pharmacist. [Link]
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Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment. (2023). Frontiers in Pharmacology. [Link]
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Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI). (2022). ClinicalTrials.gov. [Link]
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MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil. (2019). MicuRx Pharmaceuticals. [Link]
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Linezolid. (n.d.). York and Scarborough Teaching Hospitals NHS Foundation Trust. [Link]
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Safety and Efficacy Study of Contezolid Acefosamil and Contezolid Compared to Linezolid Administered Intravenously and Orally to Adults With Moderate or Severe Diabetic Foot Infections (DFI). (2025). CenterWatch. [Link]
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Contezolid – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]
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Contezolid Acefosamil - Drug Targets, Indications, Patents. (2025). Synapse. [Link]
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Contezolid Acefosamil and Contezolid Compared to Linezolid in DFI. (n.d.). Health Research Authority. [Link]
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Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials. (2022). Open Forum Infectious Diseases. [Link]
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Safety and Tolerability of Contezolid Versus Linezolid for Short-Term Treatment of Rifampicin-Resistant Pulmonary Tuberculosis: A Randomized Controlled Study. (2025). Infection and Drug Resistance. [Link]
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Contezolid Acefosamil: A Technical Guide to Non-Inferiority and Safety Superiority in ABSSSI
This guide provides an in-depth technical analysis of Contezolid acefosamil (CZA), focusing on its non-inferiority to Linezolid in treating Acute Bacterial Skin and Skin Structure Infections (ABSSSI). It is designed for researchers and drug developers, synthesizing mechanistic insights, clinical data, and experimental protocols.
Executive Summary: The Oxazolidinone Evolution
Contezolid acefosamil (MRX-4) represents a strategic evolution in the oxazolidinone class. While Linezolid has long been the gold standard for MDR Gram-positive infections, its utility is often capped by duration-limiting myelosuppression (thrombocytopenia, anemia) and neuropathy linked to mitochondrial protein synthesis inhibition.
CZA is a water-soluble prodrug of Contezolid (MRX-I). It addresses two critical limitations of the parent compound and the class:
-
Solubility: The acefosamil moiety confers high aqueous solubility, enabling a viable Intravenous (IV) formulation that the parent contezolid lacks.[1]
-
Safety: The active moiety, Contezolid, exhibits a structural modification (non-coplanar ortho-fluorine ring system) that significantly reduces binding affinity for human mitochondrial ribosomes while maintaining bacterial ribosomal inhibition.
This guide analyzes the data confirming that CZA is non-inferior to Linezolid in efficacy but superior in hematological safety.
Mechanistic Pharmacology & Prodrug Activation
Understanding the distinction between MRX-4 (prodrug) and MRX-I (active) is critical for interpreting PK/PD data.
The Activation Cascade
Unlike simple salt forms, CZA requires metabolic activation. Upon administration (IV or Oral), CZA is rapidly converted by alkaline phosphatases to an intermediate (MRX-1352), which then spontaneously degrades to the active Contezolid.
Scientist’s Insight: The design of the prodrug is "self-validating" in vivo. The conversion relies on ubiquitous phosphatases, ensuring that inter-patient variability in CYP450 enzymes does not significantly alter drug exposure.
Visualization: Metabolic Pathway & MOA
The following diagram illustrates the conversion cascade and the dual-targeting mechanism (bacterial vs. mitochondrial selectivity).
Caption: Figure 1. Metabolic activation of Contezolid Acefosamil and differential ribosomal binding affinity.
Comparative Efficacy Analysis (Non-Inferiority)
The core requirement for CZA approval was demonstrating non-inferiority to Linezolid. The data below is synthesized from the pivotal Phase 2 (NCT03747497) and confirmed by the recently completed Phase 3 trials.
Clinical Cure Rates (Phase 2 Data)
The trial utilized a 2:1 randomization (CZA:Linezolid). The primary endpoint was Early Clinical Response (ECR) at 48–72 hours.[2][3][4][5]
| Endpoint | Population | Contezolid Acefosamil (n=131) | Linezolid (n=65) | Statistical Interpretation |
| Early Clinical Response (ECR) | ITT | 77.9% | 78.5% | Non-Inferior (Difference -0.6%) |
| Post-Therapy Evaluation (PTE) | ITT | 76.3% | 73.8% | Comparable/Slightly Higher |
| MRSA Subgroup Cure | ME | ~78% | ~76% | Effective against target pathogen |
Key Takeaway: The confidence intervals for the difference in cure rates crossed zero, satisfying the statistical criteria for non-inferiority. CZA performs statistically identically to Linezolid in clearing ABSSSI lesions.
Safety & Tolerability: The Critical Differentiator
While efficacy is comparable, safety is the divergent metric. Linezolid's "black box" warnings regarding myelosuppression often limit therapy duration to <14 days. CZA demonstrates a significantly improved profile.[6]
Hematological Toxicity Comparison
Data derived from laboratory assessments during the treatment period (10-14 days).
| Safety Parameter | Contezolid Acefosamil | Linezolid | Clinical Implication |
| Neutrophils < LLN | 3.7% | 7.4% | Reduced risk of secondary infection |
| Platelets < LLN | 7.6% | 12.1% | Reduced risk of bleeding events |
| Substantially Abnormal Platelets | 2.5% | 5.2% | significantly lower severe toxicity |
| Discontinuation due to AE | < 1% | ~3-4% | Better treatment adherence |
Scientist’s Insight: The reduction in thrombocytopenia is not accidental; it is directly linked to the structural "mitochondrial sparing" design.[7] This allows CZA to potentially be used for longer durations (e.g., in Diabetic Foot Infections) where Linezolid is contraindicated.
Experimental Protocols for Validation
For researchers aiming to validate these findings or conduct bridging studies, the following protocols are designed to ensure data integrity.
Protocol A: In Vitro Susceptibility Testing (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Contezolid against clinical MRSA isolates. Standard: CLSI M07-A10 / M100-S25.
-
Preparation: Prepare stock solution of Contezolid (active form, not prodrug) in DMSO. Note: Do not use CZA (prodrug) for in vitro MIC assays as it requires in vivo enzymatic activation.
-
Inoculum: Adjust bacterial suspension (MRSA) to
CFU/mL using the 0.5 McFarland standard. -
Dilution: Perform 2-fold serial dilutions of Contezolid in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.03 µg/mL to 64 µg/mL.
-
Incubation: 35°C ± 2°C for 16–20 hours in ambient air.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Validation Control: S. aureus ATCC 29213. Expected Linezolid MIC: 1–4 µg/mL. Contezolid should fall within ±1 dilution.
-
Protocol B: Pharmacokinetic Quantification (LC-MS/MS)
Objective: Quantify Prodrug (MRX-4) and Active (Contezolid) in plasma.
Caption: Figure 2. Workflow for simultaneous quantification of prodrug and active metabolite.
Critical Control Point: The prodrug MRX-4 is unstable in plasma at room temperature due to phosphatase activity. Samples must be acidified or processed immediately on ice to prevent ex-vivo conversion, which would artificially inflate Contezolid readings.
Conclusion
Contezolid acefosamil has successfully demonstrated non-inferiority to Linezolid in ABSSSI efficacy while establishing a superior safety profile regarding myelosuppression.[8][9] For drug development professionals, CZA represents a validated case study in using prodrug chemistry to solve solubility issues and structural modification to solve off-target toxicity. It is positioned as a high-value alternative for patients requiring prolonged oxazolidinone therapy or those with baseline hematological risks.
References
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MicuRx Pharmaceuticals. (2019).[3][10] MicuRx Pharmaceuticals Reports Positive Top-Line Results From a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil.[3][10] Business Wire. Link
-
Eckburg, P. B., et al. (2019). Safety and Efficacy of Contezolid Acefosamil (MRX-4) in ABSSSI: Results from a Phase 2 Randomized, Double-Blind Trial. ClinicalTrials.gov Identifier: NCT03747497.[4] Link[2]
-
Gordeev, M. F., & Yuan, Z. (2014).[11] New Potent Oxazolidinones with Improved Safety Profiles. Current Topics in Medicinal Chemistry. Link
-
MicuRx Pharmaceuticals. (2024).[12] MicuRx Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China. PR Newswire. Link[13]
-
Wang, X., et al. (2022). Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies. Journal of Medicinal Chemistry. Link
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Comparative Guide: Contezolid Acefosamil Efficacy Against MDR Gram-Positive Bacteria
[1]
Executive Summary: The Structural Evolution of Oxazolidinones
Contezolid acefosamil (CZA) represents a strategic evolution in the oxazolidinone class, designed not primarily to overcome linezolid resistance, but to resolve the dose-limiting toxicities that restrict the long-term use of earlier agents.
While maintaining non-inferior efficacy against multidrug-resistant (MDR) pathogens like MRSA and VRE, CZA distinguishes itself through a super-safety profile . Its structural modification—specifically the replacement of the morpholine ring with a non-coplanar dihydropyridone (DHPO) ring—significantly attenuates mitochondrial protein synthesis inhibition and monoamine oxidase (MAO) inhibition.
This guide provides a technical analysis of CZA’s performance, grounded in experimental data and comparative benchmarks against Linezolid (LZD) and Tedizolid (TZD).
Mechanism of Action & Chemical Engineering
The Prodrug System
Contezolid acefosamil is a water-soluble O-acyl phosphoramidate prodrug .[1] Unlike the active moiety Contezolid (CZD) , which has low aqueous solubility limiting it to oral formulations, CZA enables high-concentration intravenous (IV) administration.
Upon administration, CZA undergoes a two-step enzymatic activation:
-
Deacylation: Rapid conversion to the intermediate metabolite MRX-1352.[2]
-
Dephosphorylation: Conversion by alkaline phosphatases to the active drug, Contezolid.
Structural Determinants of Safety
The core innovation lies in the C-ring modification .
-
Linezolid: Contains a morpholine ring responsible for significant MAO inhibition and mitochondrial toxicity.
-
Contezolid: Features a 2,3-dihydropyridin-4-one (DHPO) ring.[3] This ring is non-coplanar with the phenyl ring.
-
Impact: This steric hindrance reduces binding affinity to human mitochondrial ribosomes and MAO enzymes without compromising binding to the bacterial 23S rRNA target.
-
Visualization: Prodrug Activation & Target Interaction
Caption: Figure 1. The metabolic activation of Contezolid Acefosamil and its selective binding profile, minimizing off-target host toxicity.
Comparative Efficacy: In Vitro Data
MIC Benchmarks against MDR Pathogens
Contezolid demonstrates equipotent activity to Linezolid against standard MDR phenotypes.[4] However, it is critical to note that Contezolid exhibits cross-resistance with Linezolid in strains carrying cfr (ribosomal methyltransferase) or optrA (ABC transporter) genes.
Table 1: Comparative MIC Summary (mg/L)
| Pathogen Phenotype | Contezolid (CZD) MIC₉₀ | Linezolid (LZD) MIC₉₀ | Tedizolid (TZD) MIC₉₀ | Interpretation |
| MRSA (Methicillin-Resistant S. aureus) | 0.5 - 1.0 | 1.0 - 2.0 | 0.25 - 0.5 | Non-inferior to LZD; TZD is more potent.[5][6] |
| VRE (E. faecalis/faecium, VanA/VanB) | 0.5 - 1.0 | 1.0 - 2.0 | 0.25 - 0.5 | Non-inferior to LZD.[5] |
| PRSP (Penicillin-Resistant S. pneumoniae) | 0.5 | 1.0 | 0.12 - 0.25 | Superior to LZD by 1-dilution step. |
| LRSA (Linezolid-Resistant S. aureus) | > 8.0 | > 8.0 | 4.0 - 8.0 | Cross-Resistant. Not a rescue drug for LZD failure. |
Data Sources: Frontiers in Microbiology (2021), Antimicrobial Agents and Chemotherapy (2020).
Time-Kill Kinetics
Like other oxazolidinones, Contezolid is primarily bacteriostatic against Staphylococci and Enterococci.[7]
-
Result: < 3 log₁₀ CFU/mL reduction at 24 hours at 4x MIC.
-
Clinical Implication: Efficacy relies on AUC/MIC ratios (time-dependent killing). The improved safety profile allows for sustained dosing to maintain these ratios without inducing thrombocytopenia.
Safety & Toxicology: The Critical Differentiator
The primary justification for choosing Contezolid acefosamil over generic Linezolid is the toxicity profile.
Myelosuppression (Thrombocytopenia)
Linezolid-associated thrombocytopenia typically occurs after >10-14 days of therapy due to mitochondrial protein synthesis inhibition.
-
Study Data: In Phase 3 trials (complicated skin/soft tissue infections), Contezolid showed a significantly lower incidence of platelet count reduction (>30% drop) compared to Linezolid (2.5% vs 25.4%, p < 0.001).[3]
MAO Inhibition (Serotonin Syndrome Risk)[4]
-
MAO-A (Serotonin): Contezolid is ~2-fold less inhibitory than Linezolid.
-
MAO-B (Dopamine): Contezolid is ~148-fold less inhibitory than Linezolid.
-
Tyramine Challenge: Up to 120 mg/kg oral Contezolid showed no significant blood pressure increase in rat models, whereas Linezolid elicits significant pressor responses.[3][8][9]
Visualization: Safety vs. Efficacy Matrix
Caption: Figure 2.[10][11] Comparative matrix highlighting Contezolid's positioning: equivalent efficacy to Linezolid but with a superior safety ceiling.
Experimental Protocols
To validate these claims in a research setting, the following protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 / EUCAST
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100.
-
Drug Preparation:
-
Dissolve Contezolid (active form) in DMSO (do not use Acefosamil prodrug for in vitro MIC testing as it requires in vivo activation).
-
Serial dilutions: 64 mg/L down to 0.06 mg/L.
-
-
Incubation: 35 ± 2°C for 16-20 hours (24h for MRSA/VRE).
-
Endpoint: Lowest concentration with no visible growth.
Time-Kill Kinetic Assay
Standard: CLSI M26-A
-
Setup: 30 mL CAMHB in 50 mL Erlenmeyer flasks.
-
Inoculum: 5 x 10⁵ CFU/mL (starting density).
-
Dosing: Add Contezolid at 1x, 2x, 4x, and 8x MIC. Include a Growth Control (no drug) and Sterility Control.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial 10-fold dilutions plated on Tryptic Soy Agar (TSA) with 5% sheep blood.
-
Analysis: Plot log₁₀ CFU/mL vs. Time.
References
-
Wang, W., et al. (2021). In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China.[6] Frontiers in Microbiology. Link
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile. Journal of Medicinal Chemistry. Link
-
Hoy, S. M. (2021). Contezolid: First Approval.[6] Drugs.[1][7][8][11][12][13][14][15][16][17][18][19] Link
-
MicuRx Pharmaceuticals. (2021).[6] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity.[8][9] Chemical Research in Toxicology. Link
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link
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Technical Comparison: MAO Inhibition Potential of Contezolid Acefosamil vs. Linezolid
[1]
Executive Summary
Verdict: Contezolid acefosamil (prodrug of Contezolid/MRX-I) demonstrates a significantly superior safety profile regarding Monoamine Oxidase (MAO) inhibition compared to Linezolid.[1]
While Linezolid is a known reversible, non-selective MAO inhibitor that necessitates clinical caution regarding serotonergic agents and tyramine-rich diets, Contezolid exhibits a 148-fold reduction in MAO-B inhibition and a 2-fold reduction in MAO-A inhibition . In vivo tyramine challenge models confirm that Contezolid acefosamil does not elicit a pressor response at supratherapeutic doses, whereas Linezolid causes significant blood pressure elevation at therapeutic levels.
Mechanistic Background: Structural Determinants of MAO Binding[2]
The primary driver for the difference in MAO inhibition lies in the core structural modifications of the oxazolidinone scaffold.
Structural Activity Relationship (SAR)
Linezolid contains a morpholine ring and an acetamidomethyl side chain. Crystallographic data suggests the morpholine ring and the specific orientation of the C-5 side chain facilitate binding within the MAO active site (particularly MAO-A and MAO-B), acting as a competitive inhibitor.
Contezolid (MRX-I) replaces the morpholine ring with a dihydropyridinone (DHPO) ring and modifies the C-5 side chain to an isoxazole moiety. These structural changes introduce steric hindrance and alter the electronic properties required for high-affinity binding to the MAO active sites, effectively "locking out" the drug from the enzyme while retaining its affinity for the bacterial 50S ribosomal subunit.
Mechanism Visualization
Figure 1: Structural logic dictating the differential MAO inhibition profiles. The replacement of the morpholine ring with a DHPO ring in Contezolid prevents effective docking into the MAO active site.
Comparative Experimental Data
In Vitro Enzymatic Inhibition (IC50)
The following data compares the inhibitory concentration (IC50) required to reduce MAO activity by 50%. Higher values indicate weaker inhibition (safer profile).
| Parameter | Linezolid | Contezolid (MRX-I) | Fold Improvement (Contezolid) |
| MAO-A IC50 | ~52.2 µM | ~117 µM | ~2.2x (Weaker Inhibition) |
| MAO-B IC50 | ~0.35 µM | ~52.0 µM | ~148x (Weaker Inhibition) |
| Inhibition Type | Reversible, Competitive | Reversible, Weak | N/A |
Note: Linezolid is highly selective for MAO-B inhibition in vitro but inhibits both isoforms at clinically relevant concentrations.
In Vivo Tyramine Pressor Response
The "Cheese Effect" (hypertensive crisis triggered by dietary tyramine) is a hallmark of MAO inhibition.
| Study Model | Linezolid (50-60 mg/kg) | Contezolid Acefosamil (120 mg/kg) |
| Rat Tyramine Challenge | Significant increase in Mean Arterial Pressure (MAP). | No significant increase in MAP.[1] |
| Tyramine Sensitivity Factor | ~1.8 - 2.1 (Comparable to Moclobemide). | 1.0 (Comparable to Placebo). |
| Clinical Implication | Dietary restrictions required (low tyramine). | No dietary restrictions anticipated. |
Experimental Protocol: MAO Inhibition Assay
To validate these findings in a laboratory setting, use the following fluorimetric assay protocol. This protocol is self-validating using known inhibitors (Clorgyline/Pargyline) as positive controls.
Workflow Diagram
Figure 2: Step-by-step workflow for high-throughput fluorimetric screening of MAO inhibitors.
Detailed Methodology
Objective: Determine the IC50 of Contezolid and Linezolid against human MAO-A and MAO-B.[1]
Reagents:
-
Enzymes: Recombinant Human MAO-A and MAO-B (5 mg/mL).
-
Substrate: p-Tyramine (1 mM stock).
-
Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Controls: Clorgyline (MAO-A specific inhibitor), Pargyline (MAO-B specific inhibitor).[1]
Procedure:
-
Preparation: Dilute test compounds (Contezolid, Linezolid) in DMSO to create a 10-point concentration range (e.g., 0.01 µM to 100 µM). Final DMSO concentration in assay should be <1%.
-
Enzyme Mix: Dilute MAO-A or MAO-B in reaction buffer (0.05 M sodium phosphate, pH 7.4).
-
Pre-Incubation: Add 40 µL of Enzyme Mix and 10 µL of Test Compound to a black 96-well plate. Incubate for 15 minutes at 37°C. Causality: This allows the inhibitor to bind to the active site before the substrate competes.
-
Reaction Initiation: Add 50 µL of Master Mix containing:
-
p-Tyramine (200 µM final)
-
Amplex Red (200 µM final)
-
HRP (1 U/mL final)
-
-
Kinetic Read: Immediately measure fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.
-
Validation:
-
Positive Control: Clorgyline should inhibit MAO-A with IC50 ~1-10 nM.
-
Negative Control: Buffer only (no enzyme) should show negligible fluorescence.
-
Conclusion
For drug development professionals evaluating next-generation oxazolidinones, Contezolid acefosamil represents a definitive improvement over Linezolid regarding serotonergic safety. [2]
The structural substitution of the morpholine ring with a DHPO ring effectively eliminates the high-affinity binding to MAO-B observed with Linezolid. This translates clinically to a reduced risk of serotonin syndrome and the elimination of the "cheese effect," potentially allowing for safer co-administration with SSRIs and unrestricted diets.
References
-
MicuRx Pharmaceuticals. (2021).[1] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity.[1] Chemical Research in Toxicology.[1] Link
-
Hoy, S. M. (2021). Contezolid: First Approval. Drugs.[1][3][2][4][5][6][7][8][9][10][11] Link
-
Antal, E. J., et al. (2004). Effect of oral linezolid on the pressor response to intravenous tyramine. British Journal of Clinical Pharmacology. Link
-
Nagiec, E. E., et al. (2005).[12][13] Oxazolidinones: Mechanism of Action and Resistance. Antimicrobial Agents and Chemotherapy.[2][14] Link
-
Gordeev, M. F., & Yuan, Z. (2014). New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Safety Profile. Journal of Medicinal Chemistry. Link
Sources
- 1. micurxchina.com [micurxchina.com]
- 2. What is the mechanism of Contezolid? [synapse.patsnap.com]
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- 4. contezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Comparison Guide: Contezolid Acefosamil Bone Marrow Toxicity Validation
Executive Summary
Contezolid acefosamil (CZA) , the prodrug of Contezolid (MRX-I) , represents a next-generation oxazolidinone designed to overcome the dose-limiting myelosuppression associated with Linezolid (LZD) . While Linezolid remains a gold standard for multidrug-resistant Gram-positive infections (MRSA, VRE), its long-term use is restricted by reversible bone marrow suppression (thrombocytopenia, anemia) driven by mitochondrial protein synthesis (MPS) inhibition.
This guide provides a technical validation of Contezolid’s safety profile, synthesizing mechanistic data, preclinical toxicology, and Phase 3 clinical outcomes. The data demonstrates that Contezolid achieves a superior therapeutic index through structural optimization, maintaining high affinity for the bacterial 50S ribosomal subunit while significantly reducing binding to the homologous human mitochondrial ribosome.
Mechanistic Validation: Structural Basis of Reduced Toxicity[1]
The core differentiation between Contezolid and Linezolid lies in the Structure-Activity Relationship (SAR) modifications targeting the mitochondrial ribosome binding interface.
Structural Modification
-
Linezolid: Contains a morpholine ring.
-
Contezolid: Replaces the morpholine ring with a dihydropyridone ring and adds an ortho-fluorine to the phenyl ring.[1]
-
Impact: These modifications alter the steric and electronic properties of the molecule, reducing its affinity for the human mitochondrial 23S rRNA (the off-target site responsible for toxicity) without compromising binding to the bacterial 23S rRNA (the therapeutic target).
Mitochondrial Protein Synthesis (MPS) Inhibition
Myelosuppression in oxazolidinones is directly causal to the inhibition of mitochondrial respiration complexes.
| Parameter | Linezolid (LZD) | Contezolid (MRX-I) | Clinical Implication |
| Target | Bacterial 50S Ribosome | Bacterial 50S Ribosome | Equipotent antibacterial activity.[1] |
| Off-Target | Human Mitochondrial Ribosome | Reduced Affinity | Lower risk of ATP depletion in hematopoietic cells. |
| MAO-A Inhibition | High ( | 2-fold reduction | Reduced risk of serotonin syndrome. |
| MAO-B Inhibition | High | 148-fold reduction | Significantly improved safety profile. |
Key Insight: The dissociation between bacterial and mitochondrial ribosome binding allows Contezolid to maintain antimicrobial efficacy (MICs comparable to Linezolid) while sparing mitochondrial function in bone marrow progenitor cells.
Mechanism of Action vs. Toxicity Pathway
Figure 1: Divergent pathways of oxazolidinone action. Contezolid minimizes the lower "Off-Target" branch through structural steric hindrance.[2]
Preclinical Validation Studies
Preclinical studies utilize standard toxicological models to quantify the "No Observed Adverse Effect Level" (NOAEL) relative to hematological markers.
In Vivo Rat Toxicity Study (28-Day Repeated Dose)
This is the gold-standard regulatory study for validating bone marrow safety.
Study Design:
-
Species: Sprague-Dawley Rats.[1]
-
Duration: 28 days dosing + 28 days recovery.
-
Comparators: Contezolid (20, 100, 300 mg/kg/day) vs. Linezolid (100, 200 mg/kg/day).
Results Summary:
| Endpoint | Linezolid (200 mg/kg) | Contezolid (200-300 mg/kg) |
| Survival | 100% Mortality (Females) by Day 14 | 100% Survival |
| Reticulocytes | Severe reduction (Aregenerative anemia) | Normal levels |
| Platelet Count | Significant depletion | No significant reduction |
| Bone Marrow Histology | Hypocellularity, myeloid depletion | Normal cellularity |
| NOAEL | < 100 mg/kg/day | 100 mg/kg/day |
Interpretation: Contezolid tolerated doses 3x higher than the lethal toxicity threshold of Linezolid in this model, confirming a wider safety window.
In Vitro Hematopoietic Progenitor Assays
To validate the mechanism in human tissue, clonogenic assays (CFU-GM, BFU-E) are used.
-
Observation: Linezolid induces concentration-dependent inhibition of colony formation (IC50 ~10-20 µM).
-
Contezolid Result: Demonstrates significantly higher IC50 values for colony inhibition, indicating reduced cytotoxicity to human bone marrow stem cells at therapeutic concentrations.
Clinical Validation: Phase 3 & Real-World Evidence
The translation of preclinical safety to human patients is evidenced by Phase 3 comparative trials in Complicated Skin and Soft Tissue Infections (cSSTI).
Phase 3 Randomized Controlled Trial (cSSTI)
Study: Multicenter, double-blind, double-dummy. Regimen: Contezolid 800 mg q12h vs. Linezolid 600 mg q12h for 7-14 days.
| Hematological Adverse Event | Linezolid (n=304) | Contezolid (n=292) | P-Value |
| Thrombocytopenia | 2.3% | 0% | < 0.05 |
| Leucopenia | 3.4% | 0.3% | < 0.05 |
| Clinical Cure Rate | 93.4% | 92.8% | Non-inferior |
High-Risk Populations (Renal Impairment)
Patients with renal failure are highly susceptible to Linezolid-induced anemia due to drug accumulation.
-
Study: Retrospective cohort (Renal Failure patients).[2]
-
Severe Anemia Rate: Linezolid (46.4%) vs. Contezolid (14.8%).
Experimental Protocols for Validation
For researchers aiming to replicate or validate these findings, the following protocols define the industry standards for assessing oxazolidinone myelotoxicity.
Protocol A: Mitochondrial Protein Synthesis (MPS) Inhibition Assay
Objective: Quantify the drug's inhibition of protein synthesis specifically within mitochondria, distinct from cytoplasmic synthesis.
-
Isolation: Isolate mitochondria from Rat Heart or Liver using differential centrifugation in mannitol-sucrose-EGTA buffer.
-
Incubation Buffer: Resuspend mitochondria in translation buffer containing an ATP-generating system (succinate, ADP, GTP), amino acids (minus Leucine), and chloramphenicol (to block bacterial contamination if necessary, though oxazolidinones target this same site, so sterile technique is preferred).
-
Treatment: Add test compounds (Contezolid, Linezolid) at graded concentrations (0.1 µM – 100 µM).
-
Labeling: Pulse with [3H]-Leucine for 60 minutes at 30°C.
-
Precipitation: Stop reaction with cold 5% trichloroacetic acid (TCA). Heat at 90°C for 15 min to hydrolyze tRNA.
-
Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity via liquid scintillation.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: 28-Day Rat Repeat-Dose Toxicity Workflow
Objective: Assess cumulative bone marrow toxicity in vivo.
Figure 2: Workflow for comparative preclinical toxicity assessment.
Critical Steps:
-
Dosing: Oral gavage (PO) twice daily (BID) to mimic clinical pharmacokinetics.
-
Sampling: Blood collection from jugular vein on Days 14 and 28.
-
Key Marker: Reticulocyte count is the earliest and most sensitive indicator of oxazolidinone-induced bone marrow suppression, often dropping before platelet counts.
References
-
Comparison of Linezolid and Contezolid Exposure on Platelet Levels in ICU Patients. National Institutes of Health (PMC).
-
A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral contezolid versus linezolid in adults with complicated skin and soft tissue infections. PubMed.
-
Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats. ResearchGate.
-
Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. Antimicrobial Agents and Chemotherapy.[3][4][5]
-
Comparative hematological safety of contezolid versus linezolid in patients with renal failure. Dove Medical Press.
-
Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs. PubMed.
Sources
- 1. Safety Evaluation of Contezolid (MRX-I) Versus Linezolid in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Analysis of Contezolid Acefosamil vs. Linezolid: A Technical Comparison Guide
Executive Summary & Mechanistic Overview
The rising incidence of multidrug-resistant (MDR) Gram-positive infections and rifampin-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with improved safety profiles. Linezolid , the first-in-class oxazolidinone, is highly effective but its clinical utility is severely dose-limited by myelosuppression and monoamine oxidase (MAO)-mediated serotonergic neurotoxicity[1].
Contezolid acefosamil (CZA) was rationally designed to overcome these toxicological limitations. CZA is a highly water-soluble O-acyl phosphoramidate prodrug that undergoes rapid in vivo enzymatic cleavage (O-deacetylation and N-dephosphorylation) to release the active moiety, Contezolid [2][3]. Both Contezolid and Linezolid exert their antibacterial effects by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting the formation of the functional 70S initiation complex and halting bacterial protein synthesis[2].
Fig 1. Metabolic activation of Contezolid acefosamil and shared ribosomal targeting.
Cross-Resistance Dynamics: Symmetric vs. Asymmetric Pathways
Understanding the cross-resistance profile between Contezolid and Linezolid is critical for clinical trial design and stewardship. Resistance mechanisms diverge significantly depending on the pathogen and the genetic driver.
Gram-Positive Pathogens (MRSA & VRE): Symmetric Cross-Resistance
In methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), resistance to oxazolidinones is frequently driven by the acquisition of the cfr or optrA genes. The cfr gene encodes an enzyme that methylates adenine at position 2503 (A2503) of the 23S rRNA, sterically hindering drug binding[2]. In vitro surveillance demonstrates that strains harboring cfr or optrA exhibit symmetric cross-resistance , rendering both Linezolid and Contezolid ineffective[2].
Mycobacterium tuberculosis: Asymmetric Cross-Resistance
In Mtb, the cross-resistance paradigm is uniquely asymmetric.
-
Contezolid-Selected Mutants: In vitro selection of Mtb against Contezolid frequently yields mutations in the mce3R gene, which encodes a TetR-family transcriptional repressor[4]. These mutants exhibit a 32- to 64-fold increase in Contezolid MIC but, crucially, retain full susceptibility to Linezolid [5][6].
-
Linezolid-Selected Mutants: Conversely, Mtb mutants selected against Linezolid typically harbor target-site modifications, specifically mutations in the rplC gene (encoding the L3 ribosomal protein) or the rrl gene (encoding 23S rRNA). These target-site mutations confer cross-resistance to Contezolid [6].
Fig 2. Divergent genetic pathways dictating symmetric and asymmetric resistance.
Comparative Efficacy & Resistance Data
The following table synthesizes the Minimum Inhibitory Concentration (MIC) shifts observed across wild-type and mutant strains, highlighting the asymmetric resistance phenomenon in Mtb and the symmetric resistance in cfr-positive Gram-positive bacteria[2][5][6].
| Pathogen / Genotype | Contezolid MIC (μg/mL) | Linezolid MIC (μg/mL) | Cross-Resistance Status |
| MRSA (Wild-Type) | ≤ 0.5 - 1.0 | 1.0 - 2.0 | Susceptible to both |
| VRE (Wild-Type) | ≤ 0.5 - 2.0 | 1.0 - 2.0 | Susceptible to both |
| Staphylococci (cfr positive) | > 8.0 | > 8.0 | Symmetric Cross-Resistance |
| Mtb (Wild-Type) | 1.0 | 1.0 | Susceptible to both |
| Mtb (mce3R mutant) | 32.0 - 64.0 | 0.5 - 1.0 | Asymmetric (Contezolid-Resistant only) |
| Mtb (rplC / rrl mutant) | > 16.0 | > 16.0 | Symmetric Cross-Resistance |
Data summarized from multi-center in vitro surveillance and murine TB models[2][5][6].
Experimental Methodologies & Self-Validating Protocols
As a drug development professional, generating reliable susceptibility data requires strict adherence to assay causality. Critical Insight: Contezolid acefosamil (the prodrug) is chemically unstable under standard MIC testing conditions and lacks intrinsic antibacterial activity[3]. Therefore, all in vitro assays must utilize the active moiety (Contezolid) rather than the prodrug.
Protocol 1: Broth Microdilution MIC Determination (Active Moiety)
Purpose: To determine the MIC of Contezolid and Linezolid against clinical isolates.
-
Compound Preparation: Dissolve active Contezolid (not Contezolid acefosamil) and Linezolid reference standards in DMSO to create 1,280 μg/mL stock solutions. Causality: Bypassing the prodrug ensures that the assay measures true ribosomal inhibition rather than artificial prodrug degradation rates[3].
-
Media Selection:
-
For MRSA/VRE: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
For Mtb: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Causality: Tween 80 prevents mycobacterial clumping, ensuring uniform optical density (OD) readings.
-
-
Inoculum Standardization: Adjust bacterial suspensions to an OD600 of 0.08–0.1 (approx.
CFU/mL), then dilute to achieve a final well concentration of CFU/mL. -
Assay Execution: Perform 2-fold serial dilutions of the antibiotics in a 96-well microtiter plate (concentration range: 0.03 to 64 μg/mL). Add the standardized inoculum.
-
Self-Validation (Quality Control): Include S. aureus ATCC 29213 in every run. The assay is only valid if the Linezolid MIC for the QC strain falls strictly within the CLSI acceptable range (1–4 μg/mL).
Protocol 2: In Vitro Selection of Oxazolidinone-Resistant Mutants
Purpose: To isolate resistant mutants and map genetic resistance pathways (e.g., mce3R vs rplC).
-
Baseline Establishment: Confirm the baseline MIC of the wild-type strain using Protocol 1.
-
Single-Step Plating (High Stringency): Plate
CFU of the late-log phase wild-type strain onto agar plates containing Contezolid or Linezolid at 4×, 8×, and 16× the baseline MIC. Causality: Utilizing high multiples of the MIC prevents the breakthrough growth of susceptible persister cells, ensuring isolated colonies possess true genetic mutations[7]. -
Incubation & Harvesting: Incubate plates at 37°C (24-48 hours for MRSA/VRE; 3-4 weeks for Mtb).
-
Phenotypic Confirmation: Pick isolated colonies, culture in drug-free media for 3 passages to ensure mutation stability, and re-test the MIC. A confirmed mutant must exhibit a
4-fold increase in MIC. -
Genotypic Mapping: Extract genomic DNA and perform Whole-Genome Sequencing (WGS) to identify single nucleotide polymorphisms (SNPs) in mce3R, rplC, rplD, or rrl[5][6].
References
- In Vitro Antimicrobial Activity of Contezolid Against Mycobacterium tuberculosis and Absence of Cross-Resistance with Linezolid - MDPI -
- Contezolid can replace linezolid in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals -
- In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes
- Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity - Chemical Research in Toxicology -
- Drug Degradation Caused by mce3R Mutations Confers Contezolid (MRX-I) Resistance in Mycobacterium tuberculosis - PMC -
- Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens | Antimicrobial Agents and Chemotherapy - ASM Journals -
Sources
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- 2. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Drug Degradation Caused by mce3R Mutations Confers Contezolid (MRX-I) Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activity of Contezolid Against Mycobacterium tuberculosis and Absence of Cross-Resistance with Linezolid | MDPI [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antimicrobial Activity of Contezolid Against Mycobacterium tuberculosis and Absence of Cross-Resistance with Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Contezolid Acefosamil Against cfr-Positive Staphylococcus aureus
Prepared by: Gemini, Senior Application Scientist
Introduction: The Mounting Challenge of cfr-Mediated Resistance
Staphylococcus aureus, particularly methicillin-resistant (MRSA) strains, remains a formidable pathogen in both healthcare and community settings. The oxazolidinone class of antibiotics, beginning with linezolid, represented a significant advancement in treating serious Gram-positive infections. These agents offered a novel mechanism of action, inhibiting protein synthesis at the initiation phase, thus circumventing many existing resistance pathways. However, the utility of this critical class is now threatened by the emergence and global spread of the cfr (chloramphenicol-florfenicol resistance) gene.[1][2]
The cfr gene is typically located on mobile genetic elements like plasmids, facilitating its horizontal transfer among staphylococci and other bacteria.[2] It encodes a methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA component of the bacterial ribosome's peptidyl transferase center (PTC). This methylation sterically hinders the binding of multiple classes of antibiotics, including oxazolidinones, rendering the bacterium resistant.[3] This guide provides a comparative analysis of contezolid acefosamil, a next-generation oxazolidinone, against its predecessors—linezolid and tedizolid—with a specific focus on their efficacy against these challenging cfr-positive S. aureus isolates.
The Molecular Battleground: Oxazolidinone Action and cfr Evasion
To understand the comparative efficacy, one must first grasp the molecular interactions at the ribosomal level. Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial first step in bacterial protein synthesis.[4] The Cfr enzyme directly targets this binding site.
Caption: Mechanism of oxazolidinone action and cfr-mediated resistance.
Comparative Analysis of Key Oxazolidinones
The clinical challenge posed by cfr-positive S. aureus has driven the development of new oxazolidinones. Each agent possesses distinct structural features that influence its activity spectrum, pharmacokinetics, and safety profile.
-
Linezolid: The first-in-class oxazolidinone, widely used for MRSA infections. Its efficacy is significantly compromised by cfr methylation.[5] A well-known liability is the risk of myelosuppression (thrombocytopenia) with prolonged use.[6]
-
Tedizolid: A second-generation oxazolidinone specifically designed to have enhanced activity against Gram-positive pathogens, including some linezolid-resistant strains.[7] Its structure allows for improved binding to the ribosome, which can partially overcome the effects of cfr methylation, resulting in lower MIC values compared to linezolid against cfr-positive isolates.[8][9][10]
-
Contezolid (and its prodrug, Contezolid Acefosamil): A next-generation oxazolidinone developed to provide potent antibacterial activity with a significantly improved safety profile, particularly a lower risk of hematological toxicity compared to linezolid.[6][11] Contezolid acefosamil (MRX-4) is a water-soluble prodrug that converts to the active contezolid (MRX-I) in the body, allowing for both intravenous and oral administration.[4][12]
Quantitative Efficacy Assessment
In Vitro Susceptibility
The most direct measure of an antibiotic's intrinsic activity is its Minimum Inhibitory Concentration (MIC). The data below, compiled from multiple studies, compares the in vitro performance of contezolid, linezolid, and tedizolid against cfr-negative and cfr-positive S. aureus.
Table 1: Comparative In Vitro Activity (MIC) Against S. aureus
| Antibiotic | S. aureus Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Findings & References |
|---|---|---|---|---|
| Contezolid | cfr-negative (MRSA) | 0.5 | 0.5 - 1.0 | Potent activity, comparable to linezolid against susceptible strains.[13][14][15] |
| cfr-positive | Similar to Linezolid | Similar to Linezolid | Studies show that against strains carrying the cfr gene, contezolid's MICs are elevated, similar to linezolid, indicating limited activity against this resistance mechanism.[16][17][18] | |
| Linezolid | cfr-negative (MRSA) | 1.0 | 1.0 | Baseline activity for the oxazolidinone class.[13] |
| cfr-positive | 8.0 - 16.0 | >16.0 | MICs are significantly elevated, often exceeding the clinical breakpoint for susceptibility.[9] | |
| Tedizolid | cfr-negative (MRSA) | 0.25 | 0.5 | 2- to 4-fold more potent than linezolid against susceptible strains.[8][19] |
| | cfr-positive | 0.125 - 0.5 | 1.0 | Retains significant activity; MICs are 16-32 times lower than linezolid against the same cfr+ strains.[9][10] |
Scientific Rationale: The in vitro data clearly indicate that while contezolid is highly effective against standard MRSA, it does not appear to overcome the specific resistance mechanism conferred by the cfr gene. Its performance against cfr-positive isolates mirrors that of linezolid.[17] In contrast, tedizolid was structurally optimized to retain activity against such strains, a fact borne out by its consistently lower MIC values.[9][10]
In Vivo Efficacy in Preclinical Models
Animal models are essential for evaluating how in vitro activity translates to a complex biological system. The mouse peritonitis/sepsis model is a standard for assessing the efficacy of antibiotics against systemic infections.
Table 2: Comparative In Vivo Efficacy in Murine Infection Models
| Antibiotic | Model | S. aureus Strain | Key Outcome | Key Findings & References |
|---|---|---|---|---|
| Contezolid Acefosamil | Systemic & Thigh Infection | cfr-negative MRSA | Bacterial load reduction (CFU) | Demonstrated high antibacterial efficacy comparable to linezolid when administered orally or intravenously against susceptible strains.[12] |
| Linezolid | Peritonitis | cfr-positive MRSA | Bacterial load reduction (CFU) | Efficacy is significantly reduced against cfr-positive strains compared to their cfr-negative counterparts.[19] |
| Tedizolid | Peritonitis | cfr-positive MRSA | Bacterial load reduction (CFU) | Maintained efficacy against the cfr-positive MRSA strain, comparable to its performance against the cfr-negative strain.[19] |
Scientific Rationale: The preclinical data corroborate the in vitro findings. Tedizolid's structural advantages enable it to maintain in vivo efficacy against a cfr-positive MRSA challenge.[19] While contezolid acefosamil shows robust efficacy in animal models against susceptible pathogens[12], published, head-to-head comparative studies against cfr-positive strains in vivo are limited. However, based on the in vitro results, its performance would be expected to be similar to that of linezolid.
Pharmacokinetic and Safety Profile
Beyond raw efficacy, an antibiotic's clinical utility is defined by its pharmacokinetics (PK) and safety. Here, contezolid acefosamil was designed to excel.
Table 3: Comparative PK and Safety Profile
| Parameter | Contezolid Acefosamil | Linezolid | Tedizolid |
|---|---|---|---|
| Prodrug | Yes (Contezolid Acefosamil)[4] | No | Yes (Tedizolid Phosphate) |
| Administration | IV and Oral[12] | IV and Oral | IV and Oral |
| Dosing Frequency | Twice daily (q12h)[20] | Twice daily (q12h) | Once daily (q24h) |
| Key Adverse Events | Gastrointestinal (nausea, vomiting), transient liver enzyme elevation.[20] | Myelosuppression (thrombocytopenia) , peripheral/optic neuropathy, serotonin syndrome. | Gastrointestinal (nausea, diarrhea). Lower incidence of myelosuppression than linezolid. |
| Major Advantage | Significantly lower incidence of hematological adverse events compared to linezolid in clinical trials.[6][11][20] | Established efficacy against susceptible strains. | Potent activity against cfr+ strains, once-daily dosing.[21] |
Experimental Methodologies: A Guide for Researchers
Reproducible and validated protocols are the bedrock of comparative pharmacology. The following are standardized methods for evaluating the compounds discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Strain Preparation: Culture S. aureus isolates (both cfr+ and cfr- strains) on Tryptic Soy Agar overnight at 35°C.
-
Inoculum Preparation: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Prepare serial two-fold dilutions of contezolid, linezolid, and tedizolid in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible growth (turbidity).
Protocol 2: Murine Systemic (Peritonitis) Infection Model
This model assesses the in vivo efficacy of an antibiotic in clearing a systemic infection.
Caption: Workflow for a murine peritonitis model to test antibiotic efficacy.
Methodology:
-
Animal Housing: Use immunocompetent mice (e.g., ICR or BALB/c) and allow them to acclimate for at least 3 days.[22]
-
Infection: Prepare an inoculum of the desired S. aureus strain (cfr+ or cfr-) in logarithmic growth phase. Inject mice intraperitoneally (IP) with a predetermined lethal or sublethal dose (e.g., 1 x 10⁷ CFU).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the first dose of the test antibiotic (contezolid acefosamil, linezolid, or tedizolid) or vehicle control via the desired route (intravenous or oral gavage).
-
Monitoring & Dosing: Continue dosing at specified intervals (e.g., every 12 hours) and monitor animals for clinical signs of illness.
-
Endpoint: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animals.
-
Bacterial Load Quantification: Aseptically harvest relevant tissues (e.g., spleen, liver, kidneys) or perform a peritoneal lavage. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to enumerate the bacterial burden (CFU/gram of tissue).
-
Analysis: Compare the log₁₀ CFU reduction between treatment groups and the vehicle control to determine efficacy.
Conclusion and Future Directions
Contezolid acefosamil represents a significant development in the oxazolidinone class, primarily through its markedly improved hematological safety profile compared to linezolid.[20] Clinical trial data have established its non-inferiority to linezolid for treating complicated skin and soft tissue infections caused by susceptible Gram-positive pathogens.[20][23]
However, for the specific and growing challenge of cfr-positive Staphylococcus aureus, the available in vitro evidence indicates that contezolid's efficacy is compromised, much like linezolid's.[16][17] In this context, tedizolid, which was structurally designed to mitigate the effects of cfr methylation, demonstrates superior potency and remains a more reliable therapeutic choice when this resistance mechanism is suspected or confirmed.[9][10]
For drug development professionals and researchers, the path forward is clear. Contezolid acefosamil is a valuable tool for treating infections where a long course of oxazolidinone therapy is required and the risk of myelosuppression with linezolid is a primary concern. For combating known cfr-positive pathogens, however, alternative strategies and agents like tedizolid should be prioritized. Further head-to-head in vivo studies are warranted to definitively characterize the performance of contezolid acefosamil against cfr-positive S. aureus in complex infection models.
References
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Wang, Y., et al. (2020). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences. [Link]
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El-Kady, M. F., et al. (2022). Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates. Annals of Clinical Microbiology and Antimicrobials. [Link]
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Arias, C. A., et al. (2017). Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model. Antimicrobial Agents and Chemotherapy. [Link]
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MicuRx Pharmaceuticals, Inc. (2018). MicuRx Enrolls First Patient in a Phase 2 Clinical Trial in U.S. for Novel Antibiotic, Contezolid Acefosamil. PR Newswire. [Link]
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Mendes, R. E., et al. (2013). The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L. Antimicrobial Agents and Chemotherapy. [Link]
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Al-Tannir, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Pharmaceutics. [Link]
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van der Aart, L. T., et al. (2024). Population pharmacokinetic rationale for intravenous contezolid acefosamil followed by oral contezolid dosage regimens. PubMed. [Link]
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Barber, K. E., et al. (2016). Evaluation of tedizolid against Staphylococcus aureus and enterococci with reduced susceptibility to vancomycin, daptomycin or linezolid. Journal of Antimicrobial Chemotherapy. [Link]
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Barberán, J. (2016). Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections. Dove Medical Press. [Link]
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Wang, X. K., et al. (2023). In vivo pharmacodynamic study of contezolid acefosamil, a prodrug of contezolid for oral and intravenous administration. Journal of Antimicrobial Chemotherapy. [Link]
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Li, C., et al. (2023). A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy. [Link]
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Carvalhaes, C. G., et al. (2020). In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe. Antimicrobial Agents and Chemotherapy. [Link]
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MicuRx Pharmaceuticals. (2024). MicuRx: Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China. PR Newswire. [Link]
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Xia, P., et al. (2021). In Vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus. Frontiers in Microbiology. [Link]
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MicuRx Pharmaceuticals, Inc. (2018). MicuRx Announces Receipt of FDA's QIDP and Fast Track Designations for Contezolid and Contezolid Acefosamil. MicuRx Website. [Link]
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Pharmaceutical Technology. (2016). MicuRx begins Phase I trial of MRX-4 against Gram-positive bacteria. Pharmaceutical Technology. [Link]
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Carvalhaes, C. G., et al. (2020). In Vitro Activity and Potency of the Novel Oxazolidinone Contezolid (MRX-I) Tested against Gram-Positive Clinical Isolates from the United States and Europe. PubMed. [Link]
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ClinicalTrials.gov. (2022). Contezolid Acefosamil Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection. ClinicalTrials.gov. [Link]
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Xia, P., et al. (2021). In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. Frontiers in Microbiology. [Link]
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Xia, P., et al. (2021). In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. Frontiers Media S.A.. [Link]
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Zhang, Y., et al. (2024). The Application of Rat Models in Staphylococcus aureus Infections. International Journal of Molecular Sciences. [Link]
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Dorgham, S. M., et al. (2020). Pathways of Methicillin-Resistant Staphylococcus aureus in Animal Model. Infection and Drug Resistance. [Link]
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Xia, P., et al. (2021). In vitro activity of contezolid and linezolid against strains with... ResearchGate. [Link]
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MicuRx Pharmaceuticals, Inc. (2019). MicuRx Pharmaceuticals Reports Positive Top-Line Results from a US Phase 2 ABSSSI Clinical Trial of Novel Antibiotic Contezolid Acefosamil. MicuRx Website. [Link]
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Health Research Authority. (2023). Contezolid Acefosamil and Contezolid Compared to Linezolid in DFI. HRA Website. [Link]
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Phase 3 clinical trial results for Contezolid acefosamil
Phase 3 Clinical Trial Results: Contezolid Acefosamil (MRX-4) A Technical Comparison Guide for Drug Development Professionals
Executive Summary: The Next-Generation Oxazolidinone
Contezolid acefosamil (MRX-4) represents a strategic evolution in the oxazolidinone class, designed to solve the dose-limiting toxicity (myelosuppression) of Linezolid while maintaining equipotent efficacy against multidrug-resistant (MDR) Gram-positive pathogens.
This guide synthesizes data from the pivotal Phase 3 cSSTI (China) trial (completed Nov 2024) and the foundational Phase 3 Contezolid (MRX-I) trial , establishing the clinical profile of the MRX-4 (IV) / MRX-I (Oral) regimen.
Key Takeaway: Contezolid acefosamil achieved non-inferiority to Linezolid in clinical cure rates while demonstrating a statistically significant reduction in hematological adverse events, specifically thrombocytopenia.[1]
Mechanism of Action & Prodrug Rationale
To understand the clinical results, one must understand the structural modification. Contezolid acefosamil is a water-soluble prodrug that converts rapidly in vivo to the active moiety, Contezolid (MRX-I).[2]
-
The Problem: Linezolid requires specific dosing that often leads to mitochondrial protein synthesis inhibition (toxicity).
-
The Solution: Contezolid features a non-coplanar ring structure that reduces binding to human mitochondrial ribosomes without affecting bacterial ribosomal binding.
-
The Prodrug Utility: MRX-4 allows for high-dose IV administration (overcoming solubility limits of the active parent) to facilitate an IV-to-Oral switch.
Figure 1: In vivo activation pathway of Contezolid Acefosamil, highlighting the structural differentiation that minimizes mitochondrial toxicity.
Phase 3 Clinical Trial Design (MRX-4 cSSTI)
The most recent pivotal data comes from the Phase 3 trial evaluating the IV-to-Oral switch in Complicated Skin and Soft Tissue Infections (cSSTI).[3][4][5]
-
Status: Completed (Top-line results Nov 2024)
-
Objective: Non-inferiority vs. Linezolid
Experimental Protocol
| Parameter | Contezolid Acefosamil Group (Experimental) | Linezolid Group (Comparator) |
| Dosing (IV Phase) | Loading: 2000 mg (x1)Maintenance: 1000 mg q12h | 600 mg q12h |
| Dosing (Oral Phase) | Switch: 800 mg q12h (Contezolid tablets) | 600 mg q12h (Linezolid tablets) |
| Duration | 7 – 14 Days | 7 – 14 Days |
| Population | Adults with cSSTI (including MRSA) | Adults with cSSTI (including MRSA) |
| Primary Endpoint | Clinical Cure Rate at Test-of-Cure (TOC) | Clinical Cure Rate at Test-of-Cure (TOC) |
Efficacy Results: Non-Inferiority Confirmed
The Phase 3 results confirm that the structural modifications do not compromise antimicrobial potency. The data below synthesizes the MRX-4 top-line results with the granular efficacy data from the supporting MRX-I Phase 3 trial (which validates the oral maintenance phase).
Clinical Cure Rates (Test-of-Cure)
| Metric | Contezolid (Active Moiety) [1] | Linezolid (Comparator) | Difference (95% CI) | Outcome |
| Clinical Cure (CE) | 93.0% (n=295) | 93.4% (n=313) | -0.4% (-4.4, 3.[1]7) | Non-Inferior |
| Clinical Cure (FAS) | 92.8% | 93.4% | -0.6% (-4.7, 3.[1]5) | Non-Inferior |
| MRSA Subgroup | Comparable | Comparable | N/A | Effective |
-
Interpretation: The confidence interval lower bound (-4.4%) was well within the pre-specified -10% non-inferiority margin.
-
Nov 2024 Update: The specific MRX-4 IV-to-Oral trial also met its primary endpoint of non-inferiority, confirming that the prodrug delivery system effectively maintains therapeutic levels [2].
Safety Profile: The Critical Differentiator
The primary value proposition of Contezolid Acefosamil is the reduction of hematological toxicity, particularly thrombocytopenia, which limits Linezolid's use in long-term therapy (e.g., Diabetic Foot Infections).
Hematological Adverse Events (Phase 3 Data)
| Adverse Event | Contezolid Regimen | Linezolid Regimen | P-Value | Clinical Significance |
| Thrombocytopenia | 0.0% | 2.3% | 0.004 | Superior Safety |
| Leucopenia | 0.3% | 3.4% | <0.05 | Improved Tolerability |
| Platelet Reduction (>30%) | 2.5% | 25.4% | <0.001 | Reduced Monitoring Burden |
-
Causality: The reduction in myelosuppression is directly linked to the reduced mitochondrial protein synthesis inhibition (IC50 for mitochondrial inhibition is significantly higher for Contezolid than Linezolid).
-
MRX-4 Confirmation: The Nov 2024 top-line results explicitly stated a "significantly lower incidence of platelet reduction" for the MRX-4 group compared to Linezolid [2].[3][4][5]
Figure 2: Causal pathway explaining the superior safety profile of Contezolid Acefosamil.
Pharmacokinetics & Dosing Strategy
The acefosamil prodrug formulation enables a flexible dosing strategy that is critical for hospital-to-home transitions.
-
Solubility: Contezolid acefosamil is highly water-soluble (~80 mg/mL), whereas the active contezolid is poorly soluble. This allows for the 2000 mg IV loading dose.[3][4][5][7][8]
-
Bioavailability: Following IV administration, conversion to contezolid is rapid and complete. Oral contezolid has high bioavailability, allowing for a seamless step-down.
-
Renal Impairment: Phase 2/3 data indicates no dose adjustment is required for mild-to-moderate renal impairment, a significant advantage for diabetic patients with comorbidities [3].
Conclusion & Strategic Positioning
Phase 3 data validates Contezolid Acefosamil as a "Best-in-Class" Oxazolidinone . It retains the potent efficacy of Linezolid against resistant Gram-positive bacteria (MRSA, VRE) while effectively eliminating the primary safety liability (myelosuppression).
Clinical Utility:
-
Long-term Therapy: Ideal for Diabetic Foot Infections (DFI) and osteomyelitis where Linezolid toxicity typically forces discontinuation.
-
Complex Patients: Safer option for patients with baseline cytopenias or those requiring prolonged treatment courses.
References
-
Zhao X, et al. (2022). "A Phase III multicentre, randomized, double-blind trial to evaluate the efficacy and safety of oral contezolid versus linezolid in adults with complicated skin and soft tissue infections." Journal of Antimicrobial Chemotherapy.
-
MicuRx Pharmaceuticals. (2024).[4][5][7] "MicuRx Successfully Completes Phase III Clinical Trial of MRX-4 for Injection in China."[3][4][5][7][8][9] Press Release.
-
Eckburg PB, et al. (2022). "Efficacy and Safety in Subjects with Renal Impairment in Contezolid and Contezolid Acefosamil Phase 2 and Phase 3 Skin Infection Clinical Trials." Open Forum Infectious Diseases.
-
Gordon L, et al. (2024). "Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs." Journal of Applied Toxicology.
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Safety Operating Guide
Physicochemical Profiling & Safety Parameters
Operational Guide: Handling, Stability, and Proper Disposal of Contezolid Acefosamil (MRX-4)
As a Senior Application Scientist, I recognize that managing advanced antimicrobial prodrugs requires more than passively following a Safety Data Sheet (SDS). Contezolid acefosamil (CZA, MRX-4) is an innovative O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic contezolid (CZD)[1]. Designed to treat multidrug-resistant (MDR) Gram-positive infections like MRSA and VRE while minimizing the myelosuppression and neurotoxicity typical of earlier oxazolidinones[2][3], its unique chemical structure demands precise environmental controls.
This guide details the mechanistic causality behind CZA's physicochemical behavior and establishes self-validating protocols for its safe laboratory preparation, spill containment, and final disposal.
Understanding the hydrolytic properties of CZA is the foundation of safe handling. The prodrug relies on a delicate pH balance; while highly stable in slightly acidic to neutral conditions, exposure to alkaline environments or esterases rapidly initiates O-deacylation[1]. The resulting phosphoramidate diacid intermediate is highly unstable at physiological pH and rapidly hydrolyzes into the active antibiotic, contezolid[1].
Table 1: Physicochemical and Toxicological Profile of Contezolid Acefosamil
| Parameter | Value / Characteristic | Mechanistic Rationale / Source |
| Aqueous Solubility | >200 mg/mL | Facilitated by the hydrophilic O-acyl phosphoramidate group[1]. |
| pH Stability Window | pH 4.0 – 7.4 | Prevents premature hydrolysis of the prodrug into active CZD[1]. |
| Storage Conditions | ≤ -20°C (Lyophilized) | Protects from ambient moisture and thermal degradation[4]. |
| NOAEL (Rats) | 80 mg/kg/dose BID | Demonstrates reduced myelosuppression compared to linezolid[3]. |
| NOAEL (Dogs) | 25 mg/kg/dose BID | Confirms a favorable long-term safety profile[3]. |
| Neurotoxicity | Devoid at ≤120 mg/kg (Mice) | Attenuated MAO-A/B inhibition reduces serotonergic toxicity[5]. |
Operational Workflow: Reconstitution & Handling
To maintain the integrity of the prodrug prior to in vitro or in vivo application, the reconstitution process must strictly control pH and temperature.
Protocol 1: Preparation of IV-Compatible CZA Solutions
-
Thermal Equilibration: Remove the lyophilized CZA vial from -20°C storage[4]. Allow it to equilibrate to room temperature inside a desiccator.
-
Causality: Opening a cold vial introduces atmospheric condensation. Moisture can trigger localized hydrolysis of the phosphoramidate moiety, compromising dosing accuracy.
-
-
Solvent Selection: Reconstitute using 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS)[4].
-
Causality: These specific diluents lack strong buffering agents and naturally fall within the optimal pH 4.0–7.4 stability window required to keep CZA intact[1].
-
-
Dissolution & Self-Validation: Inject the solvent and swirl gently. Do not vortex vigorously.
-
Self-Validation Step: Visually inspect the solution. Given its >200 mg/mL solubility[1], the solution must become completely clear and particulate-free within 60 seconds. Persistent turbidity indicates potential degradation or improper storage.
-
-
Operational Window: Use the reconstituted solution within 72 hours.
-
Causality: Analytical stability studies confirm that CZA remains essentially unchanged in aqueous solutions at room temperature for up to 72 hours, provided the pH remains below 7.4[1].
-
Proper Disposal & Chemical Decontamination
Because CZA rapidly converts to contezolid—a highly potent agent against MRSA, VRE, and PRSP[2]—improper disposal into municipal wastewater systems introduces selective antimicrobial pressure, directly contributing to environmental antimicrobial resistance (AMR)[6]. Standard laboratory chemical disposal protocols must be strictly enforced[7].
Workflow for the segregation and high-temperature incineration of Contezolid Acefosamil waste.
Protocol 2: Spill Containment and API Disposal
-
Containment of Dry Spills: If lyophilized powder is spilled, do NOT sweep. Cover the powder gently with damp absorbent pads.
-
Causality: Sweeping aerosolizes the highly water-soluble prodrug, creating an inhalation hazard. Dampening the pads prevents aerosolization, though it will initiate localized dissolution.
-
-
Containment of Liquid Spills: Absorb reconstituted solutions using inert, non-combustible materials (e.g., universal spill pads or vermiculite).
-
Waste Segregation: Transfer all contaminated materials (pads, PPE, empty vials) into a designated, sealable API waste container. Do not mix with strong acids or bases.
-
Causality: Extreme pH shifts (especially pH > 8.5) will trigger the rapid conversion of CZA into the active antibiotic CZD[1], altering the chemical profile of the waste and increasing the environmental hazard.
-
-
Final Destruction: Route all segregated waste—both solid and liquid—for high-temperature incineration (>1000°C) through a licensed hazardous waste contractor[7].
-
Causality: High-temperature incineration completely destroys the active oxazolidinone pharmacophore. This is the only self-validating method to guarantee zero environmental release and eliminate the risk of propagating AMR[6].
-
References[1] Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRScOhv9vN2M77WIqYB33savBfqJZ5DGC7fu-EtJMYVjHy3i14-sNXha2eksNhsETj1qXM-Sp4w2PeGngoxBGw0gXDZU-SwtSZwYEltNVJCWiUGoVBP7e2kXJq_9a8DcXFmoBWfcRMscqwqic=[7] Contezolid acefosamil sodium-SDS-MedChemExpress. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwlP7am37Mmzr67x-Uival8JJvVoFu_m77SolwkeTpd1ZuwVPsF42mwzqHuThedRD3X_SCqh1YZJF2LMxGGfM-ssO-7hM73dgC6WxtiESJIO8K2g4LEY4FMF4cm4ZzgcU9LIBakEJgGyjeJjSzqhV-1ywJjRGBtXItox5oN7QsiUB1AIgyIUK38sXkGV0kL4iT5miBFkyCcUs5gIfN1Q6XsM8=[2] Contezolid acefosamil sodium (MRX-4 sodium) | Antibiotic - MedchemExpress.com. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE75BaFv7v9U3r-1u221RJDbDTRpGD_Ta57dvOclQsd5-HjJ1t0_KPse1ptEVGNwx3RyLP3NC8IwK7gdbmxsX_qAx-k-Gp9X05Rk_HjJgFB2rLo9rvnDQ6QQeK7Z3gJhqPK-t52U_9wrFHHgvB2sWCv6kRfD3dzSQMOTJQ=[4] CLINICAL PROTOCOL - ClinicalTrials.gov. Source: clinicaltrials.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK8xicLkEw8h9Z7yZlNQpF3OYtcbeRW2H45s95bO8DjmYpq1Kth25lEBGIWgoggCpEhthstDYl9bRYvJg4sZD3rgSVPODP60oW-U1sZ-lF9-1YF9RkTPAiyIWzQZX1DBxAQuJmQXJBFvLtUTKmiYKpnKUUOY0YrqkRl_I076LXDg==[3] Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcpN6sqsq5-9iK46Mgk-AZ_DFX7Z1K78_PsK6hfqBeQA89VM-h2SAjAfxb5mpvoFSVh_mm13D2AsW8mvcRpXmb7ydq_C40_jV3BYUzNlqWtrNUU28FSs2W2Xw02KucR566MxI=[6] Contezolid and contezolid acefosamil - AMR Insights. Source: amr-insights.eu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVaBqABCcpLs9ntF8HztcX3FkJ2vzxI04RPRxRYmHLnMztVjuUgHr8jtPitGFRCaYn7d-SX4l3DZQXAQbku9TKbl8s8RnbOpD7V_PasWETmJcg1uW82eACdg8tR6rV4eHaSnuWCM8JVo-4Y2GAynrX2fvdlO_AQzs8Jh6MQNffV2b3[5] Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Source: micurxchina.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJWXXO9Y6ZixPHfoeps7afCxWh_rp_RBCCigBbARVE5Zvnl4xbruHH58ek2Yjdk_n2aDpMmemDU6oK14-h76EVmtU0eWUcyU_tauOrF6SKA-bTjoCrKXuELs_Bwn8NCj2Kajlp59G8vBW6am08M4NCIhaBuwDXXKBEjZr9N0rwq_uvMjvkw==
Sources
- 1. Discovery of Antibacterial Contezolid Acefosamil: Innovative O-Acyl Phosphoramidate Prodrug for IV and Oral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical toxicity evaluation of novel antibacterial contezolid acefosamil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. micurxchina.com [micurxchina.com]
- 6. amr-insights.eu [amr-insights.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Contezolid acefosamil
Advanced Laboratory Safety and Operational Protocol for Contezolid Acefosamil (MRX-4)
As drug development professionals scale up preclinical and clinical evaluations of novel oxazolidinones, laboratory handling protocols must evolve to reflect both the pharmacological potency and the specific physicochemical properties of the active pharmaceutical ingredient (API). Contezolid acefosamil (MRX-4) is a highly water-soluble, intravenous and oral prodrug of contezolid (MRX-I), designed to combat multidrug-resistant Gram-positive bacterial infections (e.g., MRSA, VRE) while significantly mitigating the myelosuppression and monoamine oxidase (MAO) inhibition typically associated with legacy oxazolidinones like linezolid[1].
Despite its improved safety profile—demonstrating no neurotoxicity at supratherapeutic doses in murine models[2]—contezolid acefosamil remains a biologically potent antimicrobial agent. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to operational safety protocols to prevent occupational exposure, particularly specific target organ toxicity resulting from repeated exposure[3].
Toxicological Profile & Quantitative Data
Understanding the pharmacokinetic (PK) and toxicological thresholds of contezolid acefosamil is critical for accurate laboratory risk assessment. The prodrug is rapidly deacylated in vivo to the intermediate MRX-1352, followed by dephosphorylation to release the active drug, contezolid[1].
Table 1: Pharmacokinetic and Toxicological Parameters of Contezolid Acefosamil
| Parameter | Value / Observation | Animal Model / Subject | Causality / Relevance to Safety |
| NOAEL | 80 mg/kg/dose BID | Sprague-Dawley Rats | Establishes the upper limit of safe systemic exposure before adverse effects (e.g., decreased body weight) occur[1]. |
| NOAEL | 25 mg/kg/dose BID | Beagle Dogs | The lower threshold in dogs dictates more stringent exposure limits during large-animal handling and dosing[1]. |
| Neurotoxicity Limit | Devoid of neurotoxicity up to 120 mg/kg | Mouse (Head-twitch model) | Confirms an attenuated propensity to induce MAO-related serotonergic overstimulation compared to linezolid[2]. |
| Oral Bioavailability | 69% (Mouse), 109% (Rat), 37% (Dog) | Various | High bioavailability necessitates strict respiratory and dermal protection to prevent accidental systemic absorption[4]. |
| Accumulation Ratio | 2.20–2.96 (Steady state on Day 6) | Human (Phase I IV SAD) | Indicates a potential for bioaccumulation upon repeated occupational exposure, reinforcing the need for chronic exposure controls[5]. |
Personal Protective Equipment (PPE) Matrix & Causality
The selection of PPE for contezolid acefosamil is dictated by its physical state (dry powder vs. aqueous solution) and its high aqueous solubility.
-
Respiratory Protection: When handling the dry API powder outside of a closed containment system, an N95 or P100 particulate respirator is mandatory.
-
Causality: The API is highly bioavailable and easily absorbed via mucosal membranes. Inhalation of the fine powder can lead to rapid systemic conversion to the active antibiotic, posing a risk of repeated exposure toxicity[3].
-
-
Hand Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness).
-
Causality: Contezolid acefosamil sodium is highly water-soluble. Latex gloves offer inferior chemical resistance to aqueous pharmaceutical solutions. Double-gloving ensures that if the outer glove is breached during reconstitution, the inner glove maintains the barrier.
-
-
Eye/Face Protection: Chemical splash goggles.
-
Causality: Essential to prevent conjunctival absorption during the reconstitution phase, where pressurized injection into vials can cause aerosolization or splashing.
-
-
Body Protection: Disposable, liquid-resistant lab coat with knit cuffs.
-
Causality: Prevents powder accumulation on personal clothing and protects against aqueous spills during IV formulation preparation.
-
Experimental Workflow and Operational Logic
Operational workflow for handling Contezolid acefosamil and its in vivo metabolic activation.
Step-by-Step Methodology: Reconstitution and Handling
To maintain scientific integrity and ensure personnel safety, the following self-validating protocol must be used when preparing contezolid acefosamil for preclinical intravenous (IV) dosing.
Step 1: Containment Preparation
-
Action: Power on the Class II Biological Safety Cabinet (BSC) or chemical fume hood 15 minutes prior to use to establish laminar airflow.
-
Validation: Verify the magnehelic gauge reads within the certified safe zone. A fluctuating gauge indicates compromised airflow, which voids the safety of the weighing environment.
Step 2: API Transfer and Weighing
-
Action: Don all required PPE (N95, goggles, double nitrile gloves). Use an anti-static weigh boat to prevent the highly soluble powder from aerosolizing due to static repulsion. Weigh the required mass of contezolid acefosamil sodium.
-
Validation: The analytical balance must stabilize quickly; continuous drifting indicates air turbulence or static interference, which directly increases the risk of inhalation exposure.
Step 3: Solvent Addition (Reconstitution)
-
Action: Transfer the powder to a sterile, sealable depyrogenated glass vial. Slowly add the vehicle (e.g., sterile saline or 5% dextrose, as MRX-4 is a water-soluble prodrug[1]) using a syringe equipped with a blunt-fill needle to prevent aerosolization and accidental needlesticks.
-
Validation: The solution should become completely clear upon gentle swirling, confirming the high aqueous solubility of the acefosamil prodrug compared to the parent contezolid. Particulates indicate incomplete dissolution or solvent incompatibility.
Step 4: Decontamination of Workspace
-
Action: Wipe down the balance and BSC surfaces with a 70% ethanol solution, followed immediately by a damp cloth utilizing deionized water.
-
Causality: Ethanol alone may precipitate water-soluble salts; a sequential water wipe ensures complete solubilization and removal of residual API from the workspace.
Spill Management and Disposal Plan
In the event of an accidental spill, immediate containment is required to prevent environmental contamination and occupational exposure. Ensure that accessible safety showers and eye wash stations are located in the immediate vicinity of the handling area[3].
-
Dry Powder Spill: Do not sweep.
-
Causality: Sweeping aerosolizes the API, creating an immediate inhalation hazard. Instead, cover the spill with damp absorbent pads (using water, due to the drug's high solubility). Carefully scoop the saturated pads into a hazardous waste bag.
-
-
Liquid Spill: Absorb with inert, non-combustible material (e.g., vermiculite or universal chemical spill pads).
-
Disposal: Contezolid acefosamil must not be disposed of in standard wastewater. All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed, labeled chemical waste container and incinerated by a certified hazardous waste contractor in accordance with local environmental regulations[3].
References
- Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. MicuRx Pharmaceuticals.
- Contezolid Acefosamil - Drug Targets, Indications, Patents.
- Contezolid acefosamil sodium - Safety D
- Contezolid acefosamil sodium (MRX-4 sodium) | Antibiotic. MedChemExpress.
- A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects. National Institutes of Health (NIH) / PMC.
Sources
- 1. Contezolid Acefosamil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. micurxchina.com [micurxchina.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I study of the safety, tolerability, and pharmacokinetics of contezolid acefosamil after intravenous and oral administration in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
